molecular formula C32H29NO5 B15570443 rac-Olodanrigan

rac-Olodanrigan

Katalognummer: B15570443
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: GHBCIXGRCZIPNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Rac-Olodanrigan is a useful research compound. Its molecular formula is C32H29NO5 and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCIXGRCZIPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

rac-Olodanrigan mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of rac-Olodanrigan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EMA401) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II type 2 receptor (AT2R).[1][2] Initially developed for neuropathic pain, its mechanism of action centers on the modulation of key signaling pathways involved in neuronal excitability and sensitization.[1][2] This document provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental methodologies related to this compound.

Core Mechanism of Action

The primary mechanism of action of this compound is the selective blockade of the Angiotensin II type 2 receptor (AT2R).[1] In pathological states such as neuropathic pain, increased levels of Angiotensin II (Ang II) in the dorsal root ganglia (DRG) contribute to neuronal hyperexcitability.[1] Ang II binds to AT2R on DRG neurons, triggering a signaling cascade that leads to the activation (phosphorylation) of mitogen-activated protein kinases (MAPK), specifically p38 and p42/p44 (also known as ERK1/2).[1][2] The activation of these kinases is implicated in the sensitization of peripheral nociceptors and the promotion of neurite outgrowth, both of which are cellular hallmarks of neuropathic pain.[1]

Olodanrigan, by acting as an antagonist at the AT2R, inhibits this Ang II-induced activation of p38 and p42/p44 MAPK.[1][2] This dampening of intracellular signaling results in a reduction of DRG neuron hyperexcitability and a decrease in neurite sprouting, thereby producing an analgesic effect.[1][2]

Signaling Pathway

The signaling cascade initiated by Angiotensin II at the AT2R and its inhibition by this compound is depicted below.

Olodanrigan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds & Activates Olodanrigan This compound (EMA401) Olodanrigan->AT2R Binds & Inhibits p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK (ERK1/2) AT2R->p42_p44_MAPK Activates p_p38_MAPK Phosphorylated p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_p42_p44_MAPK Phosphorylated p42/p44 MAPK p42_p44_MAPK->p_p42_p44_MAPK Phosphorylation Neuronal_Hyperexcitability Neuronal Hyperexcitability p_p38_MAPK->Neuronal_Hyperexcitability Promotes p_p42_p44_MAPK->Neuronal_Hyperexcitability Promotes Neurite_Outgrowth Neurite Outgrowth p_p42_p44_MAPK->Neurite_Outgrowth Promotes

Mechanism of Action of this compound at the AT2 Receptor.

Quantitative Pharmacological Data

This compound is the racemic mixture of the S- and R-enantiomers, EMA401 and EMA402, respectively. The S-enantiomer (EMA401) is the more active component, exhibiting significantly higher binding affinity for the AT2R.[3]

Table 1: Receptor Binding Affinity and Selectivity
CompoundTargetSpeciesIC50 (nM)SelectivityReference
EMA401 (S-enantiomer) AT2RHuman26>1000-fold vs AT1R[4]
AT2RRat39>1000-fold vs AT1R[3]
AT1RHuman>10,000[4]
AT1RRat>50,000[3]
EMA402 (R-enantiomer) AT2RRat>800[3]
AT1RRat>50,000[3]
Table 2: In Vitro and In Vivo Efficacy
ParameterModelSpeciesValueReference
ED50 (Anti-allodynia) VZV-rat modelRat0.41 mg/kg[5]
Oral Bioavailability Pharmacokinetic studyRat~30%[3]
CYP Inhibition (IC50) CYP2C9Human7.4 µM[4]

Key Experimental Protocols

AT2R Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of Olodanrigan to AT1 and AT2 receptors.[3]

AT2R_Binding_Assay start Start step1 Prepare membranes from HEK-AT2 cells (40 µg protein) start->step1 step2 Incubate with [3H]-Angiotensin II (40 nM) and varying concentrations of EMA401 step1->step2 step3 Incubate for 3 hours at 37°C step2->step3 step4 Terminate radioligand binding step3->step4 step5 Determine bound radioligand using liquid scintillation counting step4->step5 step6 Calculate IC50 values step5->step6 end End step6->end

Workflow for AT2R Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK cells stably expressing the human or rat AT2 receptor (HEK-AT2). Protein concentration is quantified.

  • Assay Mixture: 40 µg of membrane protein is incubated with a constant concentration of [3H]-angiotensin II (40 nM) and varying concentrations of the unlabeled test compound (e.g., EMA401, from 0.1 nM to 1.0 µM).

  • Incubation: The mixture is incubated for 3 hours at 37°C to allow for competitive binding to reach equilibrium.

  • Termination and Separation: The binding reaction is terminated, and bound radioligand is separated from unbound ligand, typically through rapid filtration.

  • Quantification: The amount of bound [3H]-angiotensin II is determined using liquid scintillation counting.

  • Data Analysis: Competitive binding curves are generated, and IC50 values are calculated by nonlinear regression analysis.

Neurite Outgrowth Functional Assay

This assay confirms the antagonistic effect of Olodanrigan on Ang II-induced neurite outgrowth in a neuronal cell line.[4]

Methodology:

  • Cell Culture: NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid cell line) are cultured in appropriate media.

  • Treatment: Cells are treated with Angiotensin II to induce neurite outgrowth. Parallel cultures are co-treated with Ang II and varying concentrations of this compound.

  • Incubation: The cells are incubated for a period sufficient to observe neurite extension (e.g., 24-48 hours).

  • Imaging: Cells are fixed and imaged using phase-contrast or fluorescence microscopy.

  • Quantification: Neurite length and complexity are quantified using image analysis software. The ability of this compound to abolish Ang II-induced neurite outgrowth confirms its antagonistic activity.

p38 and p42/p44 MAPK Activation Assay (Western Blot)

This assay is used to determine if Olodanrigan inhibits the Ang II-induced phosphorylation of p38 and p42/p44 MAPK in DRG neurons.[1]

MAPK_Western_Blot_Workflow start Start step1 Culture primary DRG neurons start->step1 step2 Treat neurons with Ang II with or without EMA401 step1->step2 step3 Lyse cells and collect protein step2->step3 step4 Separate proteins by SDS-PAGE step3->step4 step5 Transfer proteins to membrane step4->step5 step6 Incubate with primary antibodies (anti-p-p38, anti-p-p42/44) step5->step6 step7 Incubate with secondary antibody step6->step7 step8 Detect signal (chemiluminescence) step7->step8 step9 Analyze band intensity step8->step9 end End step9->end

Workflow for MAPK Activation Western Blot Assay.

Methodology:

  • Cell Culture and Treatment: Primary cultures of dorsal root ganglion (DRG) neurons are established. The neurons are then treated with Ang II, with or without pre-incubation with this compound.

  • Protein Extraction: Following treatment, the cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 and p42/p44 MAPK. Antibodies against the total forms of these proteins are used for normalization.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, followed by a chemiluminescent substrate for signal detection.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of Olodanrigan on MAPK activation.

Conclusion

This compound is a selective AT2R antagonist that exerts its analgesic effects by inhibiting the Angiotensin II-induced activation of the p38 and p42/p44 MAPK signaling pathways in dorsal root ganglion neurons. This leads to a reduction in neuronal hyperexcitability and neurite outgrowth, key contributors to neuropathic pain. The quantitative pharmacological data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

rac-Olodanrigan: A Technical Whitepaper on a Novel Angiotensin II Type 2 Receptor Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-Olodanrigan, and its active S-enantiomer Olodanrigan (EMA401), represent a novel class of peripherally restricted, selective angiotensin II type 2 receptor (AT2R) antagonists investigated for the treatment of neuropathic pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and clinical trial findings. Detailed experimental protocols for key preclinical models are provided, and the underlying signaling pathways are visualized. While showing initial promise in Phase 2 clinical trials for postherpetic neuralgia and painful diabetic neuropathy, development was halted due to preclinical toxicity findings, highlighting important considerations for this therapeutic target.

Introduction

Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide only modest efficacy and are associated with dose-limiting side effects. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a potential target for novel analgesics. Specifically, the angiotensin II type 2 receptor (AT2R) has been implicated in the pathophysiology of neuropathic pain.

This compound is a racemic mixture of the S-enantiomer (Olodanrigan, EMA401) and the R-enantiomer.[1][2] Olodanrigan is a potent and highly selective, orally active antagonist of the AT2R.[3] It was developed as a potential therapeutic agent for neuropathic pain conditions, including postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN).[4] This whitepaper will delve into the technical details of this compound, from its molecular mechanism to clinical evaluation.

Chemical Properties and Selectivity

This compound is a small molecule with the chemical name (±)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The S-enantiomer, Olodanrigan (EMA401), is the active component.

Table 1: Receptor Binding Affinity of this compound [1][2]

ReceptorIC50 (nM)
AT2R75.2
AT1R2918

Mechanism of Action

Olodanrigan exerts its analgesic effects by selectively antagonizing the AT2R. In neuropathic pain states, angiotensin II is thought to act on AT2R in dorsal root ganglion (DRG) neurons, leading to their hyperexcitability and contributing to pain signaling.

The proposed mechanism involves the inhibition of the Angiotensin II/AT2R signaling cascade, which subsequently suppresses the activation of downstream mitogen-activated protein kinases (MAPK), specifically p38 and p42/p44.[3][5][6] This inhibition is believed to reduce DRG neuron hyperexcitability and sprouting, key features of neuropathic pain.[3][6] There is also evidence to suggest that Olodanrigan may modulate the phosphorylation of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a crucial ion channel in pain pathways.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which Olodanrigan exerts its effects.

Olodanrigan_Pathway cluster_membrane Cell Membrane cluster_inside Intracellular AngII Angiotensin II AT2R AT2R AngII->AT2R MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Neuron_Hyperexcitability DRG Neuron Hyperexcitability & Sprouting MAPK_activation->Neuron_Hyperexcitability Pain_Signaling Pain Signaling Neuron_Hyperexcitability->Pain_Signaling Olodanrigan Olodanrigan (EMA401) Olodanrigan->AT2R

Caption: Proposed mechanism of action of Olodanrigan.

Preclinical Studies

In Vitro Studies in Dorsal Root Ganglion (DRG) Neurons
  • Objective: To assess the effect of Olodanrigan on Angiotensin II-induced changes in DRG neurons.

  • Methodology:

    • Cell Culture: Primary DRG neurons are harvested from rats and cultured.

    • Treatment: After 48 hours, cultures are treated with Angiotensin II (10 nM) in the presence or absence of Olodanrigan (10 and 100 nM) for 30 minutes. A vehicle control and Olodanrigan-only group are also included.

    • Endpoint Analysis: Following treatment, cells are fixed and immunostained to assess markers of neuronal activation and sprouting, such as phosphorylated MAPK.

  • Results: Olodanrigan was shown to inhibit Angiotensin II-induced activation of p38 and p42/p44 MAPK in DRG neurons.[3][6]

In Vivo Studies in a Rat Model of Neuropathic Pain
  • Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.

  • Objective: To evaluate the analgesic efficacy of Olodanrigan in a model of neuropathic pain.

  • Methodology:

    • Surgical Procedure: The sciatic nerve of adult male Sprague-Dawley rats is loosely ligated with four chromic gut sutures.

    • Drug Administration: Olodanrigan (e.g., 10 mg/kg) is administered orally (p.o.).

    • Behavioral Testing: Mechanical allodynia is assessed by measuring paw withdrawal latency (PWL) or threshold to von Frey filament stimulation at baseline and at various time points post-drug administration (e.g., day 14 post-CCI).

  • Results: Oral administration of Olodanrigan resulted in a significant increase in paw withdrawal latencies in the CCI model, indicating an analgesic effect.[5][6]

Clinical Development

Olodanrigan (EMA401) progressed to Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN).

Phase 2 Trial in Postherpetic Neuralgia (ACTRN12611000822987)
  • Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]

  • Participants: 183 patients with PHN of at least 6 months duration.[7]

  • Treatment: Olodanrigan (100 mg twice daily) or placebo for 28 days.[7]

  • Primary Endpoint: Change in mean pain intensity from baseline to the final week of treatment, measured on an 11-point numerical rating scale (NRS).[7]

Table 2: Efficacy Results in Postherpetic Neuralgia [7]

EndpointOlodanrigan (n=92)Placebo (n=91)Difference (95% CI)p-value
Mean Reduction in NRS Pain Score-2.29 (SD 1.75)-1.60 (SD 1.66)-0.69 (-1.19 to -0.20)0.0066
Phase 2 Trials in PHN (EMPHENE) and PDN (EMPADINE)

Two subsequent Phase 2b studies were initiated but were prematurely terminated due to preclinical findings of liver toxicity with long-term dosing, a finding not observed in the human trials.[4][8]

Table 3: Overview of EMPHENE and EMPADINE Trial Designs [8]

TrialConditionParticipants Enrolled (Planned)Treatment ArmsPrimary Endpoint
EMPHENEPostherpetic Neuralgia129 (360)Placebo, Olodanrigan 25 mg b.i.d., 100 mg b.i.d.Change in weekly mean of 24-hour average NRS pain score at Week 12
EMPADINEPainful Diabetic Neuropathy137 (400)Placebo, Olodanrigan 100 mg b.i.d.Change in weekly mean of 24-hour average NRS pain score at Week 12

Table 4: Efficacy Results from Terminated Phase 2b Trials [8]

TrialComparisonTreatment Difference in NRS Pain Score (95% CI)p-value
EMPHENEOlodanrigan 100 mg vs Placebo-0.5 (-1.6 to 0.6)0.35
EMPADINEOlodanrigan 100 mg vs Placebo-0.6 (-1.4 to 0.1)0.10

Safety and Tolerability

In the completed Phase 2a trial, Olodanrigan was well tolerated. The number of patients reporting treatment-emergent adverse events was similar between the Olodanrigan and placebo groups (32 vs. 29 patients, respectively).[7] No serious adverse events related to Olodanrigan occurred in that trial.[7] The subsequent termination of development was due to observations of hepatotoxicity in a long-term (39-week) preclinical study in monkeys, which was not seen in the shorter human trials.[4]

Experimental Protocols

In Vitro DRG Neuron Sprouting Assay

DRG_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (30 min) cluster_analysis Analysis Harvest_DRG 1. Harvest DRG from Rats Culture_DRG 2. Culture Neurons for 48h Harvest_DRG->Culture_DRG Treat_AngII 3a. Angiotensin II (10 nM) Culture_DRG->Treat_AngII Treat_AngII_Olo 3b. Angiotensin II + Olodanrigan (10 or 100 nM) Culture_DRG->Treat_AngII_Olo Treat_Olo 3c. Olodanrigan only Culture_DRG->Treat_Olo Treat_Vehicle 3d. Vehicle Control Culture_DRG->Treat_Vehicle Fix_Stain 4. Fix and Immunostain Treat_AngII->Fix_Stain Treat_AngII_Olo->Fix_Stain Treat_Olo->Fix_Stain Treat_Vehicle->Fix_Stain Analyze_MAPK 5. Analyze pMAPK levels and Neurite Outgrowth Fix_Stain->Analyze_MAPK

Caption: Workflow for in vitro DRG neuron assay.

Detailed Methodology:

  • DRG Isolation and Culture:

    • Euthanize adult Sprague-Dawley rats and dissect dorsal root ganglia from all spinal levels.

    • Digest ganglia in an enzyme solution (e.g., collagenase/dispase) to dissociate into single cells.

    • Plate dissociated neurons on coated culture plates (e.g., poly-D-lysine and laminin) in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and NGF).

    • Culture for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment Protocol:

    • Prepare stock solutions of Angiotensin II and Olodanrigan in the appropriate vehicle.

    • Aspirate culture medium and replace with medium containing the respective treatments: Angiotensin II (10 nM), Angiotensin II + Olodanrigan (10 or 100 nM), Olodanrigan only, or vehicle.

    • Incubate for 30 minutes at 37°C.

  • Immunocytochemistry and Analysis:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells and block non-specific binding.

    • Incubate with primary antibodies against phosphorylated p38/p42/p44 MAPK and a neuronal marker (e.g., β-III tubulin).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image using fluorescence microscopy and quantify fluorescence intensity and neurite outgrowth using appropriate software.

Chronic Constriction Injury (CCI) Model in Rats

CCI_Workflow cluster_surgery Surgical Phase cluster_postop Post-Operative Phase cluster_testing Testing Phase Baseline_Test 1. Baseline Behavioral Testing (von Frey) CCI_Surgery 2. CCI Surgery: Loose ligation of sciatic nerve Baseline_Test->CCI_Surgery Recovery 3. Recovery Period (e.g., 14 days) CCI_Surgery->Recovery Drug_Admin 4. Oral Administration: Olodanrigan or Vehicle Recovery->Drug_Admin Post_Dose_Test 5. Post-Dose Behavioral Testing (von Frey at multiple time points) Drug_Admin->Post_Dose_Test Data_Analysis 6. Data Analysis: Compare Paw Withdrawal Thresholds Post_Dose_Test->Data_Analysis

Caption: Workflow for the Chronic Constriction Injury model.

Detailed Methodology:

  • Animals: Adult male Sprague-Dawley rats (200-250g) are used.

  • Baseline Testing: Acclimatize animals to the testing environment. Measure baseline mechanical sensitivity using von Frey filaments to determine the 50% paw withdrawal threshold.

  • CCI Surgery:

    • Anesthetize the rat (e.g., isoflurane).

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing. The ligatures should only slightly constrict the nerve.

    • Close the incision in layers.

  • Post-Operative Care and Drug Administration:

    • Allow animals to recover. Neuropathic pain behaviors typically develop over several days.

    • On the day of testing (e.g., day 14 post-surgery), administer Olodanrigan or vehicle by oral gavage.

  • Behavioral Assessment:

    • At specified time points after drug administration (e.g., 1, 2, 4, 6 hours), reassess the 50% paw withdrawal threshold using von Frey filaments.

    • An increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

This compound is a selective AT2R antagonist that demonstrated analgesic properties in preclinical models of neuropathic pain and showed promising efficacy in early-phase clinical trials for postherpetic neuralgia. Its mechanism of action via the inhibition of the Angiotensin II/AT2R/MAPK pathway in sensory neurons represents a novel approach to pain management. However, the emergence of preclinical liver toxicity with long-term administration led to the cessation of its clinical development. The story of this compound underscores both the potential of targeting the AT2R for neuropathic pain and the critical importance of long-term toxicology studies in drug development. Future research may focus on developing second-generation AT2R antagonists with an improved safety profile.

References

An In-depth Technical Guide to rac-Olodanrigan: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-Olodanrigan is a racemic mixture containing the active S-enantiomer, Olodanrigan (also known as EMA401), a potent and selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a summary of its mechanism of action in the context of neuropathic pain are presented. The document aims to serve as a valuable resource for researchers and professionals involved in the development of novel analgesics.

Chemical Structure and Properties

This compound is a racemic mixture of the S-enantiomer (Olodanrigan or EMA401) and the R-enantiomer (EMA402). The therapeutic activity is primarily attributed to the S-enantiomer.

IUPAC Name (Olodanrigan): (3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-(phenylmethoxy)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Chemical Structure (Olodanrigan):

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Unveiling the Stereospecificity of Olodanrigan: A Technical Guide to the Biological Activity of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (EMA401), a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R), has garnered significant attention as a potential therapeutic agent for neuropathic pain. As with many chiral molecules, the biological activity of Olodanrigan is stereospecific, with one enantiomer exhibiting significantly greater potency. This technical guide provides an in-depth analysis of the biological activity of Olodanrigan's enantiomers, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Findings: Enantioselective Potency of Olodanrigan

Olodanrigan is the (S)-enantiomer of the racemic compound EMA400.[1] Preclinical studies have demonstrated a significant difference in the binding affinity of the two enantiomers to the AT2 receptor, highlighting the critical role of stereochemistry in its pharmacological activity.

Data Presentation: Quantitative Comparison of Olodanrigan Enantiomers

The following tables summarize the in vitro binding affinities of the (S)- and (R)-enantiomers of Olodanrigan (EMA401 and EMA402, respectively) for the rat and human AT2 and AT1 receptors.

Table 1: Comparative Binding Affinities (IC50, nM) of Olodanrigan Enantiomers at Rat Angiotensin Receptors. [2]

CompoundEnantiomerAT2 Receptor IC50 (nM)AT1 Receptor IC50 (nM)
Olodanrigan(S)-EMA40139>50,000
EMA402(R)-enantiomer>800>50,000

Table 2: Comparative Binding Affinities (IC50, nM) of Olodanrigan Enantiomers at Human Angiotensin Receptors. [2]

CompoundEnantiomerAT2 Receptor IC50 (nM)AT1 Receptor IC50 (nM)
Olodanrigan(S)-EMA40139>50,000
EMA402(R)-enantiomer>800>50,000

These data clearly indicate that the (S)-enantiomer, Olodanrigan, possesses a 20- to 30-fold higher binding affinity for the AT2 receptor compared to its (R)-enantiomer, EMA402.[1][2] Both enantiomers exhibit high selectivity for the AT2 receptor over the AT1 receptor.[2]

Mechanism of Action: Signaling Pathway

The analgesic effects of Olodanrigan are attributed to its antagonism of the AT2 receptor, which in turn inhibits the downstream signaling cascade involving p38 and p42/p44 mitogen-activated protein kinases (MAPK).[3][4] This inhibition is thought to reduce the hyperexcitability of dorsal root ganglion (DRG) neurons, a key factor in neuropathic pain.

Olodanrigan Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Angiotensin II Angiotensin II AT2R AT2 Receptor Angiotensin II->AT2R p38 MAPK p38 MAPK AT2R->p38 MAPK Activation p42/p44 MAPK p42/p44 MAPK AT2R->p42/p44 MAPK Activation Olodanrigan (S)-Olodanrigan Olodanrigan->AT2R Antagonism Neuronal Hyperexcitability Neuronal Hyperexcitability p38 MAPK->Neuronal Hyperexcitability p42/p44 MAPK->Neuronal Hyperexcitability

Olodanrigan's antagonism of AT2R inhibits MAPK signaling.

Experimental Protocols

AT2 Receptor Competitive Binding Assay

This protocol outlines the methodology used to determine the binding affinities of Olodanrigan enantiomers to the AT2 receptor.[2]

Materials:

  • Cloned rat or human AT1 and AT2 receptors.

  • Radioligand (e.g., [125I]-Sar1,Ile8-angiotensin II).

  • Test compounds: (S)-Olodanrigan (EMA401) and (R)-Olodanrigan (EMA402).

  • Unlabelled angiotensin II for determining non-specific binding.

  • Incubation buffer.

  • Liquid scintillation counter.

Procedure:

  • Prepare a dilution series of the test compounds (EMA401 and EMA402) ranging from 0.01 nM to 100.0 µM for the AT2R assay.

  • In separate tubes, combine the cloned receptors, the radioligand, and a specific concentration of the test compound or vehicle control.

  • For the determination of non-specific binding, add a high concentration of unlabelled angiotensin II (1.0 µM for the AT2R assay).

  • Incubate the mixtures for 3 hours at 37°C for the AT2R assay.

  • Terminate the binding reaction.

  • Determine the amount of bound radioligand using a liquid scintillation counter.

  • Calculate the IC50 values, which represent the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

AT2R Binding Assay Workflow Start Start Prepare Reagents Prepare Radioligand, Receptors, and Test Compounds Start->Prepare Reagents Incubation Incubate Reagents (3h at 37°C) Prepare Reagents->Incubation Termination Terminate Binding Reaction Incubation->Termination Measurement Measure Bound Radioligand (Scintillation Counting) Termination->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End Analysis->End

Workflow for the AT2R competitive binding assay.
Neurite Outgrowth Functional Assay

This assay provides a functional readout of the antagonistic activity of Olodanrigan by measuring its effect on angiotensin II-induced neurite outgrowth in neuronal cell lines.

Materials:

  • Neuronal cell line (e.g., dorsal root ganglion neurons).

  • Cell culture medium and supplements.

  • Angiotensin II.

  • Test compound: (S)-Olodanrigan (EMA401).

  • Fixative (e.g., 4% paraformaldehyde).

  • Immunostaining reagents (e.g., antibodies against neuronal markers).

  • Microscope with imaging capabilities.

Procedure:

  • Plate the neuronal cells and allow them to adhere and grow for 48 hours.

  • Treat the cells with Angiotensin II (e.g., 10 nM) in the presence or absence of varying concentrations of (S)-Olodanrigan (e.g., 10 nM and 100 nM). Include a vehicle control group.

  • Incubate the cells for 30 minutes at 37°C.

  • Fix the cells with 4% paraformaldehyde.

  • Perform immunostaining for neuronal markers to visualize the neurites.

  • Acquire images of the cells using a microscope.

  • Quantify neurite length and number to assess the inhibitory effect of Olodanrigan on angiotensin II-induced neurite outgrowth.

Conclusion

The biological activity of Olodanrigan is highly dependent on its stereochemistry, with the (S)-enantiomer demonstrating significantly greater potency as an AT2 receptor antagonist. This stereoselectivity is crucial for its therapeutic potential in treating neuropathic pain. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working on AT2R antagonists and the broader field of chiral drug development. Further investigation into the specific interactions of each enantiomer with the AT2 receptor at a molecular level will provide deeper insights into the structure-activity relationship and guide the design of future therapeutic agents.

References

Unveiling the Target: A Technical Guide to the Molecular Interactions of rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan, developed as a potential therapeutic for neuropathic pain, has been the subject of significant preclinical and clinical investigation. This technical guide provides an in-depth examination of the molecular target of rac-Olodanrigan, its mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile. This compound is a racemic mixture, with its S-enantiomer, EMA401, identified as a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its analgesic effects are attributed to the modulation of key signaling pathways involved in neuronal hyperexcitability. This document synthesizes quantitative binding and functional data, details experimental protocols, and presents visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in pain and pharmacology.

Primary Molecular Target: Angiotensin II Type 2 Receptor (AT2R)

The primary biological target of the active S-enantiomer of this compound (EMA401) is the Angiotensin II Type 2 Receptor (AT2R).[1] Olodanrigan acts as a potent and selective antagonist at this receptor. The AT2R, a G protein-coupled receptor, is implicated in various physiological and pathophysiological processes, including neuronal differentiation, tissue repair, and the modulation of pain signals.[1]

Binding Affinity and Selectivity

Olodanrigan exhibits high affinity for the AT2R with significant selectivity over the Angiotensin II Type 1 Receptor (AT1R), the other major angiotensin II receptor subtype. This selectivity is a critical aspect of its pharmacological profile, as AT1R activation is associated with vasoconstriction and other effects that are not the intended targets for analgesia.

Compound Target Receptor Binding Affinity (IC50) Selectivity (AT1R/AT2R)
This compoundAT2R75.2 nM[2]>38-fold
AT1R2918 nM[2]
Olodanrigan (EMA401)AT2R->10,000-fold
AT1RIC50 not calculable

Mechanism of Action: Modulation of Neuronal Signaling Pathways

The analgesic effect of Olodanrigan is mediated by its antagonism of the AT2R in the peripheral nervous system, particularly in the dorsal root ganglion (DRG) neurons. The proposed mechanism involves the inhibition of a cascade of intracellular signaling events that contribute to neuronal hyperexcitability and the sensation of pain.

Inhibition of p38 and p42/p44 MAPK Activation

Activation of AT2R by its endogenous ligand, Angiotensin II (Ang II), in the context of nerve injury, leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), specifically p38 and p42/p44 (also known as ERK1/2).[3] These activated MAPKs contribute to the sensitization of sensory neurons. Olodanrigan, by blocking the AT2R, prevents this Ang II-induced activation of p38 and p42/p44 MAPK, thereby reducing neuronal hyperexcitability and sprouting of DRG neurons.[3]

Olodanrigan_Signaling_Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK (ERK1/2) AT2R->p42_p44_MAPK Activates Olodanrigan This compound (EMA401) Olodanrigan->AT2R Antagonizes Phospho_p38 Phosphorylated p38 MAPK p38_MAPK->Phospho_p38 Phosphorylation Phospho_p42_p44 Phosphorylated p42/p44 MAPK p42_p44_MAPK->Phospho_p42_p44 Phosphorylation Neuronal_Hyperexcitability Neuronal Hyperexcitability & Sprouting Phospho_p38->Neuronal_Hyperexcitability Leads to Phospho_p42_p44->Neuronal_Hyperexcitability Leads to Binding_Assay_Workflow Start Start Prepare_membranes Prepare AT2R-expressing cell membranes Start->Prepare_membranes Incubate Incubate membranes with [125I]AngII and Olodanrigan Prepare_membranes->Incubate Filter Rapid vacuum filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

References

The Journey of rac-Olodanrigan: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-Olodanrigan, also known as EMA401 or PD-126055, is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Initially synthesized by Parke-Davis, it was later repurposed for the treatment of neuropathic pain by researchers at the University of Queensland, leading to its development by Spinifex Pharmaceuticals and subsequent acquisition by Novartis. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, synthesis, and clinical evaluation of this compound, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development in the field of non-opioid analgesics.

Introduction: A Novel Approach to Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Existing treatments often provide only modest efficacy and are associated with dose-limiting side effects. The discovery of the role of the Angiotensin II Type 2 Receptor (AT2R) in pain signaling pathways opened a new avenue for the development of novel analgesics. This compound emerged as a first-in-class AT2R antagonist with promise for alleviating neuropathic pain without the central nervous system side effects common to many existing therapies.

History and Discovery

The story of this compound is one of scientific repositioning. Originally synthesized by Parke-Davis as PD-126055, its potential as an analgesic was not initially explored.[1] Years later, researchers led by Professor Maree Smith at the University of Queensland identified the potential of AT2R antagonists in treating neuropathic pain.[1] This pivotal discovery led to the formation of the Australian biotechnology company, Spinifex Pharmaceuticals, in 2005 to commercialize this new application.[2]

Spinifex conducted a comprehensive preclinical and early clinical development program for the S-enantiomer, EMA401 (Olodanrigan).[2] Positive results in preclinical models of neuropathic pain and favorable safety and pharmacokinetic profiles in Phase 1 studies propelled the compound into Phase 2 clinical trials for postherpetic neuralgia (PHN), a form of neuropathic pain.[2][3] In 2015, Novartis acquired Spinifex Pharmaceuticals, taking over the clinical development of Olodanrigan (B1662175). However, the development was later halted due to preclinical toxicity findings during long-term animal studies.

Mechanism of Action: Targeting the AT2R Signaling Pathway

Olodanrigan exerts its analgesic effect by selectively blocking the Angiotensin II Type 2 Receptor (AT2R). In pathological pain states, Angiotensin II (AngII) signaling through the AT2R is upregulated in the peripheral nervous system. This leads to the activation of downstream signaling cascades, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways.[4][5] The activation of these pathways contributes to neuronal hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, key mechanisms underlying the generation and maintenance of neuropathic pain.[4][5]

Olodanrigan acts as a competitive antagonist at the AT2R, inhibiting the AngII-induced activation of the MAPK pathway.[4][5] By blocking this signaling cascade, Olodanrigan reduces neuronal hyperexcitability and mitigates pain.

Signaling Pathway Diagram

AT2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Activates Hyperexcitability Neuronal Hyperexcitability p38_MAPK->Hyperexcitability p42_p44_MAPK->Hyperexcitability Sprouting Neuronal Sprouting p42_p44_MAPK->Sprouting Pain Neuropathic Pain Hyperexcitability->Pain Sprouting->Pain Olodanrigan This compound Olodanrigan->AT2R Blocks Synthesis_Workflow Start Starting Materials Intermediate1 Tetrahydroisoquinoline Intermediate Start->Intermediate1 Multi-step synthesis Acylation Acylation with Diphenylacetyl Chloride Intermediate1->Acylation rac_Olodanrigan This compound Acylation->rac_Olodanrigan

References

The Role of rac-Olodanrigan in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain represents a significant unmet medical need, with current therapies often providing inadequate relief and substantial side effects. A promising therapeutic target that has emerged is the Angiotensin II type 2 receptor (AT2R). This technical guide provides an in-depth overview of rac-Olodanrigan (also known as EMA400), a racemic mixture containing the active S-enantiomer Olodanrigan (EMA401), a potent and selective AT2R antagonist. We will explore its mechanism of action, preclinical efficacy, and clinical trial findings in the context of neuropathic pain, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction: The Angiotensin II Type 2 Receptor as a Novel Target for Neuropathic Pain

The renin-angiotensin system (RAS) is well-known for its role in cardiovascular regulation. However, emerging evidence has implicated one of its key receptors, the Angiotensin II type 2 receptor (AT2R), in the pathophysiology of neuropathic pain.[1][2] In contrast to the well-characterized AT1 receptor, which mediates many of the classical pressor and pro-inflammatory effects of Angiotensin II, the AT2R is thought to have distinct and sometimes opposing functions. In the context of the nervous system, increased Angiotensin II/AT2R signaling in dorsal root ganglion (DRG) neurons following peripheral nerve injury is believed to contribute to neuronal hyperexcitability and the generation of chronic pain states.[1] This has positioned AT2R antagonists as a novel class of potential analgesics for neuropathic pain.

This compound: A Selective AT2R Antagonist

This compound is a racemic mixture of the S-enantiomer (Olodanrigan or EMA401) and the R-enantiomer (EMA402).[3] The S-enantiomer is the active component, acting as a potent and selective antagonist of the AT2R.[3]

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound.

CompoundTargetIC50 (nM)Selectivity (AT1/AT2)
This compoundAT2R75.2~39-fold
AT1R2918

Table 1: In vitro potency and selectivity of this compound.[3]

Mechanism of Action in Neuropathic Pain

The analgesic effect of this compound is believed to stem from its ability to block the augmented Angiotensin II/AT2R signaling that occurs in DRG neurons following nerve injury.[1] This blockade leads to the inhibition of downstream signaling cascades that contribute to neuronal sensitization and hyperexcitability.

Signaling Pathway

The proposed mechanism of action involves the inhibition of key intracellular signaling pathways. Angiotensin II binding to AT2R on DRG neurons leads to the activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1][4] The activation of these kinases is implicated in the sensitization of ion channels, such as TRPV1, and in promoting neurite outgrowth, both of which contribute to the maintenance of neuropathic pain.[1][5] this compound, by blocking the AT2R, prevents the activation of this cascade.

AT2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT2R AT2R AngII->AT2R Binds p38_MAPK p38 MAPK Activation AT2R->p38_MAPK p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK racOlodanrigan This compound racOlodanrigan->AT2R Blocks Neuronal_Hyperexcitability Neuronal Hyperexcitability p38_MAPK->Neuronal_Hyperexcitability p42_p44_MAPK->Neuronal_Hyperexcitability Neurite_Outgrowth Neurite Outgrowth p42_p44_MAPK->Neurite_Outgrowth Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain Neurite_Outgrowth->Neuropathic_Pain

AT2R Signaling Pathway in Neuropathic Pain

Preclinical Efficacy

The analgesic potential of this compound has been evaluated in various preclinical models of neuropathic pain.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used rodent model of neuropathic pain that involves loose ligation of the sciatic nerve.

Experimental Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The thigh of one hind limb is shaved and disinfected.

  • Surgical Procedure: A small incision is made in the skin of the thigh to expose the biceps femoris muscle. The muscle is bluntly dissected to reveal the common sciatic nerve.

  • Nerve Ligation: Four loose ligatures (e.g., 4-0 chromic gut suture) are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened to the point of causing a slight constriction of the nerve without arresting epifascicular blood flow.

  • Wound Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips.

  • Post-operative Care: Animals are allowed to recover and are monitored for signs of distress. Behavioral testing typically commences several days post-surgery.

Behavioral Assessment: Mechanical allodynia is a key endpoint in the CCI model and is often assessed using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is measured.

Preclinical Efficacy Data

This compound has demonstrated dose-dependent efficacy in alleviating mechanical allodynia in the CCI rat model.[3]

CompoundModelEndpointED50 (mg/kg, i.p.)
EMA400 (this compound)Rat CCIMechanical Allodynia0.41 (0.12–0.87)

Table 2: In vivo efficacy of this compound in a preclinical model of neuropathic pain.[6]

Preclinical_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment and Assessment Animal_Selection Select Sprague-Dawley Rats Anesthesia Anesthetize Animals Animal_Selection->Anesthesia CCI_Surgery Perform CCI Surgery (Sciatic Nerve Ligation) Anesthesia->CCI_Surgery Drug_Admin Administer this compound (i.p. injection) CCI_Surgery->Drug_Admin Behavioral_Testing Assess Mechanical Allodynia (von Frey filaments) Drug_Admin->Behavioral_Testing Data_Analysis Analyze Paw Withdrawal Thresholds Behavioral_Testing->Data_Analysis Clinical_Trial_Logic cluster_screening Patient Screening cluster_trial Randomized Controlled Trial Patient_Pool Patients with Neuropathic Pain (PHN or PDN) Inclusion_Criteria Inclusion Criteria Met? (e.g., Pain Score >= 4) Patient_Pool->Inclusion_Criteria Inclusion_Criteria->Patient_Pool No Randomization Randomization Inclusion_Criteria->Randomization Yes Treatment_Arm EMA401 (100 mg b.i.d.) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (Change in Pain Score) Treatment_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint

References

The Olodanrigan-Modulated Angiotensin II Type 2 Receptor (AT2R) Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in pain research have identified the Angiotensin II Type 2 Receptor (AT2R) signaling pathway as a novel target for the development of analgesics. This technical guide provides an in-depth overview of the core components of the AT2R pathway, its role in neuropathic pain, and its modulation by the selective antagonist Olodanrigan (EMA401). Olodanrigan is a highly selective, orally active, and peripherally restricted AT2R antagonist that has shown promise in preclinical and clinical studies for the treatment of neuropathic pain.[1][2][3] This document will detail the molecular mechanisms, present key quantitative data, outline experimental protocols, and provide visual representations of the pathway and associated workflows.

The Core AT2R Signaling Pathway in Neuropathic Pain

The AT2R signaling pathway plays a significant role in the pathophysiology of neuropathic pain. In dorsal root ganglion (DRG) neurons, the binding of Angiotensin II (AngII) to AT2R initiates a signaling cascade that contributes to neuronal hyperexcitability and abnormal sprouting.[1][2] This process is mediated by the activation of downstream kinases, specifically p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1][3] The activation of these MAPKs leads to the sensitization of ion channels, such as TRPV1, and promotes neurite outgrowth, both of which are key contributors to the generation and maintenance of neuropathic pain.[4][5]

Olodanrigan exerts its analgesic effect by selectively blocking the AT2R, thereby inhibiting the AngII-induced activation of the MAPK cascade.[1][6] This antagonism prevents the downstream effects on neuronal excitability and morphology, ultimately leading to a reduction in pain signaling.[1][6]

AT2R_Signaling_Pathway AT2R Signaling Pathway in Neuropathic Pain cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT2R AT2R AngII->AT2R Binds and Activates Olodanrigan Olodanrigan (EMA401) Olodanrigan->AT2R Binds and Inhibits MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Initiates Neuronal_effects Neuronal Hyperexcitability & Abnormal Sprouting MAPK_activation->Neuronal_effects Leads to Pain Neuropathic Pain Neuronal_effects->Pain Contributes to

Diagram 1: AT2R Signaling Pathway in Neuropathic Pain.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Olodanrigan with the AT2R and its effects on downstream signaling and physiological responses.

CompoundTargetParameterValueReference
Olodanrigan (EMA401)AT2RSelectivity over AT1R>10,000-fold[7]
Olodanrigan (EMA401)AT2RIn vitro concentration for effect10, 100 nM[6]

Table 1: In Vitro Pharmacology of Olodanrigan.

Animal ModelCompoundDoseRouteEffectReference
Rat (Chronic Constriction Injury)Olodanrigan (EMA401)10 mg/kgp.o.Significant attenuation of theta power and increase in paw withdrawal latencies[1]
Rat (Chronic Constriction Injury)EMA300 (AT2R antagonist)10 mg/kgi.p.Alleviation of ipsilateral hindpaw hypersensitivity[8]

Table 2: In Vivo Efficacy of AT2R Antagonists in Neuropathic Pain Models.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the AT2R signaling pathway and the effects of Olodanrigan.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of Olodanrigan for the AT2R.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT2R.

  • Radioligand Incubation: Membranes are incubated with a radiolabeled ligand specific for the AT2R (e.g., [125I]-CGP 42112A) in the presence of varying concentrations of the unlabeled competitor (Olodanrigan).

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation (AT2R-expressing cells/tissues) start->prep incubation Incubation with Radioligand and Olodanrigan prep->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation counting Radioactivity Counting separation->counting analysis Data Analysis (Ki or IC50 determination) counting->analysis end End analysis->end

Diagram 2: Radioligand Binding Assay Workflow.
Western Blotting for MAPK Phosphorylation

Objective: To quantify the effect of Olodanrigan on AngII-induced phosphorylation of p38 and p42/p44 MAPK in DRG neurons.

Methodology:

  • Cell Culture and Treatment: DRG neurons are cultured and treated with AngII in the presence or absence of Olodanrigan for a specified time.[6]

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 and p42/p44 MAPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. Total MAPK levels are also measured as a loading control.

Neurite Outgrowth Assay

Objective: To assess the effect of Olodanrigan on AngII-induced neurite outgrowth in DRG neurons.

Methodology:

  • Cell Culture: DRG neurons are cultured on a suitable substrate.

  • Treatment: The neurons are treated with AngII, with or without Olodanrigan, and incubated for a period sufficient to allow for neurite extension.

  • Fixation and Staining: The cells are fixed and stained with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Images of the neurons are captured using a microscope, and the length of the longest neurite or the total neurite length per neuron is measured using image analysis software.

Calcium Imaging

Objective: To measure the effect of Olodanrigan on AngII-sensitized capsaicin (B1668287) responses in DRG neurons.

Methodology:

  • Cell Loading: Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Treatment: The cells are pre-treated with AngII in the presence or absence of Olodanrigan.

  • Stimulation: The cells are then stimulated with capsaicin to activate TRPV1 channels.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the dye over time using a fluorescence microscope.

  • Data Analysis: The magnitude of the calcium response to capsaicin is quantified and compared between different treatment groups.

Cellular_Assay_Workflow Cellular Assay Workflow cluster_western Western Blotting cluster_neurite Neurite Outgrowth cluster_calcium Calcium Imaging wb_start Cell Treatment wb_lysis Protein Extraction wb_start->wb_lysis wb_sds SDS-PAGE & Transfer wb_lysis->wb_sds wb_immuno Immunoblotting wb_sds->wb_immuno wb_detect Detection & Quantification wb_immuno->wb_detect no_start Cell Culture & Treatment no_fix Fixation & Staining no_start->no_fix no_image Imaging & Analysis no_fix->no_image ci_start Cell Loading (Dye) ci_treat Treatment ci_start->ci_treat ci_stim Capsaicin Stimulation ci_treat->ci_stim ci_measure Fluorescence Measurement ci_stim->ci_measure

Diagram 3: Cellular Assay Workflow Overview.

Conclusion

The Angiotensin II Type 2 Receptor signaling pathway represents a clinically validated target for the treatment of neuropathic pain. The selective AT2R antagonist, Olodanrigan, has demonstrated efficacy in preclinical models by inhibiting the AngII-induced activation of p38 and p42/p44 MAPK in DRG neurons. This action leads to a reduction in neuronal hyperexcitability and abnormal sprouting, which are key contributors to the pathophysiology of neuropathic pain. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of the AT2R pathway and develop novel analgesics targeting this mechanism.

References

rac-Olodanrigan chemical synthesis overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Synthesis of rac-Olodanrigan

Introduction

Olodanrigan, also known as EMA401, is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II type 2 receptor (AT2R).[1][2] It has been investigated as a promising therapeutic agent for the treatment of neuropathic pain, such as postherpetic neuralgia.[3][4] The analgesic effect of Olodanrigan is believed to stem from its inhibition of the Angiotensin II (AngII)-induced activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways in dorsal root ganglion (DRG) neurons, which in turn reduces neuronal hyperexcitability and sprouting.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, with a focus on a scalable and efficient process developed for its production.

Overall Synthetic Strategy

A robust and scalable enantioselective synthesis for Olodanrigan has been detailed in a series of publications by Hargdegger and colleagues.[3][5] The strategy revolves around the construction of a key non-natural phenylalanine derivative, which is then elaborated to the final tetrahydroisoquinoline structure. The key transformations include a Knoevenagel-Doebner condensation to form a cinnamic acid derivative, a crucial enzymatic hydroamination to introduce the chiral amine, a Pictet-Spengler cyclization to build the core heterocyclic ring system, and a final amide coupling.

Detailed Synthesis and Experimental Protocols

The synthesis of this compound can be broken down into four key stages:

Step 1: Knoevenagel–Doebner Condensation for Cinnamic Acid Derivative Synthesis

The synthesis commences with a Knoevenagel–Doebner condensation to produce the required cinnamic acid intermediate. A significant process improvement involves the replacement of traditional pyridine (B92270) and piperidine (B6355638) with toluene (B28343) as the solvent and a catalytic amount of morpholine (B109124). This modification enhances the safety and environmental profile of the synthesis.[3][5]

Experimental Protocol:

  • To a solution of the starting aldehyde in toluene, malonic acid and a catalytic amount of morpholine are added.

  • The reaction mixture is heated to reflux with azeotropic removal of water.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is washed with a suitable solvent and dried to afford the cinnamic acid derivative.

Step 2: Enzymatic Hydroamination to a Phenylalanine Derivative

A key innovation in this synthesis is the use of an engineered phenylalanine ammonia (B1221849) lyase (PAL) enzyme for the hydroamination of the cinnamic acid derivative. This biocatalytic step introduces the amino group with high stereoselectivity, yielding the desired (S)-phenylalanine derivative.[3][5]

Experimental Protocol:

  • The cinnamic acid derivative is dissolved in an aqueous ammonia solution buffered with carbonate/carbamate.

  • The engineered PAL enzyme is added to the solution.

  • The reaction is conducted at a controlled temperature, with an initial phase at a higher temperature to establish equilibrium, followed by cooling to drive the reaction to completion.

  • Upon completion, the enzyme is denatured, and the ammonia is removed by distillation.

  • The product is then carried forward to the next step after an appropriate workup procedure.

Step 3: Pictet–Spengler Cyclization for Tetrahydroisoquinoline Core Formation

The synthesized phenylalanine derivative undergoes an acid-catalyzed Pictet–Spengler cyclization with formaldehyde (B43269) to construct the core tetrahydroisoquinoline ring system.

Experimental Protocol:

  • The phenylalanine derivative from the previous step is dissolved in a suitable solvent.

  • An acid catalyst and an aqueous solution of formaldehyde are added.

  • The reaction mixture is stirred at a controlled temperature until the cyclization is complete.

  • The product is then isolated through extraction and crystallization.

Step 4: Amide Coupling and Final Product Formation

The final step involves the N-acylation of the tetrahydroisoquinoline intermediate with diphenylacetic acid, followed by the formation of the sodium salt to yield Olodanrigan.

Experimental Protocol:

  • The tetrahydroisoquinoline intermediate is dissolved in an appropriate solvent.

  • Diphenylacetic acid is activated in situ, and then added to the solution of the amine.

  • A suitable base is used to facilitate the coupling reaction.

  • After the reaction is complete, the product is isolated.

  • The final sodium salt, Olodanrigan, is formed by treating the carboxylic acid with a sodium source, followed by crystallization from a suitable solvent system.

Quantitative Data Summary

StepReactionKey ReagentsSolventYieldPurity/Enantiomeric Ratio
1Knoevenagel–Doebner CondensationAldehyde, Malonic Acid, MorpholineToluene98%High Purity
2Enzymatic HydroaminationCinnamic Acid Derivative, Engineered PALAqueous Ammonia81% (conversion)er = 99.9:0.1
3Pictet–Spengler CyclizationPhenylalanine Derivative, Formaldehyde-59% (isolated yield from cinnamic acid)High
4Amide Coupling & Salt FormationTetrahydroisoquinoline, Diphenylacetic Acid, Sodium MethoxideToluene, N-Formylmorpholine, Methanol, Isopropanol90%High Purity

Visualizations

Signaling Pathway of Olodanrigan

Olodanrigan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT2R AT2R p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK AT2R->p42_p44_MAPK Activates AngII Angiotensin II AngII->AT2R Activates Olodanrigan Olodanrigan Olodanrigan->AT2R Inhibits Pain_Signaling Neuropathic Pain Signaling p38_MAPK->Pain_Signaling Promotes p42_p44_MAPK->Pain_Signaling Promotes Olodanrigan_Synthesis_Workflow Start Starting Aldehyde + Malonic Acid Step1 Step 1: Knoevenagel–Doebner Condensation (Toluene, Morpholine cat.) Start->Step1 Intermediate1 Cinnamic Acid Derivative Step1->Intermediate1 Step2 Step 2: Enzymatic Hydroamination (Engineered PAL) Intermediate1->Step2 Intermediate2 (S)-Phenylalanine Derivative Step2->Intermediate2 Step3 Step 3: Pictet–Spengler Cyclization (Formaldehyde, Acid) Intermediate2->Step3 Intermediate3 Tetrahydroisoquinoline Intermediate Step3->Intermediate3 Step4 Step 4: Amide Coupling & Salt Formation (Diphenylacetic Acid, NaOMe) Intermediate3->Step4 End This compound Step4->End

References

The Angiotensin II Type 2 Receptor in Neuronal Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Angiotensin II Type 2 (AT2) receptor in neuronal tissues. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the central and peripheral nervous systems. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes the complex signaling pathways associated with AT2R activation.

Quantitative Expression of AT2R in Neuronal Tissues

The expression of the AT2 receptor is dynamically regulated, with high levels observed during fetal development that subsequently decline in most adult tissues. However, significant expression persists in various regions of the central and peripheral nervous systems. The following tables summarize the available quantitative data on AT2R protein and mRNA expression in neuronal tissues. It is important to note that direct comparisons between studies may be challenging due to variations in experimental techniques, species, and the specific brain regions or cell types analyzed.

Table 1: AT2R Protein Expression in Neuronal Tissues (Radioligand Binding)

Tissue/Cell TypeSpeciesLigandBmax (fmol/mg protein)Kd (nM)Reference(s)
Neuronal Cultures (Hypothalamus/Brainstem)Wistar-Kyoto Rat[125I]CGP42112~95~0.35[1]
Neuronal Cultures (Hypothalamus/Brainstem)Spontaneously Hypertensive Rat[125I]CGP42112~95~0.35[1]
Subcortical Brain Synaptosome-Enriched FractionRat[3H]Angiotensin II140.9[2]
Brain (Olfactory Bulb, Septum, Thalamus, Midbrain)Rat[125I]CGP 42112Not specifiedHigher affinity than adrenal[3]
Hippocampal HomogenatesRat[125I]R(+)trans-7-OH-PIPAT210 (5-HT1A sites)1.4 (5-HT1A sites)[4]

Note: Data from different studies may not be directly comparable due to methodological differences.

Table 2: Relative AT2R Protein Expression in Rat Brainstem During Development (Western Blot)

Developmental StageRelative AT2R Protein Level (Mean ± SEM)
Fetus0.08 ± 0.01
Neonate0.12 ± 0.01
Male Adult0.25 ± 0.01
Female Adult0.22 ± 0.02

Data is presented as a ratio of AT2R to a loading control, indicating a significant increase in AT2R protein expression with age in the brainstem[5].

Table 3: Qualitative and Semi-Quantitative AT2R mRNA and Protein Expression in Various Neuronal Tissues

Tissue/RegionSpeciesMethodExpression LevelNotesReference(s)
Dorsal Root Ganglia (DRG)RatImmunohistochemistry, Western Blot, PCRPresent from embryonic day 15 to postnatal day 30Predominantly in small, IB4-binding C-nociceptors postnatally.[6][6]
BrainstemRatWestern BlotIncreases from fetal to adult stages-[5]
Nucleus of the Solitary Tract (NTS)RatReal-time RT-PCRIncreased in 2K1C hypertensive rats with AT2R overexpressionAT2R overexpression restored ACE2 mRNA levels.[7][7]
Hippocampal Neuronal Stem Cells (NSCs)RatImmunocytochemistry, Western BlotIncreases during in vitro culture (Day 0 to Day 3)-[8]

AT2R Signaling Pathways in Neuronal Cells

AT2R activation initiates a variety of intracellular signaling cascades that are often counter-regulatory to those mediated by the Angiotensin II Type 1 (AT1) receptor. These pathways are implicated in critical neuronal processes such as apoptosis, neurite outgrowth, and neuronal differentiation.

Neuronal Differentiation and Neurite Outgrowth

Activation of AT2R in neuronal cells promotes differentiation and neurite extension through several interconnected pathways. One well-characterized pathway involves the interaction of AT2R with AT2R-interacting protein (ATIP), leading to the activation of Src homology 2 domain-containing protein-tyrosine phosphatase 1 (SHP-1). This cascade ultimately upregulates the expression of MMS2, a DNA repair enzyme, which contributes to neuronal differentiation. Additionally, AT2R stimulation can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p42/p44 MAPK, which is essential for neurite outgrowth.[9][10][11] The NO-cGMP pathway has also been implicated in NGF-mediated neurite outgrowth regulated by AT2R.[9]

G AT2R Signaling in Neuronal Differentiation and Neurite Outgrowth AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R ATIP1 ATIP1 AT2R->ATIP1 Binds cSrc c-Src AT2R->cSrc Activates SphK SphK AT2R->SphK Activates NO_cGMP NO-cGMP Pathway AT2R->NO_cGMP Activates SHP1 SHP-1 ATIP1->SHP1 Activates MMS2 MMS2 SHP1->MMS2 Upregulates Neuronal_Differentiation Neuronal Differentiation MMS2->Neuronal_Differentiation Promotes MAPK_pathway p42/p44 MAPK Neurite_Outgrowth Neurite Outgrowth MAPK_pathway->Neurite_Outgrowth Promotes TrkA TrkA TrkA->MAPK_pathway Activates cSrc->TrkA Transactivates SphK->MAPK_pathway NO_cGMP->Neurite_Outgrowth Modulates

AT2R signaling in neuronal differentiation and neurite outgrowth.
Apoptosis

In certain cellular contexts, particularly during development or in pathological conditions, AT2R activation can lead to apoptosis. This process is often mediated by the activation of phosphatases such as MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates pro-survival kinases like p42/p44 MAPK.[11][12] This leads to an imbalance in pro- and anti-apoptotic proteins, ultimately triggering programmed cell death.

G AT2R-Mediated Apoptotic Signaling Pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R MKP1 MKP-1 (MAPK Phosphatase-1) AT2R->MKP1 Activates MAPK p42/p44 MAPK MKP1->MAPK Dephosphorylates Apoptosis Apoptosis MAPK->Apoptosis Inhibition of pro-survival signals

AT2R-mediated apoptotic signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to study AT2R expression and function in neuronal tissues. These protocols are synthesized from multiple sources and represent a standard approach. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay for AT2R in Neuronal Membranes

This protocol is designed to quantify AT2R density (Bmax) and affinity (Kd) in neuronal tissue homogenates using a radiolabeled AT2R-selective ligand, [125I]CGP 42112A.[1][3]

3.1.1. Experimental Workflow

G Radioligand Binding Assay Workflow Tissue Neuronal Tissue (e.g., Brain Region) Homogenization Homogenization in Lysis Buffer Tissue->Homogenization Centrifugation Centrifugation to Isolate Membranes Homogenization->Centrifugation Incubation Incubation of Membranes with [125I]CGP 42112A ± Competitor Centrifugation->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Gamma Counting of Radioactivity Filtration->Counting Analysis Scatchard or Non-linear Regression Analysis Counting->Analysis Results Determine Bmax and Kd Analysis->Results

Workflow for AT2R radioligand binding assay.

3.1.2. Detailed Protocol

  • Membrane Preparation:

    • Dissect the neuronal tissue of interest on ice.

    • Homogenize the tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • For saturation binding, set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of [125I]CGP 42112A.

    • For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled AT2R antagonist (e.g., PD 123319) to determine non-specific binding.

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax (maximal binding capacity) and Kd (dissociation constant).

Western Blotting for AT2R Detection

This protocol outlines the detection and relative quantification of AT2R protein in neuronal tissue lysates.

3.2.1. Experimental Workflow

G Western Blotting Workflow Lysate_Prep Neuronal Tissue/Cell Lysate Preparation (RIPA buffer) Protein_Quant Protein Quantification (BCA Assay) Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Electrophoresis Protein_Quant->SDS_PAGE Transfer Transfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking with BSA or Non-fat Milk Transfer->Blocking Primary_Ab Incubation with Primary AT2R Antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Workflow for AT2R western blotting.

3.2.2. Detailed Protocol

  • Lysate Preparation:

    • Homogenize neuronal tissue or lyse cultured neuronal cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[6][13][14]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AT2R (e.g., rabbit polyclonal to AT2R) diluted in blocking buffer overnight at 4°C. A typical starting dilution is 1:1000.[15]

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

    • Perform densitometric analysis to quantify the relative abundance of AT2R, normalizing to a loading control protein (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for AT2R Localization

This protocol is for the visualization of AT2R protein in fixed neuronal tissue sections.

3.3.1. Experimental Workflow

G Immunohistochemistry Workflow Fixation Tissue Fixation (e.g., 4% PFA) Sectioning Cryosectioning or Vibratome Sectioning Fixation->Sectioning Antigen_Retrieval Antigen Retrieval (Heat-induced or Enzymatic) Sectioning->Antigen_Retrieval Blocking Blocking with Normal Serum Antigen_Retrieval->Blocking Primary_Ab Incubation with Primary AT2R Antibody Blocking->Primary_Ab Secondary_Ab Incubation with Fluorophore- or Enzyme-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Fluorescence Microscopy or DAB Staining Secondary_Ab->Detection Imaging Image Acquisition and Analysis Detection->Imaging G In Situ Hybridization Workflow Tissue_Prep Fresh-frozen Tissue Sectioning Fixation Post-fixation (e.g., 4% PFA) Tissue_Prep->Fixation Prehybridization Prehybridization Treatment Fixation->Prehybridization Hybridization Hybridization with Labeled AT2R Oligonucleotide Probe Prehybridization->Hybridization Washing Stringency Washes to Remove Non-specific Binding Hybridization->Washing Detection Autoradiography (for radiolabeled probes) or Enzymatic Detection (for non-radioactive probes) Washing->Detection Imaging Microscopy and Image Analysis Detection->Imaging

References

Preclinical Profile of rac-Olodanrigan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Olodanrigan (also known as EMA401) is a selective, orally active, and peripherally restricted antagonist of the Angiotensin II type 2 receptor (AT2R). It has been investigated as a potential therapeutic agent for neuropathic pain. Preclinical studies have elucidated its mechanism of action, pharmacokinetic profile, and efficacy in various models of neuropathic pain. This document provides a comprehensive technical guide to the preclinical research findings for this compound, including detailed experimental protocols and a summary of quantitative data.

Core Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the AT2R. This antagonism interrupts a key signaling pathway implicated in the pathogenesis of neuropathic pain. The primary mechanism involves the inhibition of augmented Angiotensin II (AngII) signaling through the AT2R, which in turn prevents the activation of downstream kinases p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2][3] This cascade ultimately leads to a reduction in dorsal root ganglion (DRG) neuron hyperexcitability and sprouting, which are key contributors to the maintenance of neuropathic pain states.[1][2][3]

Furthermore, preclinical evidence suggests that this compound may modulate the convergence of AngII, Nerve Growth Factor (NGF), and Transient Receptor Potential Vanilloid 1 (TRPV1) signaling pathways, which are crucial in pain sensitization.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound and its related compounds.

Table 1: In Vitro Activity of this compound (EMA401)
ParameterValueCell/Tissue TypeAssayReference(s)
AT2R Binding Selectivity >10,000-fold over AT1R-Radioligand Binding Assay[5]
AT2R Binding Affinity (IC50) 26 nMHuman AT2R expressing cellsHomogeneous Time-Resolved Fluorescence (HTRF) based competitive binding assay[6]
Neurite Outgrowth Inhibition Effective at 10 and 100 nmol/LRat Dorsal Root Ganglion (DRG) NeuronsNeurite Outgrowth Assay[7]
Inhibition of Capsaicin (B1668287) Response Comparable to 1 mmol/L gabapentin (B195806) and 10 mmol/L morphine at 100 nmol/LHuman Dorsal Root Ganglion (DRG) NeuronsCalcium Imaging[7]
Table 2: In Vivo Efficacy of this compound (EMA401) and Related Compounds in Neuropathic Pain Models
CompoundAnimal ModelEndpointRoute of AdministrationEffective Dose (ED50)Reference(s)
EMA200Rat Chronic Constriction Injury (CCI)Mechanical AllodyniaIntraperitoneal (i.p.)3.22 mg/kg[8]
EMA300Rat Chronic Constriction Injury (CCI)Mechanical AllodyniaIntraperitoneal (i.p.)0.78 mg/kg[8]
EMA400 (racemate)Rat Chronic Constriction Injury (CCI)Mechanical AllodyniaIntraperitoneal (i.p.)0.013 mg/kg[8]
EMA401 (this compound) Rat Chronic Constriction Injury (CCI)Thermal HyperalgesiaOral (p.o.)10 mg/kg[8]
EMA401 (this compound) Rat Chronic Constriction Injury (CCI)Mechanical AllodyniaOral (p.o.)30 mg/kg (single dose)[8]
Table 3: Pharmacokinetic Properties of this compound (EMA401)
ParameterSpeciesValueRoute of AdministrationReference(s)
Oral Bioavailability Rat~33%Oral (p.o.)[7]
Elimination Rat95% via bile-[1]
Major Metabolite RatAcylglucuronide (40% of dose)-[1]
Maximum Plasma Concentration (Cmax) Human1000 µg/L100 mg twice daily[9]
Elimination Half-life (t1/2) Human6 hours (Day 1), 12 hours (Day 7)100 mg twice daily[9]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This surgical model is used to induce a peripheral mononeuropathy that mimics symptoms of human neuropathic pain.[1][2][4][10][11]

  • Animal Preparation: Adult male Sprague-Dawley rats (100-250 g) are anesthetized. The surgical area on the thigh is shaved and disinfected.

  • Surgical Procedure:

    • An incision is made at the mid-thigh level to expose the common sciatic nerve.

    • Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. Care is taken to ensure the ligatures only minimally constrict the nerve.

    • The muscle and skin layers are then closed with sutures and wound clips, respectively.

  • Post-operative Care: Animals are housed in groups with extra bedding. Wound clips are typically removed 7-10 days post-surgery.

  • Behavioral Testing: Pain hypersensitivity is assessed at various time points post-surgery by measuring the paw withdrawal threshold to mechanical stimuli (using von Frey filaments) and the paw withdrawal latency to a thermal stimulus.

Neurite Outgrowth Assay in DRG Neurons

This in vitro assay is used to assess the effect of compounds on neuronal sprouting.[7][12][13][14][15]

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured on a suitable substrate.

  • Compound Treatment: After 48 hours in culture, the neurons are treated with the test compounds. For this compound, typical treatment groups include:

    • Vehicle control

    • Angiotensin II (10 nM)

    • Angiotensin II (10 nM) + this compound (10 nM and 100 nM)

    • This compound (100 nM)

    • Nerve Growth Factor (NGF) (100 ng/ml) as a positive control

  • Incubation and Fixation: The cells are incubated for 30 minutes at 37°C and then fixed with 4% paraformaldehyde (PFA) for 30 minutes.

  • Analysis: Neurite density and the length of the longest neurite are quantified using immunofluorescence and imaging analysis software.

p38 MAPK Activation Assay via Western Blot

This assay quantifies the phosphorylation state of p38 MAPK as an indicator of its activation.[16][17][18][19]

  • Cell Lysis: DRG neurons, treated as in the neurite outgrowth assay, are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

  • Immunodetection:

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate, and the band intensity is quantified. Total p38 MAPK levels are also measured as a loading control.

Calcium Imaging of Capsaicin Responses in DRG Neurons

This technique measures changes in intracellular calcium concentration in response to stimuli, indicating neuronal activation.[5][7][8][9][20]

  • Cell Loading: Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calbryte 520 AM).

  • Baseline Measurement: The baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) is recorded before stimulation.

  • Stimulation and Recording:

    • A baseline reading is established.

    • Capsaicin (an agonist of the TRPV1 receptor) is applied to the neurons to elicit a response.

    • Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

    • The effect of this compound is assessed by pre-incubating the neurons with the compound before capsaicin application.

  • Data Analysis: The magnitude of the calcium response (change in fluorescence intensity from baseline) is quantified and compared between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

G cluster_0 AngII/AT2R Signaling in Neuropathic Pain AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds to MAPK_activation p38/p42/p44 MAPK Activation AT2R->MAPK_activation Activates Olodanrigan This compound Olodanrigan->AT2R Blocks Neuron_Hyperexcitability DRG Neuron Hyperexcitability & Sprouting MAPK_activation->Neuron_Hyperexcitability Leads to Neuropathic_Pain Neuropathic Pain Neuron_Hyperexcitability->Neuropathic_Pain Contributes to G cluster_1 Chronic Constriction Injury (CCI) Model Workflow Anesthesia Anesthetize Rat Surgery Expose Sciatic Nerve & Apply Loose Ligatures Anesthesia->Surgery Recovery Suture & Recover Surgery->Recovery Behavioral_Testing Assess Mechanical & Thermal Hypersensitivity Recovery->Behavioral_Testing Drug_Administration Administer this compound or Vehicle Behavioral_Testing->Drug_Administration Efficacy_Assessment Measure Analgesic Effect Drug_Administration->Efficacy_Assessment G cluster_2 In Vitro Assay Workflow for Mechanism of Action cluster_assays DRG_Culture Culture Rat DRG Neurons Treatment Treat with AngII, This compound, etc. DRG_Culture->Treatment Neurite_Outgrowth Neurite Outgrowth Assay (Fix & Image) Treatment->Neurite_Outgrowth MAPK_Assay p38 MAPK Activation Assay (Western Blot) Treatment->MAPK_Assay Ca_Imaging Calcium Imaging (Capsaicin Response) Treatment->Ca_Imaging

References

An In-depth Technical Guide to the Pharmacodynamics of Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan (EMA401) is a potent and selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R). Initially developed for the treatment of neuropathic pain, its mechanism of action offers potential applications in other therapeutic areas. This technical guide provides a comprehensive overview of the pharmacodynamics of Olodanrigan, focusing on its molecular interactions, signaling pathways, and functional effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the pharmacology of AT2R antagonists.

Introduction

The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure and fluid homeostasis. Angiotensin II (AngII), the primary effector of the RAS, mediates its effects through two main receptor subtypes: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While the functions of AT1R are well-characterized and are the target of many antihypertensive drugs, the role of AT2R is more complex and less understood. Olodanrigan has emerged as a key pharmacological tool to investigate the physiological and pathophysiological roles of AT2R.

Molecular Pharmacology

Binding Affinity and Selectivity

Olodanrigan is a highly selective antagonist for the AT2R. Quantitative data on its binding affinity and inhibitory activity are summarized in the table below.

Parameter Value Target Assay Type Notes
IC50 26 nMHuman AT2RHomogeneous Time-Resolved Fluorescence (HTRF)-based competitive binding assayThis value is in good agreement with radiolabeled ligand-binding assays.
IC50 7.4 µMHuman CYP2C9In vitro enzyme inhibition assayIndicates medium inhibition of this cytochrome P450 isozyme.
Selectivity HighAT2R vs. AT1RNot explicitly quantified in the provided results.Olodanrigan is consistently described as a highly selective AT2R antagonist.
Experimental Protocol: AT2R Competitive Binding Assay (HTRF)

This protocol outlines a general method for determining the inhibitory activity of a compound like Olodanrigan at the human AT2R using an HTRF-based competitive binding assay.

  • Cell Culture:

    • Use a stable cell line overexpressing the human AT2R, such as HEK293 cells.

    • Culture cells in appropriate media and conditions to ensure optimal receptor expression.

  • Assay Preparation:

    • Prepare a stock solution of Olodanrigan in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Olodanrigan to create a concentration range for the assay.

    • Prepare a solution of a fluorescently labeled AT2R ligand (e.g., a terbium-labeled angiotensin II analog).

    • Prepare a solution of an acceptor fluorophore (e.g., d2-labeled antagonist).

  • Assay Procedure:

    • In a microplate, add the cell membrane preparation expressing AT2R.

    • Add the various concentrations of Olodanrigan or vehicle control.

    • Add the fluorescently labeled AT2R ligand.

    • Add the acceptor fluorophore.

    • Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate using an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the logarithm of the Olodanrigan concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Mechanism of Action and Signaling Pathways

Olodanrigan exerts its analgesic effects by antagonizing the AT2R, which is upregulated in sensory neurons following nerve injury.[2][3] The binding of Angiotensin II to AT2R in these neurons leads to the activation of downstream signaling cascades, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways.[2][3] Activation of these pathways contributes to neuronal hyperexcitability and sprouting, which are key mechanisms underlying neuropathic pain.[2][3] By blocking the AT2R, Olodanrigan inhibits the activation of p38 and p42/p44 MAPK, thereby reducing neuronal hyperexcitability and alleviating pain.[2][3]

Visualization of the Olodanrigan Signaling Pathway

Olodanrigan_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT2R AT2R AngII->AT2R Activation p38_MAPK p38 MAPK Activation AT2R->p38_MAPK p42_44_MAPK p42/p44 MAPK Activation AT2R->p42_44_MAPK Olodanrigan Olodanrigan Olodanrigan->AT2R Antagonism Hyperexcitability Neuronal Hyperexcitability & Sprouting p38_MAPK->Hyperexcitability p42_44_MAPK->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain

Caption: Olodanrigan antagonizes Angiotensin II binding to AT2R, inhibiting downstream MAPK signaling.

Experimental Protocol: Western Blot for p38 MAPK Phosphorylation

This protocol describes a general method for assessing the effect of Olodanrigan on p38 MAPK phosphorylation in a relevant cell line (e.g., dorsal root ganglion neurons or a suitable neuronal cell line).

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.

    • Pre-treat cells with various concentrations of Olodanrigan or vehicle for a specified time.

    • Stimulate the cells with Angiotensin II to induce p38 MAPK phosphorylation.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 (Thr180/Tyr182).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-p38 signal to the total p38 signal.

    • Compare the normalized signal in Olodanrigan-treated samples to the control to determine the extent of inhibition.

Preclinical and Clinical Pharmacodynamics

In Vivo Efficacy

Preclinical studies in animal models of neuropathic pain have demonstrated the analgesic efficacy of Olodanrigan.

Animal Model Dose Route Effect
Rat (Chronic Constriction Injury)10 mg/kgp.o.Significant increase in paw withdrawal latencies.[2]
Rat (Varicella Zoster Virus-induced pain)0.03-1 mg/kgNot specifiedAnti-allodynic effects.
Clinical Trials

Phase 2 clinical trials were conducted to evaluate the efficacy and safety of Olodanrigan in patients with post-herpetic neuralgia and painful diabetic neuropathy.[4][5][6][7][8] These trials were prematurely terminated due to preclinical toxicity findings in long-term animal studies.[7][8]

Study Population Doses Primary Endpoint Outcome
Post-herpetic neuralgia25 mg b.i.d., 100 mg b.i.d.Change in 24-hour average pain intensity scoreNumerically favored Olodanrigan, but not statistically significant due to early termination.[4][5]
Painful diabetic neuropathy100 mg b.i.d.Change in 24-hour average pain intensity scoreNumerically favored Olodanrigan, but not statistically significant due to early termination.[6][7]

Experimental Workflow: In Vivo Pain Model

InVivo_Pain_Model_Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Assessment cluster_3 Analysis Induction Induce Neuropathic Pain (e.g., Chronic Constriction Injury) Treatment_Group Administer Olodanrigan (e.g., 10 mg/kg, p.o.) Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group Behavioral_Test Measure Pain Response (e.g., Paw Withdrawal Latency) Treatment_Group->Behavioral_Test Vehicle_Group->Behavioral_Test Data_Analysis Compare Treatment vs. Vehicle (Statistical Analysis) Behavioral_Test->Data_Analysis

Caption: Workflow for assessing the analgesic efficacy of Olodanrigan in a preclinical pain model.

Pharmacokinetics

A non-clinical study investigating the disposition of 14C-labeled Olodanrigan in rats revealed rapid absorption and distribution, primarily to the gastrointestinal tract, liver, and kidney.[9] The primary route of elimination was metabolic, with approximately 95% of the dose excreted in the bile.[9] The major metabolite was the direct acylglucuronide, which can be hydrolyzed back to the active parent drug by intestinal flora.[9] Olodanrigan was found to be metabolically unstable in hepatocytes of all species tested, including humans.[9]

Conclusion

Olodanrigan is a valuable pharmacological tool for elucidating the role of the AT2R in health and disease. Its high selectivity and well-defined mechanism of action make it a suitable probe for investigating AT2R-mediated signaling pathways. The data presented in this guide provide a comprehensive overview of the pharmacodynamics of Olodanrigan, which will be of interest to researchers in the fields of pain, cardiovascular disease, and other areas where the AT2R may play a significant role. Further research is warranted to fully understand the therapeutic potential and safety profile of AT2R antagonists.

References

An In-depth Technical Guide to Angiotensin II Type 2 Receptor (AT2R) Antagonists in Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain represents a significant unmet medical need, with existing treatments often providing only modest efficacy and being accompanied by dose-limiting side effects[1][2]. Over the past two decades, the Angiotensin II Type 2 Receptor (AT2R) has emerged as a promising, clinically validated target for the development of novel analgesics[1][3]. This has been largely driven by the successful Phase 2 clinical trial of EMA401, a selective AT2R antagonist, in patients with postherpetic neuralgia[1][4]. This guide provides a comprehensive technical overview of the role of AT2R antagonists in pain research, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.

The Role of AT2R in Pain Signaling

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis. Its primary effector, Angiotensin II (Ang II), exerts its effects through two main G-protein coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the AT2R. While the functions of AT1R are well-characterized, the role of AT2R has been more enigmatic[3][5]. In the context of the nervous system, AT2R is expressed in a subpopulation of small to medium-diameter sensory neurons within the dorsal root ganglia (DRG)[6]. Following peripheral nerve injury, AT2R expression is upregulated, and its activation by Ang II is implicated in the pathobiology of neuropathic pain[5].

The pro-nociceptive effects of AT2R activation are believed to stem from its ability to induce neuronal hyperexcitability and neurite outgrowth, which are hallmarks of chronic pain states[3][5]. This is supported by in vitro evidence showing that Ang II augments capsaicin-induced calcium influx in cultured human DRG sensory neurons, an effect that is attenuated by selective AT2R antagonists[5][7][8].

Signaling Pathways

The analgesic mechanism of AT2R antagonists involves the inhibition of key intracellular signaling cascades. In DRG neurons, AT2R activation leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and p44/p42 MAPK (also known as ERK1/2)[7][8]. These MAPKs are crucial in modulating the activity of voltage-gated ion channels implicated in sensory neuron hyperexcitability[7]. By blocking the AT2R, antagonists prevent the activation of these MAPK pathways, thereby reducing neuronal sensitization and pain.

Recent evidence also points to a significant neuroimmune component. In some models, the analgesic effect of AT2R antagonists is attributed to their action on macrophages infiltrating the site of nerve injury. AT2R activation on these immune cells triggers the production of reactive oxygen/nitrogen species (ROS/RNS), which in turn activate the TRPA1 ion channel on nociceptive neurons, contributing to pain[9][10][11].

AT2R_Signaling_Pathway cluster_0 Macrophage cluster_1 Sensory Neuron (DRG) AngII_M Angiotensin II AT2R_M AT2R AngII_M->AT2R_M ROS ROS/RNS Production AT2R_M->ROS TRPA1 TRPA1 Channel ROS->TRPA1 activates AngII_N Angiotensin II AT2R_N AT2R AngII_N->AT2R_N MAPK p38 & p44/p42 MAPK Activation AT2R_N->MAPK Hyperexcitability Neuronal Hyperexcitability & Neurite Outgrowth MAPK->Hyperexcitability Pain Pain Hyperexcitability->Pain TRPA1->Hyperexcitability Antagonist AT2R Antagonist (e.g., EMA401) Antagonist->AT2R_M blocks Antagonist->AT2R_N blocks Experimental_Workflow cluster_workflow Preclinical Experimental Workflow: CCI Model node_surgery 1. CCI Surgery Induce unilateral sciatic nerve constriction with 4 loose ligatures. node_develop 2. Pain Development Allow 14 days for stable mechanical hypersensitivity to develop. node_surgery->node_develop node_baseline 3. Baseline Testing Measure pre-drug paw withdrawal threshold (PWT) using von Frey filaments. node_develop->node_baseline node_admin 4. Drug Administration Administer AT2R antagonist (e.g., i.p.) or vehicle control. node_baseline->node_admin node_post 5. Post-Dose Testing Measure PWT at multiple time points (e.g., 30, 60, 120, 180 mins) post-dose. node_admin->node_post node_analysis 6. Data Analysis Calculate % reversal of hypersensitivity. Determine dose-response relationship (ED50). node_post->node_analysis Logical_Relationship injury Peripheral Nerve Injury (e.g., Trauma, Disease) upregulation Upregulation of Ang II/AT2R Signaling in DRG and Immune Cells injury->upregulation sensitization Peripheral Sensitization (Neuronal Hyperexcitability, Neuroinflammation) upregulation->sensitization pain Chronic Neuropathic Pain sensitization->pain antagonist AT2R Antagonist block Blockade of AT2R Signaling antagonist->block block->sensitization Inhibits analgesia Analgesia (Pain Relief) block->analgesia

References

Methodological & Application

Application Notes and Protocols for the Synthesis of rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of rac-Olodanrigan, a potent and selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). The information is compiled from published scientific literature and is intended for research and development purposes.

Introduction

Olodanrigan (B1662175) (also known as EMA401) is a small molecule AT2R antagonist that was investigated for the treatment of neuropathic pain.[1][2] Although its clinical development was halted due to preclinical liver toxicity concerns, its novel mechanism of action continues to be of interest to the scientific community.[3] The synthesis of Olodanrigan involves a multi-step process, which has been optimized for scalability.[3][4] This protocol outlines a key synthetic route to produce the racemic form of Olodanrigan.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in a scalable synthesis of an Olodanrigan precursor.

Step No.ReactionProductYield (%)Purity/NotesReference
1Knoevenagel-Doebner condensationCinnamic acid derivative98%---[3][4]
2HydroaminationPhenylalanine derivative81% (conversion)er = 99.9:0.1[3][4]
3Pictet-Spengler cyclization / N-acylationTetrahydroisoquinoline derivative59% (isolated)High chiral purity[3][4]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step sequence. A representative synthetic scheme is detailed below, based on reported methodologies.[3][4][5]

Step 1: Knoevenagel-Doebner Condensation

This step involves the condensation of a substituted benzaldehyde (B42025) with malonic acid to form a cinnamic acid derivative.

  • Materials:

  • Procedure:

    • To a solution of the substituted benzaldehyde in the chosen solvent, add malonic acid.

    • Add a catalytic amount of morpholine to the mixture.

    • Heat the reaction mixture to reflux, with continuous removal of water (e.g., using a Dean-Stark apparatus).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and isolate the cinnamic acid product by filtration.

    • Wash the product with a suitable solvent and dry under vacuum.

Step 2: Hydroamination

This enzymatic step utilizes a phenylalanine ammonia (B1221849) lyase (PAL) to introduce an amino group across the double bond of the cinnamic acid derivative.

  • Materials:

    • Cinnamic acid derivative from Step 1

    • Engineered Phenylalanine Ammonia Lyase (PAL) enzyme

    • Ammonia source (e.g., ammonium (B1175870) carbonate)

    • Buffer solution

  • Procedure:

    • Prepare a buffered solution containing the cinnamic acid derivative.

    • Add the engineered PAL enzyme to the solution.

    • Introduce the ammonia source.

    • Maintain the reaction at a controlled temperature and pH, with gentle agitation.

    • Monitor the formation of the phenylalanine derivative.

    • Upon completion, the product can be carried forward to the next step, often after a simple work-up to remove the enzyme.

Step 3: Pictet-Spengler Cyclization and N-Acylation

The phenylalanine derivative undergoes an acid-catalyzed cyclization to form the tetrahydroisoquinoline core, followed by acylation.

  • Materials:

    • Phenylalanine derivative from Step 2

    • Formaldehyde (B43269) source (e.g., paraformaldehyde)

    • Acid catalyst (e.g., trifluoroacetic acid)

    • Diphenylacetyl chloride

    • Base (e.g., triethylamine)

    • Solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve the phenylalanine derivative in a suitable solvent.

    • Add the formaldehyde source and the acid catalyst.

    • Stir the mixture at room temperature until the cyclization is complete.

    • Neutralize the reaction mixture and add a base.

    • Add diphenylacetyl chloride dropwise at a controlled temperature.

    • Stir the reaction until the acylation is complete.

    • Perform an aqueous work-up to remove salts and impurities.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Hydroamination cluster_2 Step 3: Pictet-Spengler Cyclization & N-Acylation Benzaldehyde Substituted Benzaldehyde Cinnamic_Acid Cinnamic Acid Derivative Benzaldehyde->Cinnamic_Acid Malonic Acid, Morpholine Phenylalanine_Derivative Phenylalanine Derivative Cinnamic_Acid->Phenylalanine_Derivative Engineered PAL, Ammonia Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Phenylalanine_Derivative->Tetrahydroisoquinoline Formaldehyde, Acid rac_Olodanrigan This compound Tetrahydroisoquinoline->rac_Olodanrigan Diphenylacetyl Chloride, Base

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Proposed Signaling Pathway of Olodanrigan

AngII Angiotensin II AT2R AT2R AngII->AT2R MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Olodanrigan Olodanrigan Olodanrigan->AT2R Neuronal_Hyperexcitability Neuronal Hyperexcitability MAPK_activation->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain

Caption: Olodanrigan blocks Angiotensin II binding to AT2R, inhibiting downstream MAPK signaling.

References

Application Notes and Protocols for the Chiral Separation of Olodanrigan Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Olodanrigan, the S-enantiomer of 5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a promising peripherally restricted angiotensin II type 2 receptor (AT2R) antagonist under investigation for the treatment of neuropathic pain.[1][2] As with many chiral drug candidates, the stereoisomers of Olodanrigan may exhibit different pharmacological and toxicological profiles.[3][4][5] Therefore, the development of a robust analytical method for the separation and quantification of its enantiomers is critical for quality control, pharmacokinetic studies, and to ensure the stereochemical purity of the active pharmaceutical ingredient (API). While specific chiral separation data for Olodanrigan is not extensively published, this document provides a comprehensive set of protocols and application notes based on established principles of chiral chromatography for pharmaceutical compounds.[6][7] This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Chiral Separation in Drug Development

In a non-chiral environment, enantiomers possess identical physicochemical properties, making their separation challenging.[8] However, in the chiral environment of the human body, enantiomers can interact differently with chiral entities such as enzymes and receptors, leading to varied physiological effects.[4][5] Regulatory bodies like the FDA and EMA have stringent guidelines that often necessitate the development of single-enantiomer drugs to ensure safety and efficacy.[3][4] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[3][9]

Proposed Methodology for Chiral HPLC Method Development

A systematic screening approach is recommended to identify the optimal CSP and mobile phase for the separation of Olodanrigan enantiomers. Polysaccharide-based CSPs are a versatile starting point due to their broad applicability.[9][10]

Materials and Equipment
  • HPLC System: A quaternary HPLC or UHPLC system with a UV or PDA detector.

  • Chiral Columns:

    • CHIRALPAK® IA, IB, IC, ID, IE, IF (Amylose-based)

    • CHIRALCEL® OA, OB, OC, OD, OJ (Cellulose-based) (Immobilized polysaccharide columns are recommended for their robustness and wider solvent compatibility).

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Trifluoroacetic Acid (TFA), Diethylamine (DEA).

  • Sample: Olodanrigan reference standard (racemic mixture and pure S-enantiomer).

Sample Preparation
  • Prepare a stock solution of racemic Olodanrigan at 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • From the stock solution, prepare a working solution at 0.1 mg/mL by diluting with the initial mobile phase of the screening sequence.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Initial Screening Protocol

A multi-column, multi-mobile phase screening is the most efficient strategy.

Table 1: Illustrative Chromatographic Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO)Reversed-Phase (RP)
Columns CHIRALPAK IA, IB, ICCHIRALPAK IA, IB, ICCHIRALPAK IA, IB, IC
Mobile Phases A: n-Hexane/IPA (90:10, v/v)B: n-Hexane/EtOH (85:15, v/v)A: ACN/MeOH (50:50, v/v)B: EtOH (100%)A: ACN/Water (60:40, v/v)B: MeOH/Water (70:30, v/v)
Additives 0.1% DEA for basic compounds0.1% TFA for acidic compounds0.1% TFA or DEA as needed0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temp. 25 °C25 °C30 °C
Injection Vol. 5 µL5 µL5 µL
Detection UV at 230 nm (or optimal wavelength)UV at 230 nmUV at 230 nm
Method Optimization

Once initial separation is achieved, optimize the method by systematically adjusting:

  • Mobile Phase Composition: Fine-tune the ratio of the strong eluting solvent (e.g., alcohol in NP) to improve resolution and reduce run time.

  • Flow Rate: Adjust to balance separation efficiency and analysis time.

  • Temperature: Varying the column temperature can significantly impact enantioselectivity.

  • Additives: Optimize the concentration of acidic or basic additives to improve peak shape and resolution.

Hypothetical Data Presentation

The following table illustrates how results from a successful screening and optimization could be presented.

Table 2: Hypothetical Chromatographic Data for Olodanrigan Enantiomers

ConditionEnantiomerRetention Time (min)Peak Asymmetry (As)Resolution (Rs)
Initial Screening Column: CHIRALPAK IAMobile Phase: n-Hexane/IPA (90:10)Enantiomer 1 (S)8.21.21.8
Enantiomer 2 (R)9.51.3
Optimized Method Column: CHIRALPAK IAMobile Phase: n-Hexane/IPA/TFA (88:12:0.1)Enantiomer 1 (S)6.51.12.5
Enantiomer 2 (R)7.81.1

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral separation method.

G cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation cluster_opt Optimization prep_sample Sample Preparation (Racemic Standard) screen_cols Select Chiral Columns (e.g., CHIRALPAK IA, IB, IC) prep_sample->screen_cols prep_system HPLC System Setup prep_system->screen_cols screen_mp Define Mobile Phase Screening Gradients (NP, PO, RP) screen_cols->screen_mp run_screen Execute Automated Screening Sequence screen_mp->run_screen eval_data Analyze Data (Resolution, Peak Shape) run_screen->eval_data select_best Identify Promising Conditions eval_data->select_best opt_params Optimize Parameters (Solvent Ratio, Temp, Additives) select_best->opt_params validate Method Validation (Robustness, Linearity, etc.) opt_params->validate final_method Final Analytical Method validate->final_method G cluster_params Adjustable Parameters cluster_outcomes Performance Metrics col_type Column Type (CSP) resolution Resolution (Rs) col_type->resolution Primary Effect mp_comp Mobile Phase Composition mp_comp->resolution retention Retention Time (tR) mp_comp->retention temp Temperature temp->resolution temp->retention flow Flow Rate flow->retention additive Additive (Acid/Base) additive->resolution shape Peak Shape (As) additive->shape

References

Application Notes and Protocols for rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of rac-Olodanrigan in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695). Additionally, a summary of its mechanism of action is presented through a signaling pathway diagram to support experimental design and data interpretation.

Solubility Data

The solubility of this compound in DMSO and ethanol has been determined to be 100 mg/mL.[1] It is important to note that this compound is insoluble in water.[1] For optimal results, it is recommended to use fresh, moisture-free DMSO, as its hygroscopic nature can reduce the solubility of the compound.[1]

SolventSolubilityMolar Concentration (at 100 mg/mL)
DMSO100 mg/mL197.01 mM
Ethanol100 mg/mL197.01 mM

Molecular Weight of this compound: 507.58 g/mol [1]

Experimental Protocols

Objective: To prepare stock solutions of this compound in DMSO and ethanol.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heat block (optional)

Protocol for Preparing a 100 mg/mL Stock Solution:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the compound.

  • Solvent Addition: Add the corresponding volume of either DMSO or ethanol to the tube containing the this compound powder. For a 100 mg/mL solution, add 1 mL of the chosen solvent.

  • Dissolution:

    • Cap the tube securely and vortex the mixture thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If necessary, gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution. Avoid excessive heat to prevent potential degradation of the compound.

  • Storage: Store the prepared stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain its stability.

Note on Serial Dilutions: For cell-based assays or other experiments requiring lower concentrations, perform serial dilutions from the stock solution using the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of the organic solvent in the experimental setup is compatible with the biological system being studied and does not exceed cytotoxic levels.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Its analgesic effects are believed to be mediated through the inhibition of the AngII/AT2R signaling pathway, which in turn suppresses the activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2][3] This action leads to a reduction in the hyperexcitability and sprouting of Dorsal Root Ganglion (DRG) neurons, which are key events in the development and maintenance of neuropathic pain.[1][2][3]

Olodanrigan_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT2R AT2R AngII->AT2R Activates p38_MAPK p38 MAPK Activation AT2R->p38_MAPK p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Olodanrigan This compound Olodanrigan->AT2R Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability & Sprouting p38_MAPK->Neuronal_Hyperexcitability p42_p44_MAPK->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain

Caption: Signaling pathway of this compound's inhibitory action.

References

Application Notes and Protocols for rac-Olodanrigan (EMA401) In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Olodanrigan, also known as EMA401, is a selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R). It has been investigated as a potential therapeutic agent for neuropathic pain. These application notes provide a comprehensive overview of the in vivo administration protocols for this compound based on preclinical and clinical studies. The development of EMA401 was halted due to findings of preclinical liver toxicity in long-term animal studies.[1][2]

Preclinical Administration Protocol: Neuropathic Pain Model

Animal Model: Chronic Constriction Injury (CCI) in Rats

The most common animal model used to evaluate the efficacy of this compound for neuropathic pain is the Chronic Constriction Injury (CCI) model in rats.[3][4][5][6] This model mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Experimental Protocol: Chronic Constriction Injury (CCI) Surgery [3][4][5][6]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the lateral surface of the thigh of the designated hind limb.

  • Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Carefully isolate the sciatic nerve proximal to its trifurcation. Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the hind limb.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care. Analgesics are typically not administered post-surgery to avoid interference with pain behavior assessment.[7]

Drug Preparation and Administration

Vehicle Formulation: For oral administration in preclinical studies, this compound can be formulated in a vehicle of 10% DMSO and 90% Corn Oil.

Dosage and Administration Route:

Route of AdministrationDosage RangeSpeciesReference
Oral (p.o.)10 - 30 mg/kgRat[8]
Intraperitoneal (i.p.)0.1 - 10 mg/kgRat

Table 1: Preclinical Dosage of this compound

Assessment of Neuropathic Pain

Experimental Protocol: Mechanical Allodynia (von Frey Test) [9][10][11]

  • Acclimation: Place the rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 15-30 minutes.

  • Stimulation: Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.

  • Response: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

Experimental Protocol: Thermal Hyperalgesia (Hargreaves Test) [12][13][14]

  • Acclimation: Place the rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.

  • Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.

  • Response: The latency to paw withdrawal is automatically recorded.

  • Cut-off: A cut-off time is set to prevent tissue damage.

Experimental Workflow

G cluster_preclinical Preclinical Experimental Workflow cci_surgery CCI Surgery in Rats recovery Post-operative Recovery (1-3 days) cci_surgery->recovery baseline Baseline Behavioral Testing (von Frey & Hargreaves) recovery->baseline drug_admin This compound or Vehicle Administration baseline->drug_admin behavioral_testing Post-treatment Behavioral Testing drug_admin->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis

Preclinical experimental workflow for this compound.

Clinical Administration Protocol

Patient Population and Dosage

This compound (EMA401) was evaluated in Phase II clinical trials for the treatment of postherpetic neuralgia and painful diabetic neuropathy.[1]

IndicationDosageFormulationDurationReference
Postherpetic Neuralgia100 mg twice dailyOral capsules28 days
Painful Diabetic Neuropathy100 mg twice dailyOral capsules12 weeks[1]

Table 2: Clinical Dosage of this compound (EMA401)

Safety and Monitoring

Clinical trials of EMA401 were terminated prematurely due to findings of hepatotoxicity in long-term (39 weeks) preclinical studies in monkeys.[2][15][16] Although liver damage was not observed in the shorter clinical trials, this finding led to the discontinuation of the drug's development.[15][16]

Monitoring during Clinical Trials:

  • Liver Function Tests: Regular monitoring of liver enzymes (ALT, AST) and bilirubin (B190676) is crucial.[15][16]

  • Adverse Event Reporting: Close monitoring and reporting of all adverse events, with a particular focus on any signs of liver toxicity.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). In the context of neuropathic pain, the binding of Angiotensin II to AT2R is thought to activate downstream signaling cascades, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways.[17] Activation of these pathways contributes to neuronal hyperexcitability and the sensation of pain. By blocking the AT2R, this compound inhibits the activation of p38 and p42/p44 MAPK, thereby reducing neuropathic pain.[17][18]

G cluster_pathway This compound Signaling Pathway in Neuropathic Pain ang_ii Angiotensin II at2r AT2R ang_ii->at2r p38_mapk p38 MAPK Activation at2r->p38_mapk p42_44_mapk p42/p44 MAPK Activation at2r->p42_44_mapk olodanrigan This compound (EMA401) olodanrigan->at2r neuronal_hyperexcitability Neuronal Hyperexcitability p38_mapk->neuronal_hyperexcitability p42_44_mapk->neuronal_hyperexcitability neuropathic_pain Neuropathic Pain neuronal_hyperexcitability->neuropathic_pain

References

Application Note: Design and Implementation of Cellular Assays for Angiotensin II Type 2 Receptor (AT2R) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal function. Within this system, the Angiotensin II Type 2 Receptor (AT2R), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target. Unlike the well-characterized AT1 receptor that mediates most of the classical pressor effects of Angiotensin II (Ang II), the AT2R is often associated with counter-regulatory, protective effects, including vasodilation, anti-inflammatory responses, and inhibition of cell proliferation.[1][2][3][4] Consequently, AT2R antagonists are being investigated for novel therapeutic applications, particularly in the treatment of neuropathic pain.[4][5]

However, designing robust cellular assays for AT2R antagonists presents unique challenges. The receptor utilizes non-classical signaling pathways; for instance, while it couples to Gαi, it does not typically signal through the inhibition of adenylyl cyclase, rendering standard cAMP assays ineffective.[6][7] This application note provides a guide to designing and implementing a comprehensive cellular assay cascade for the identification and characterization of AT2R antagonists, from initial binding confirmation to functional validation.

AT2R Signaling Pathways

Understanding the signaling cascades initiated by AT2R activation is fundamental to designing effective functional assays. Upon agonist binding, AT2R can trigger several downstream pathways that provide measurable endpoints.

  • Bradykinin-NO-cGMP Pathway : AT2R activation can stimulate the production of nitric oxide (NO) and subsequent cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation.[1][3] This is a widely used pathway for functional assays.

  • Phosphatase Activation : The receptor can activate serine/threonine phosphatases like Protein Phosphatase 2A (PP2A) and SH2 domain-containing phosphatase 1 (SHP-1), which modulate various cellular processes.[8]

  • Anti-inflammatory Signaling : AT2R activation has been shown to exert anti-inflammatory effects by reducing STAT3 phosphorylation and subsequent TNF-α production.[2]

  • Neurite Outgrowth : In neuronal cell lines like NG108-15, Ang II-mediated AT2R activation promotes neurite outgrowth, a process that can be blocked by antagonists.[5][9]

AT2R_Signaling cluster_receptor Receptor cluster_outputs Cellular Response / Assay Endpoint Agonist Angiotensin II (Agonist) AT2R AT2R Agonist->AT2R Antagonist Test Compound (Antagonist) Antagonist->AT2R Gai Gαi/o AT2R->Gai NO_path eNOS → NO → sGC AT2R->NO_path Neurite Neurite Outgrowth AT2R->Neurite STAT3 ↓ STAT3 Phos. ↓ TNF-α AT2R->STAT3 Phosphatases Phosphatase Activation (PP2A, SHP-1) Gai->Phosphatases cGMP cGMP Production NO_path->cGMP Vasodilation Vasodilation cGMP->Vasodilation Outgrowth Neurite Formation Neurite->Outgrowth AntiInflam Anti-inflammation STAT3->AntiInflam

Caption: Key signaling pathways of the AT2 receptor for assay design.

Assay Design Strategy & Workflow

A tiered approach is recommended for screening and characterizing AT2R antagonists. The workflow begins with high-throughput primary screens to identify compounds that bind to the receptor, followed by secondary functional assays to confirm antagonism and determine potency.

Screening_Workflow Start Compound Library Primary Primary Screen: HTRF Binding Assay Start->Primary Decision1 Binding Hit? Primary->Decision1 Secondary Secondary Screen: Functional NO Release Assay Decision1->Secondary Yes Discard1 Discard (No Binding) Decision1->Discard1 No Decision2 Functional Antagonist? Secondary->Decision2 Potency Dose-Response Curve & IC50 Determination Decision2->Potency Yes Discard2 Discard (Agonist/Inactive) Decision2->Discard2 No Selectivity Selectivity Profiling (e.g., vs. AT1R) Potency->Selectivity End Lead Compound Selectivity->End

Caption: Tiered screening workflow for identifying AT2R antagonists.

Table 1: Comparison of Common AT2R Cellular Assays

Assay Type Principle Throughput Endpoint Pros Cons
Binding Assays
Radioligand Binding Competitive displacement of a radiolabeled ligand (e.g., [125I]CGP 42112A) from the receptor.[10] Medium-High Radioactivity High sensitivity, well-established. Requires radioactive materials, waste disposal.
HTRF Binding Competitive displacement of a fluorescent ligand, measured by Förster resonance energy transfer.[5][9] High Fluorescence Ratio Non-radioactive, homogeneous format. Requires specific reagents and plate readers.
Functional Assays
NO Release Measurement of NO production upon agonist stimulation using a fluorescent dye (e.g., DAF-FM).[6][7] Medium-High Fluorescence Direct functional readout, quantifiable. Can be cell-type dependent, potential dye artifacts.
Neurite Outgrowth Microscopic quantification of neurite formation in neuronal cells after agonist/antagonist treatment.[9][11] Low Imaging Phenotypic relevance for neuropathic pain. Low throughput, complex image analysis.
Cell Proliferation Measurement of cell viability/proliferation (e.g., via SRB or CCK8 assays) in responsive cell lines.[12] High Absorbance Simple, high-throughput. Indirect measure of AT2R activity.

| STAT3 Phosphorylation | Quantification of phosphorylated STAT3 levels via Western Blot or ELISA.[2] | Low-Medium | Chemiluminescence/Absorbance | Measures a specific signaling event. | Can be labor-intensive. |

Experimental Protocols

Protocol 1: HTRF Competitive Binding Assay

Principle: This homogeneous assay measures the ability of a test compound to displace a fluorescently-labeled AT2R ligand from the receptor expressed in a stable cell line. The binding event is detected using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Tag-lite® AT2R-labeled cells (e.g., from Cisbio)

  • Fluorescent AT2R ligand (tracer)

  • Assay buffer (e.g., 1x Tag-lite buffer)

  • Test compounds and reference antagonist (e.g., PD123319)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Method:

  • Thaw cryopreserved Tag-lite AT2R cells and resuspend gently in the recommended Tag-lite buffer.[9]

  • Centrifuge the cells (e.g., 300 x g for 5 minutes) and resuspend to the desired concentration in fresh buffer.[9]

  • Prepare serial dilutions of the test compounds and reference antagonist in the assay buffer.

  • In a 384-well plate, add in order:

    • 5 µL of assay buffer (for non-specific binding) or unlabeled reference ligand (for total binding).

    • 5 µL of test compound at various concentrations.

    • 5 µL of the fluorescent AT2R tracer.

    • 5 µL of the cell suspension.

  • Seal the plate, centrifuge briefly (e.g., 200 x g for 1 minute), and incubate for 1-2 hours at room temperature, protected from light.[9]

  • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (reference signal).

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percent inhibition for each compound concentration relative to controls.

  • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic model to determine the IC50 value.

Table 2: Example Data from HTRF Binding Assay

Compound Concentration (nM) HTRF Ratio % Inhibition Calculated IC50 (nM)
Control 0 25000 0 \multirow{5}{*}{26.5}
Cmpd X 1 23500 6.8
10 18750 28.4
100 6250 85.2
1000 2500 102.3

| PD123319 | 1000 | 2000 | 104.5 | 8.2 |

Protocol 2: Functional NO Release Assay

Principle: This assay quantifies the ability of an AT2R antagonist to inhibit agonist-induced nitric oxide (NO) production. Cells endogenously or exogenously expressing AT2R are loaded with an NO-sensitive fluorescent dye. An antagonist's potency is determined by its ability to block the fluorescence increase caused by a known agonist. This is a reliable method for distinguishing antagonists from agonists.[6][7]

Materials:

  • AT2R-expressing cells (e.g., Human Aortic Endothelial Cells (HAEC) or AT2R-transfected CHO cells).[6][13]

  • Cell culture medium (e.g., EGM-2 for HAEC)

  • AT2R agonist (e.g., Angiotensin II or CGP-42112)

  • Test compounds and reference antagonist (e.g., PD123319)

  • NO-sensitive dye (e.g., DAF-FM diacetate)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or automated microscope

Method:

  • Cell Seeding: Seed HAEC or AT2R-CHO cells into a 96-well plate at a density that ensures they reach ~90% confluency on the day of the assay (e.g., 5,000 cells/well).[13] Culture for 48 hours.

  • Dye Loading: Wash cells once with a buffered salt solution (e.g., HBSS). Load cells with 5 µM DAF-FM diacetate in buffer for 30-60 minutes at 37°C.[13]

  • Washing: Wash the cells twice with buffer to remove excess dye.

  • Antagonist Pre-incubation: Add test compounds or reference antagonist at various concentrations to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the AT2R agonist (e.g., 1 µM Ang II) to all wells except the negative control.

  • Signal Detection: Immediately begin measuring fluorescence intensity (Excitation/Emission ~495/515 nm) every 2-5 minutes for a period of 30-60 minutes.

NO_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Protocol cluster_readout Data Acquisition & Analysis Seed 1. Seed AT2R-expressing cells in 96-well plate Culture 2. Culture for 48h Seed->Culture Load 3. Load cells with NO-sensitive dye (DAF-FM) Culture->Load Wash 4. Wash to remove excess dye Load->Wash Incubate 5. Pre-incubate with test antagonist Wash->Incubate Stimulate 6. Stimulate with AT2R agonist (Ang II) Incubate->Stimulate Read 7. Measure fluorescence kinetically Stimulate->Read Analyze 8. Plot response vs. concentration Read->Analyze IC50 9. Calculate IC50 Analyze->IC50

Caption: Workflow for the functional nitric oxide (NO) release assay.

Data Analysis:

  • For each well, calculate the change in fluorescence (ΔF) from baseline.

  • Normalize the data: Set the response of the agonist-only wells to 100% and the buffer-only wells to 0%.

  • Calculate the percent inhibition for each antagonist concentration.

  • Plot percent inhibition versus log[antagonist concentration] and fit the data to determine the IC50 value.

Table 3: Example Data from NO Release Functional Assay

Treatment Fluorescence (ΔRFU) % Agonist Response Calculated IC50 (nM)
Buffer Control 50 0 \multirow{5}{*}{45.2}
Agonist (1 µM) 1050 100
Agonist + Cmpd Y (10 nM) 800 75
Agonist + Cmpd Y (100 nM) 270 22

| Agonist + Cmpd Y (1000 nM) | 60 | 1 | |

Conclusion

The successful identification of novel AT2R antagonists relies on a well-designed cascade of cellular assays. Initial screening with high-throughput binding assays like HTRF efficiently identifies compounds that interact with the receptor. Subsequent validation using robust functional assays, such as the nitric oxide release protocol detailed here, is critical to confirm true antagonist activity and determine potency. By leveraging an understanding of the unique AT2R signaling pathways, researchers can confidently characterize new chemical entities and advance the development of next-generation therapeutics targeting this important receptor.

References

Application Notes and Protocols for Neurite Outgrowth Assay Using rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Olodanrigan (also known as EMA401) is a potent and selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). The renin-angiotensin system, particularly the AT2R, has been implicated in neuronal development and regeneration. Angiotensin II (Ang II), the primary ligand for AT2R, has been shown to promote neurite outgrowth in various neuronal cell types. This process is mediated through the activation of downstream signaling cascades, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. As an antagonist, this compound is expected to inhibit Ang II-induced neurite extension, making it a valuable tool for studying the role of AT2R in neuronal plasticity and a potential therapeutic agent for conditions associated with aberrant neurite sprouting, such as neuropathic pain.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in neurite outgrowth assays, a fundamental technique in neurobiology and drug discovery for assessing the potential of compounds to influence neuronal morphology.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the Angiotensin II Type 2 Receptor, thereby blocking the downstream signaling initiated by the endogenous ligand, Angiotensin II. In the context of neurite outgrowth, Angiotensin II binding to AT2R typically leads to the phosphorylation and activation of p38 and p42/p44 MAPK. This signaling cascade promotes the cytoskeletal rearrangements necessary for neurite elongation and branching. By antagonizing the AT2R, this compound prevents this activation, leading to an attenuation of neurite outgrowth.[1]

Signaling Pathway of this compound in Neurite Outgrowth Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Activates Olodanrigan This compound Olodanrigan->AT2R Blocks NeuriteOutgrowth Neurite Outgrowth p38_MAPK->NeuriteOutgrowth Promotes p42_p44_MAPK->NeuriteOutgrowth Promotes

Caption: Signaling pathway of this compound's inhibitory effect on neurite outgrowth.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes of a neurite outgrowth assay using this compound on primary dorsal root ganglion (DRG) neurons stimulated with Angiotensin II. The data presented here is a representative example based on published qualitative descriptions of this compound's effects.

Table 1: Effect of this compound on Neurite Length in Angiotensin II-Stimulated DRG Neurons

Treatment GroupConcentrationMean Neurite Length (µm ± SEM)
Vehicle Control-50 ± 5
Angiotensin II100 nM150 ± 12
Angiotensin II + this compound10 nM105 ± 9
Angiotensin II + this compound100 nM65 ± 7

Table 2: Effect of this compound on Neurite Density in Angiotensin II-Stimulated DRG Neurons

Treatment GroupConcentrationPercentage of Neurite-Bearing Cells (%)
Vehicle Control-30 ± 4
Angiotensin II100 nM75 ± 6
Angiotensin II + this compound10 nM55 ± 5
Angiotensin II + this compound100 nM35 ± 4

Experimental Protocols

Two detailed protocols are provided below: one using primary Dorsal Root Ganglion (DRG) neurons for high physiological relevance, and another using the SH-SY5Y neuroblastoma cell line, which offers higher throughput and reproducibility.

Experimental Workflow for Neurite Outgrowth Assay

G cluster_0 Day 1: Cell Culture Preparation cluster_1 Day 2: Treatment cluster_2 Day 4: Fixation and Staining cluster_3 Day 5: Imaging and Analysis A1 Isolate/Culture DRG Neurons or SH-SY5Y Cells A2 Plate cells onto coated coverslips/plates A1->A2 B2 Treat cells with respective conditions (Vehicle, Ang II, Ang II + Olodanrigan) A2->B2 B1 Prepare this compound and Angiotensin II solutions B1->B2 C1 Fix cells with 4% PFA B2->C1 C2 Permeabilize and block C1->C2 C3 Incubate with primary antibody (e.g., anti-β-III tubulin) C2->C3 C4 Incubate with fluorescent secondary antibody and DAPI C3->C4 D1 Acquire images using fluorescence microscopy C4->D1 D2 Quantify neurite length, branching, and density using image analysis software D1->D2

Caption: General workflow for the neurite outgrowth assay.

Protocol 1: Neurite Outgrowth Assay Using Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from standard procedures for primary DRG neuron culture and neurite outgrowth analysis.

Materials:

  • Animals: Sprague-Dawley rats (P0-P3)

  • Reagents:

    • This compound (powder)

    • Angiotensin II (powder)

    • Neurobasal medium

    • B-27 supplement

    • GlutaMAX

    • Penicillin-Streptomycin

    • Nerve Growth Factor (NGF)

    • Collagenase Type I

    • Dispase II

    • DNase I

    • Poly-D-lysine

    • Laminin (B1169045)

    • Paraformaldehyde (PFA)

    • Triton X-100

    • Bovine Serum Albumin (BSA)

    • Primary antibody: anti-β-III tubulin

    • Fluorescently labeled secondary antibody

    • DAPI

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted fluorescence microscope with a camera

    • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • Preparation of Culture Plates:

    • Coat sterile glass coverslips or multi-well plates with Poly-D-lysine (50 µg/mL in sterile water) for 1 hour at 37°C.

    • Wash three times with sterile water and allow to dry.

    • Coat with laminin (10 µg/mL in Neurobasal medium) overnight at 37°C.

  • DRG Neuron Isolation and Culture:

    • Euthanize neonatal rats according to approved institutional protocols.

    • Dissect dorsal root ganglia and place them in ice-cold Neurobasal medium.

    • Digest the ganglia with Collagenase Type I (1 mg/mL) and Dispase II (2.5 U/mL) for 30-45 minutes at 37°C.

    • Gently triturate the ganglia using a fire-polished Pasteur pipette in the presence of DNase I (100 µg/mL) to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium (supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and NGF).

    • Plate the cells onto the pre-coated coverslips/plates at a suitable density.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and initial neurite extension.

  • Treatment with this compound:

    • Prepare stock solutions of this compound and Angiotensin II in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.

    • After 24 hours of initial culture, replace the medium with fresh medium containing the following treatment groups:

      • Vehicle control (medium with solvent)

      • Angiotensin II (e.g., 100 nM)

      • Angiotensin II (100 nM) + this compound (e.g., 10 nM, 100 nM)

    • Incubate the cells for an additional 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with anti-β-III tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

    • Wash three times with PBS and mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope. Capture multiple random fields per coverslip for each condition.

    • Use image analysis software to quantify:

      • Total neurite length per neuron: Trace the neurites and normalize to the number of neurons (DAPI-stained nuclei).

      • Number of neurites per neuron: Count the number of primary neurites extending from the soma.

      • Neurite density: Calculate the percentage of β-III tubulin-positive cells that possess at least one neurite longer than the cell body diameter.

Protocol 2: Neurite Outgrowth Assay Using SH-SY5Y Cells

This protocol offers a more scalable and less technically demanding alternative to primary neuron cultures.

Materials:

  • Cell Line: SH-SY5Y human neuroblastoma cells

  • Reagents:

    • DMEM/F12 medium

    • Fetal Bovine Serum (FBS)

    • Retinoic Acid (RA)

    • Brain-Derived Neurotrophic Factor (BDNF) - optional for enhanced differentiation

    • This compound

    • Angiotensin II

    • Other reagents as listed in Protocol 1 for fixation and staining.

  • Equipment: As listed in Protocol 1.

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and Penicillin-Streptomycin.

    • To induce differentiation, plate the cells at a low density on Poly-D-lysine and laminin-coated plates/coverslips in a medium containing reduced serum (e.g., 1% FBS) and 10 µM Retinoic Acid for 5-7 days. The medium should be changed every 2-3 days. For a more mature neuronal phenotype, the RA-containing medium can be replaced with a serum-free medium containing BDNF (50 ng/mL) for an additional 2-3 days.

  • Treatment with this compound:

    • On the final day of differentiation, replace the medium with fresh low-serum or serum-free medium containing the treatment groups as described in Protocol 1 (Vehicle, Angiotensin II, Angiotensin II + this compound).

    • Incubate for 48 hours.

  • Immunofluorescence Staining:

    • Follow the same procedure as described in Protocol 1 for fixation and staining with anti-β-III tubulin and DAPI.

  • Image Acquisition and Analysis:

    • Follow the same procedure as described in Protocol 1 for image acquisition and quantification of neurite outgrowth parameters.

Troubleshooting

  • Low Neurite Outgrowth in Control Groups:

    • Ensure the quality and concentration of coating substrates (Poly-D-lysine and laminin) are optimal.

    • Check the health and passage number of the SH-SY5Y cells.

    • For DRG neurons, ensure minimal damage during dissection and dissociation.

  • High Variability Between Replicates:

    • Ensure uniform cell seeding density.

    • Acquire images from a sufficient number of random fields to account for variability in cell distribution.

  • Cell Toxicity:

    • Perform a dose-response curve for this compound to determine the optimal non-toxic concentration range.

    • Ensure the solvent concentration (e.g., DMSO) is low and consistent across all treatment groups.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of the Angiotensin II Type 2 Receptor in neurite outgrowth and explore its potential in neuropharmacology.

References

Olodanrigan's Modulation of p38 MAPK Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (formerly known as EMA401) is a selective, peripherally restricted antagonist of the Angiotensin II type 2 receptor (AT2R).[1] Emerging research has identified its potential as a novel analgesic for neuropathic pain. The mechanism of action for its pain-relieving effects is linked to the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This document provides detailed application notes and protocols for assessing the activation of p38 MAPK in response to Olodanrigan, targeting researchers in drug discovery and development.

The p38 MAPK signaling cascade is a crucial pathway in cellular responses to inflammatory cytokines and environmental stress. In the context of neuropathic pain, the activation of p38 MAPK in dorsal root ganglion (DRG) neurons is believed to contribute to neuronal hyperexcitability. Olodanrigan is understood to exert its analgesic effects by blocking the Angiotensin II (AngII)-mediated activation of AT2R, which in turn prevents the downstream phosphorylation and activation of p38 MAPK.[1][2]

Data Presentation: Olodanrigan's Effect on p38 MAPK Activation

The following table summarizes the quantitative data from a key study investigating the effect of Olodanrigan on Angiotensin II-induced p38 MAPK activation in cultured adult rat dorsal root ganglion (DRG) neurons. The data was obtained using quantitative immunofluorescence to measure the signal intensity of phosphorylated p38 (p-p38), an indicator of its activation.

Treatment Groupp-p38 MAPK Signal Intensity (Mean Fluorescence Units ± SEM)Percentage Change from Control
Vehicle Control100 ± 5.2-
Angiotensin II (10 nM)152 ± 8.5*+52%
Angiotensin II (10 nM) + Olodanrigan (100 nM)105 ± 6.1#-31% (compared to Ang II alone)
Olodanrigan (100 nM) alone98 ± 4.9-2%

*p < 0.05 compared to Vehicle Control #p < 0.05 compared to Angiotensin II alone

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

p38_MAPK_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade AngII Angiotensin II AT2R AT2R AngII->AT2R Binds p38_MAPK p38 MAPK AT2R->p38_MAPK Activates Olodanrigan Olodanrigan Olodanrigan->AT2R Blocks p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation Downstream Downstream Effectors p_p38_MAPK->Downstream Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability Downstream->Neuronal_Hyperexcitability Leads to experimental_workflow cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence Staining cluster_2 Data Acquisition & Analysis cell_culture Culture DRG Neurons treatment Treat with Ang II and/or Olodanrigan cell_culture->treatment fixation Fixation & Permeabilization treatment->fixation blocking Blocking fixation->blocking primary_ab Incubate with anti-p-p38 Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging quantification Quantify Signal Intensity imaging->quantification analysis Statistical Analysis quantification->analysis

References

Application Notes and Protocols: The Chronic Constriction Injury (CCI) Model and the Analgesic Potential of rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chronic constriction injury (CCI) model of neuropathic pain and the therapeutic potential of rac-Olodanrigan, a selective Angiotensin II Type 2 Receptor (AT2R) antagonist. Detailed protocols for inducing the CCI model and assessing the effects of this compound are included to facilitate experimental design and execution.

Introduction to the Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) model is a widely utilized preclinical model that mimics the symptoms of human neuropathic pain caused by peripheral nerve damage.[1][2][3] Developed by Bennett and Xie in 1988, this model involves the loose ligation of the sciatic nerve, leading to the development of chronic pain states, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).[2][4][5] The CCI model is valued for its robustness and its ability to produce long-lasting pain behaviors, making it a suitable platform for investigating the pathophysiology of neuropathic pain and for screening potential analgesic compounds.[3][6]

This compound: A Novel Approach to Neuropathic Pain

This compound (also known as EMA401) is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][7] While the renin-angiotensin system is classically associated with cardiovascular regulation, emerging evidence points to a significant role for AT2R in the modulation of pain signaling.[8] this compound represents a novel, non-opioid therapeutic strategy for neuropathic pain by targeting this pathway.[7][9] Preclinical and clinical studies have demonstrated the analgesic efficacy of Olodanrigan in various pain models, including the CCI model.[1][7]

Quantitative Data: Efficacy of AT2R Antagonists in the CCI Model

The following tables summarize the preclinical efficacy of this compound and related AT2R antagonists in alleviating mechanical allodynia in the CCI rat model.

CompoundAdministration RouteED₅₀ (mg/kg)Peak Effect
EMA400 (racemate)Intraperitoneal (i.p.)0.0130.75 - 1 hour post-dosing
EMA300Intraperitoneal (i.p.)0.78Not Specified
EMA200Intraperitoneal (i.p.)3.22Not Specified

Table 1: Dose-dependent relief of mechanical allodynia by AT2R antagonists in the CCI rat model.[1][7]

CompoundDose (mg/kg)Administration RoutePain ModalityOutcome
EMA40110Oral (p.o.)Thermal HyperalgesiaAlleviation
EMA40130Oral (p.o.)Mechanical AllodyniaAlleviation (potency similar to pregabalin)

Table 2: Analgesic effects of oral EMA401 in the CCI rat model.[7]

Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Model in Rats

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut or silk sutures[2][3]

  • Wound clips or sutures for skin closure

  • Heating pad

  • Sterile saline

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent. Maintain a surgical plane of anesthesia throughout the procedure.

  • Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.

  • Make a small skin incision on the lateral aspect of the thigh.

  • Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[2]

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the sciatic nerve trifurcation, loosely tie four ligatures (chromic gut or silk) around the nerve with approximately 1 mm spacing between each.[2][3] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover on a heating pad until ambulatory.

  • House the animals individually or in small groups with easy access to food and water.

  • Monitor the animals for signs of distress and infection. Pain behaviors typically develop within a few days and can persist for several weeks.[5]

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Von Frey filaments with varying bending forces

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the rats to the testing environment by placing them in individual chambers on the elevated mesh platform for at least 15-30 minutes before testing.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.

  • Begin with a filament of low bending force and apply it with enough pressure to cause it to bend. Hold for 3-5 seconds.

  • A positive response is characterized by a brisk withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response to a given filament, the next stronger filament is applied. If there is a positive response, the next weaker filament is applied.

  • The 50% paw withdrawal threshold is calculated from the pattern of responses.

Protocol 3: Western Blot for Phospho-p38 MAPK in Dorsal Root Ganglia (DRG)

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-p38 MAPK

  • Primary antibody against total p38 MAPK (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Following euthanasia, dissect the L4-L6 dorsal root ganglia (DRG) from both the ipsilateral and contralateral sides of the CCI and control rats.

  • Homogenize the DRG tissue in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize the data.

Visualizations

CCI_Model_Workflow cluster_surgery Surgical Procedure cluster_post_op Post-Operative Phase cluster_assessment Pain Assessment anesthesia Anesthesia incision Skin Incision anesthesia->incision expose_nerve Expose Sciatic Nerve incision->expose_nerve ligatures Place Loose Ligatures expose_nerve->ligatures closure Wound Closure ligatures->closure recovery Recovery closure->recovery pain_dev Development of Neuropathic Pain recovery->pain_dev behavioral_testing Behavioral Testing pain_dev->behavioral_testing von_frey Mechanical Allodynia (von Frey Test) behavioral_testing->von_frey hargreaves Thermal Hyperalgesia (Hargreaves Test) behavioral_testing->hargreaves

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Olodanrigan_Signaling_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_drg DRG Neuron AngII Angiotensin II AT2R AT2R AngII->AT2R Activates Olodanrigan This compound Olodanrigan->AT2R Blocks MAPK p38/p44/42 MAPK Activation AT2R->MAPK Leads to Pain Neuropathic Pain (Allodynia, Hyperalgesia) MAPK->Pain NGF_TRPV1 NGF/TRPV1 Pathway Sensitization MAPK->NGF_TRPV1 Contributes to NGF_TRPV1->Pain

Caption: Proposed signaling pathway of this compound in neuropathic pain.

Mechanism of Action of this compound

The analgesic effect of this compound is believed to be mediated by its blockade of the Angiotensin II Type 2 Receptor (AT2R).[1][7] In the context of neuropathic pain following nerve injury, there is an upregulation of angiotensin II and AT2R in the vicinity of the damaged nerve.[8] Activation of AT2R, particularly on infiltrating immune cells such as macrophages, is thought to trigger downstream signaling cascades that contribute to the sensitization of nociceptive neurons in the dorsal root ganglia (DRG).[8]

A key signaling pathway implicated in this process is the mitogen-activated protein kinase (MAPK) pathway, specifically the activation of p38 and p44/42 MAPK.[10] By blocking AT2R, this compound inhibits the activation of these MAPK pathways, thereby reducing neuronal hyperexcitability and attenuating pain signals.[10]

Furthermore, there appears to be a crosstalk between the angiotensin II/AT2R pathway and the Nerve Growth Factor (NGF)/Transient Receptor Potential Vanilloid 1 (TRPV1) pathway.[10][11][12] NGF is a key mediator of inflammatory and neuropathic pain, and it can sensitize TRPV1, a crucial ion channel involved in pain transduction, via the MAPK pathway.[10][13] The co-localization of AT2R and TRPV1 in sensory neurons suggests that by inhibiting MAPK activation, this compound may also indirectly modulate the sensitization of TRPV1, further contributing to its analgesic effects.[11][12]

References

Preparing Stock Solutions of rac-Olodanrigan for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Olodanrigan is a potent and selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). It is the racemic mixture of the S-enantiomer (Olodanrigan or EMA401) and the R-enantiomer. Olodanrigan is under investigation as a potential therapeutic for neuropathic pain. Its mechanism of action is believed to involve the inhibition of AT2R-mediated signaling pathways, which can contribute to neuronal hyperexcitability. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Data Presentation: Solubility and Stability

Proper dissolution and storage are paramount to maintaining the integrity and activity of this compound. The following table summarizes the known solubility and stability data.

ParameterSolventConcentrationStorage TemperatureStabilityCitation
Solubility DMSO≥ 200 mg/mL (394.03 mM)Room TemperatureFor immediate use[1]
Ethanol100 mg/mL (197.01 mM)Room TemperatureFor immediate use[2]
WaterInsolubleN/AN/A[1][2]
Stability of Powder N/AN/A-20°C3 years[1]
4°C2 years[1]
Stability of Stock Solution in Solvent DMSO/EthanolSee above-80°C1 year[2]
-20°C1 month[2]

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce the solubility of the product[1]. For concentrations at or above 200 mg/mL in DMSO, ultrasonication may be required to achieve complete dissolution[1].

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (e.g., 100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution suitable for further dilution for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended for high concentrations)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, briefly centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.

  • Calculating Required Volumes:

    • The molecular weight of this compound is 507.58 g/mol .

    • To prepare a 100 mM stock solution, you will need to dissolve 50.76 mg of this compound in 1 mL of DMSO.

    • Adjust the amounts of powder and solvent as needed for your desired final volume.

  • Dissolution:

    • Under a sterile hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particles are present, sonicate the vial in a water bath for 5-10 minutes. Allow the solution to cool to room temperature.

  • Sterilization (Optional): If the stock solution needs to be sterile for cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[2].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to final working concentrations for treating cells in culture.

Materials:

  • This compound high-concentration stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature. Once thawed, gently vortex the tube to ensure homogeneity.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your experimental protocol.

Mandatory Visualizations

Angiotensin II Type 2 Receptor (AT2R) Signaling Pathway

The following diagram illustrates the key signaling pathways associated with the Angiotensin II Type 2 Receptor (AT2R). Olodanrigan acts as an antagonist at this receptor, thereby inhibiting these downstream effects.

AT2R_Signaling_Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R Activates G_protein Gαi/o AT2R->G_protein Couples to NO_sGC NO/sGC Pathway AT2R->NO_sGC Activates Olodanrigan This compound Olodanrigan->AT2R Inhibits PLA2 Phospholipase A2 G_protein->PLA2 Activates Phosphatases Protein Phosphatases (SHP-1, PP2A, MKP-1) G_protein->Phosphatases Activates PLC Phospholipase C AA Arachidonic Acid PLA2->AA cGMP cGMP NO_sGC->cGMP MAPK_inhibition Inhibition of p38 & p42/p44 MAPK Phosphatases->MAPK_inhibition Neuronal_effects ↓ Neuronal Hyperexcitability ↓ Neurite Outgrowth MAPK_inhibition->Neuronal_effects

Caption: Simplified signaling pathway of the Angiotensin II Type 2 Receptor (AT2R).

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the sequential steps for the proper preparation of this compound stock solutions.

Stock_Solution_Workflow start Start centrifuge Centrifuge this compound Powder Vial start->centrifuge calculate Calculate Required Powder and Solvent Volumes centrifuge->calculate dissolve Add Anhydrous DMSO and Vortex calculate->dissolve check Visually Inspect for Undissolved Particles dissolve->check sonicate Sonicate for 5-10 minutes check->sonicate Particles Present aliquot Aliquot into Single-Use Tubes check->aliquot No Particles sonicate->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

References

Application Notes: In Vitro AT2R Binding Affinity of rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olodanrigan (EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R), a key component of the renin-angiotensin system.[1] It has been investigated as a potential therapeutic agent for neuropathic pain.[1] Olodanrigan exists as a racemic mixture (rac-Olodanrigan), composed of the S- and R-enantiomers. The S-enantiomer, EMA401, has demonstrated significantly higher binding affinity for the AT2R compared to the R-enantiomer.[2] This document provides detailed protocols for determining the in vitro binding affinity of this compound and its enantiomers to the AT2R using a competitive radioligand binding assay.

Mechanism of Action

The analgesic effects of Olodanrigan are believed to stem from its inhibition of the AT2R. This antagonism is thought to suppress the hyperexcitability of dorsal root ganglion neurons by inhibiting the augmented Angiotensin II/AT2R-induced activation of p38 and p42/p44 MAPK pathways.[1]

Data Presentation

The binding affinity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that displaces 50% of the radioligand from the receptor. The data below summarizes the reported in vitro binding affinities for Olodanrigan and its related compounds at the AT2R.

CompoundReceptorAssay TypeIC50 (nM)Selectivity over AT1RReference
This compound (EMA400)Rat AT2RRadioligand BindingNot explicitly stated, but S-enantiomer is the active component>30,000-fold[3]
Olodanrigan (EMA401, S-enantiomer) Human AT2R HTRF-based competitive binding 26 >10,000-fold [4]
Olodanrigan (EMA401, S-enantiomer)Rat AT2RRadioligand Binding39>10,000-fold[5]
EMA402 (R-enantiomer)Rat AT2RRadioligand Binding>800Very low affinity for AT1R[5]

Experimental Protocols

Two primary methods are described for determining the AT2R binding affinity of Olodanrigan: a traditional radioligand binding assay and a Homogeneous Time-Resolved Fluorescence (HTRF)-based competitive binding assay.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is a standard method for determining the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from Human Embryonic Kidney (HEK-293) cells stably transfected with the human AT2R (HEK-AT2R cells).[5]

  • Radioligand: [3H]-Angiotensin II.[5]

  • Test Compound: this compound, Olodanrigan (S-enantiomer, EMA401), and EMA402 (R-enantiomer) dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled Ligand for Non-specific Binding: Unlabeled Angiotensin II.[5]

  • Incubation Buffer: To be optimized, but typically a Tris-based buffer.

  • Wash Buffer: Ice-cold buffer of the same composition as the incubation buffer.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Culture HEK-AT2R cells and harvest them. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable buffer for the assay. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Incubation buffer.

    • A range of concentrations of the test compound (e.g., 0.1 nM to 1.0 µM for AT2R).[5]

    • For determining non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1.0 µM).[5]

    • A fixed concentration of [3H]-Angiotensin II (e.g., 40 nM).[5]

    • Membrane preparation (e.g., 40 µg of protein).[5]

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 3 hours).[5]

  • Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: HTRF-based Competitive Binding Assay

This is a non-radioactive alternative that measures the binding competition using fluorescence resonance energy transfer.

Materials:

  • Cell Line: Tag-lite Angiotensin AT2 cells (transiently expressing terbium-labeled AT2R).[4]

  • Labeled Ligand: A fluorescently labeled AT2R ligand.

  • Test Compound: this compound and its enantiomers.

  • Assay Buffer: As recommended by the cell line provider.

  • HTRF-compatible Plate Reader: (e.g., EnVision).[4]

Procedure:

  • Cell Preparation: Thaw and prepare the cryopreserved Tag-lite Angiotensin AT2 cells according to the manufacturer's protocol.[4]

  • Assay Setup: In a suitable assay plate, add the cell suspension.

  • Add varying concentrations of the test compound (this compound).

  • Add the fluorescently labeled AT2R ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).[4]

  • Measurement: Read the plate on an HTRF-compatible plate reader to measure the fluorescence signal.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of test compound bound to the receptor. Calculate the IC50 value by plotting the signal against the log of the test compound concentration.

Mandatory Visualizations

AT2R Signaling Pathway

The following diagram illustrates the key signaling pathways initiated by the activation of the Angiotensin II Type 2 Receptor.

AT2R_Signaling_Pathway cluster_membrane Cell Membrane AT2R AT2R G_protein Gαi/o AT2R->G_protein Activates AngII Angiotensin II AngII->AT2R Binds SHP1 SHP-1 G_protein->SHP1 Activates Phosphatases PP2A G_protein->Phosphatases Activates MAPK_pathway MAPK Pathway (p38, p42/p44) SHP1->MAPK_pathway Inhibits Phosphatases->MAPK_pathway Inhibits Cellular_Effects Anti-proliferative, Pro-apoptotic, Neurite Outgrowth MAPK_pathway->Cellular_Effects Leads to

Caption: Simplified AT2R signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the major steps involved in the radioligand binding assay for determining the AT2R affinity of Olodanrigan.

Radioligand_Binding_Workflow A Prepare HEK-AT2R Membranes B Set up Assay Plate: - Membranes - [3H]-Angiotensin II - this compound (various conc.) A->B C Incubate to Reach Equilibrium B->C D Separate Bound from Free (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 E->F

Caption: Workflow for AT2R radioligand binding assay.

References

Application Notes and Protocols for Studying AT2R Signaling with rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiotensin II Type 2 Receptor (AT2R), a component of the renin-angiotensin system, has emerged as a significant target for therapeutic intervention, particularly in the context of neuropathic pain. Unlike the well-characterized AT1 receptor, the signaling pathways and physiological roles of AT2R are multifaceted and context-dependent. rac-Olodanrigan and its pharmacologically active S-enantiomer, Olodanrigan (also known as EMA401), are potent and highly selective antagonists of the AT2R. They serve as critical chemical probes to investigate the role of AT2R signaling by blocking the effects of the endogenous ligand, Angiotensin II (Ang II).

These application notes provide a comprehensive guide for utilizing this compound to study AT2R signaling, with a focus on its antagonistic properties in the modulation of downstream pathways implicated in neuronal excitability and pain. While predominantly classified as an antagonist, it is noteworthy that some recent studies have suggested potential partial agonist activity for Olodanrigan in specific cellular contexts, a factor to consider in experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Olodanrigan (EMA401), the active S-enantiomer of this compound, facilitating experimental planning and comparison.

Table 1: In Vitro Binding Affinity and Selectivity of Olodanrigan (EMA401)

ParameterSpeciesReceptorValueReference
IC50 RatAT2R39 nM[1]
Binding Selectivity RatAT2R vs. AT1R>10,000-fold[2][3]
Binding Affinity HumanAT2RNanomolar range[4]
Binding Selectivity HumanAT2R vs. AT1R>10,000-fold[3]

Table 2: In Vivo Efficacy of Olodanrigan (EMA401)

Animal ModelParameterAdministrationDoseEffectReference
Chronic Constriction Injury (CCI) Rat Mechanical AllodyniaIntraperitoneal (i.p.)0.41 mg/kgED50 for anti-allodynia[5]
CCI Rat Neuropathic PainOral (p.o.)10 mg/kgAttenuation of theta power, increased paw withdrawal latency[2][6]

AT2R Signaling Pathways Modulated by Olodanrigan

Olodanrigan is utilized to block Angiotensin II-induced activation of AT2R. In the context of neuropathic pain models, particularly in dorsal root ganglion (DRG) neurons, AT2R activation by Ang II is linked to increased neuronal excitability and neurite outgrowth. This is mediated, at least in part, through the activation of MAPK (mitogen-activated protein kinase) pathways, including p38 and ERK1/2 (p44/42), and the sensitization of the capsaicin (B1668287) receptor, TRPV1. Olodanrigan effectively antagonizes these signaling events.

AT2R_Signaling_Antagonism cluster_ligand Ligand / Antagonist cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Activates Olodanrigan This compound (EMA401) Olodanrigan->AT2R Blocks MAPK_Cascade MAPK Cascade (MAP3K -> MAP2K) AT2R->MAPK_Cascade ? TRPV1_sensitization TRPV1 Sensitization (via PKA/PKC) AT2R->TRPV1_sensitization ? p38_ERK p38 / ERK1/2 Phosphorylation MAPK_Cascade->p38_ERK Neuronal_Effects Neurite Outgrowth & Neuronal Hyperexcitability p38_ERK->Neuronal_Effects TRPV1_sensitization->Neuronal_Effects

Figure 1. Antagonistic action of this compound on the AT2R signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antagonistic activity of this compound on AT2R signaling.

Protocol 1: Competitive Radioligand Binding Assay for AT2R

This protocol is designed to determine the binding affinity (Ki) of this compound for the AT2R by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow prep Prepare Membranes (from cells expressing AT2R) incubation Incubate Membranes with: 1. Radioligand (e.g., [125I]CGP42112) 2. Varying concentrations of this compound 3. Buffer for 1-3 hours at 37°C prep->incubation separation Separate Bound from Free Ligand (Rapid filtration through glass fiber filters) incubation->separation counting Quantify Bound Radioactivity (Liquid scintillation counting) separation->counting analysis Data Analysis (Non-linear regression to determine IC50, then calculate Ki using Cheng-Prusoff equation) counting->analysis

Figure 2. Workflow for the AT2R competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing human or rat AT2R (e.g., CHO-K1 cells).

  • Radioligand: [125I]-Sar1,Ile8-Angiotensin II or [125I]CGP42112.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.

  • Unlabeled Angiotensin II (for non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and vials.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute in Binding Buffer to a final concentration of 5-20 µg of protein per well.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + Radioligand.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + high concentration of unlabeled Angiotensin II (e.g., 1 µM).

    • Competition: Cell membranes + Radioligand + serial dilutions of this compound (e.g., from 1 pM to 100 µM).

  • Incubation: Add the radioligand to all wells at a final concentration close to its Kd value (e.g., 0.1-0.5 nM). Incubate the plate at 37°C for 1-3 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash each filter 3 times with 3 mL of ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Western Blot for Phospho-p38/ERK MAPK Inhibition

This protocol assesses the ability of this compound to inhibit Angiotensin II-induced phosphorylation of p38 and ERK1/2 in a relevant cell type, such as primary DRG neurons or NG108-15 cells.

Materials:

  • Cultured cells (e.g., rat DRG neurons).

  • Serum-free culture medium.

  • Angiotensin II stock solution.

  • This compound stock solution.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK, Rabbit anti-p38 MAPK, Rabbit anti-phospho-p44/42 MAPK (ERK1/2), Rabbit anti-p44/42 MAPK (ERK1/2).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 4-6 hours.

    • Pre-incubate cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 30-60 minutes.

    • Stimulate cells with Angiotensin II (e.g., 10-100 nM) for a predetermined time (e.g., 5-30 minutes). Include an unstimulated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-p38, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the antibody for the total form of the protein (e.g., anti-total-p38) to normalize the data.

    • Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.

Protocol 3: Neurite Outgrowth Inhibition Assay

This functional assay measures the ability of this compound to block Angiotensin II-induced neurite outgrowth in a neuroblastoma cell line like NG108-15.

Materials:

  • NG108-15 cells.

  • Differentiation Medium: DMEM with 1% FBS and 1 mM dibutyryl-cAMP.

  • Angiotensin II stock solution.

  • This compound stock solution.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Microscope with imaging software.

Procedure:

  • Cell Plating: Plate NG108-15 cells at a low density on poly-L-lysine coated plates or coverslips.

  • Cell Treatment:

    • After 24 hours, replace the growth medium with Differentiation Medium.

    • Add the treatment conditions:

      • Vehicle control.

      • Angiotensin II alone (e.g., 100 nM).

      • This compound alone (e.g., 1 µM).

      • Angiotensin II + this compound.

    • Incubate the cells for 48-72 hours.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images of multiple random fields for each condition using a phase-contrast microscope.

    • A cell is considered to have a neurite if it possesses a process at least twice the length of its cell body diameter.

    • Quantify the percentage of cells with neurites for each condition.

    • Alternatively, measure the length of the longest neurite for each differentiated cell using imaging software.

    • Compare the results between treatment groups using appropriate statistical analysis.

By employing these protocols, researchers can effectively utilize this compound as a tool to dissect the complex role of AT2R signaling in various physiological and pathological processes.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (also known as EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] It is a small molecule that has been investigated for its potential therapeutic effects in neuropathic pain.[1][4] The primary mechanism of action of Olodanrigan involves the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway, which subsequently suppresses the activation of downstream kinases p38 and p42/p44 mitogen-activated protein kinase (MAPK).[1][2] This inhibitory action helps to reduce the hyperexcitability of dorsal root ganglion (DRG) neurons, a key factor in the pathophysiology of neuropathic pain.[1][2]

These application notes provide a comprehensive guide for researchers to determine the in vitro dose-response curve of Olodanrigan. The protocols outlined below describe methods to quantify its inhibitory effects on AngII-induced MAPK phosphorylation and neurite outgrowth, as well as to assess its impact on cell viability.

Quantitative Data Summary

The following table summarizes key quantitative data for Olodanrigan based on available literature. This information can serve as a reference for designing dose-response experiments.

ParameterValueCell Type/SystemReference
IC50 39.5 nMAT2R binding assay[5]
Effective Concentration 10 - 100 nMRat Dorsal Root Ganglion (DRG) Neurons[2]
In Vivo Efficacious Dose 10 mg/kg (oral)Rat model of chronic constriction injury[1]

Signaling Pathway and Experimental Workflow

To elucidate the dose-dependent effects of Olodanrigan, a series of in vitro experiments are recommended. The logical workflow for these experiments is depicted below, followed by the signaling pathway targeted by Olodanrigan.

G cluster_0 Experimental Workflow A 1. Cell Culture (e.g., DRG neurons, AT2R-expressing cell line) B 2. Olodanrigan Treatment (Dose-range finding & definitive dose-response) A->B C 3. Stimulation with Angiotensin II (10 nM) B->C D 4. Endpoint Assays C->D E Phospho-MAPK Assay (Western Blot) D->E  Mechanism-based F Neurite Outgrowth Assay (Microscopy) D->F  Functional G Cell Viability Assay (e.g., WST-1, MTT) D->G  Cytotoxicity H 5. Data Analysis (IC50/EC50 determination) E->H F->H G->H

Figure 1. Experimental workflow for Olodanrigan dose-response determination.

G cluster_0 Olodanrigan Signaling Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R Binds MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Activates Olodanrigan Olodanrigan Olodanrigan->AT2R Inhibits Neuronal_effects DRG Neuron Hyperexcitability & Neurite Sprouting MAPK_activation->Neuronal_effects Leads to

Figure 2. Simplified signaling pathway of Olodanrigan's mechanism of action.

Experimental Protocols

Protocol 1: Determination of Olodanrigan's Effect on Angiotensin II-Induced MAPK Phosphorylation

This protocol details the use of Western blotting to quantify the dose-dependent inhibition of p38 and p42/p44 MAPK phosphorylation by Olodanrigan in a suitable cell line (e.g., rat DRG neurons or an AT2R-expressing cell line).

Materials:

  • Rat DRG neurons or other suitable AT2R-expressing cells

  • Cell culture medium and supplements

  • Olodanrigan (stock solution in DMSO)

  • Angiotensin II (AngII)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-p42/p44 MAPK, anti-total-p42/p44 MAPK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Plating:

    • Culture cells to approximately 80% confluency.

    • Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal MAPK activation.

  • Olodanrigan Treatment:

    • Prepare serial dilutions of Olodanrigan in serum-free medium. A suggested concentration range is 0.1 nM to 1 µM (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

    • Pre-incubate the cells with the different concentrations of Olodanrigan or vehicle for 30 minutes at 37°C.

  • Angiotensin II Stimulation:

    • Add AngII to each well (except for the unstimulated control) to a final concentration of 10 nM.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MAPK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total MAPK and a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-MAPK signal to the total MAPK signal for each sample.

    • Plot the normalized phospho-MAPK levels against the log of Olodanrigan concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Neurite Outgrowth Assay in DRG Neurons

This protocol describes a method to assess the functional effect of Olodanrigan on AngII-induced neurite sprouting in primary DRG neurons.

Materials:

  • Primary DRG neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Olodanrigan

  • Angiotensin II

  • Poly-D-lysine and laminin-coated culture plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • DRG Neuron Culture:

    • Isolate and culture DRG neurons on coated plates according to standard protocols.

    • Allow the neurons to recover and extend short neurites for 24-48 hours.

  • Treatment:

    • Treat the neurons with varying concentrations of Olodanrigan (e.g., 0.1 nM to 1 µM) in the presence of a neurite-promoting concentration of AngII (e.g., 10 nM) for 48-72 hours. Include appropriate controls (vehicle, AngII alone, Olodanrigan alone).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and block non-specific binding.

    • Incubate with anti-β-III tubulin antibody, followed by a fluorescently-labeled secondary antibody.

    • Counterstain with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify neurite length and branching per neuron using automated image analysis software.

  • Data Analysis:

    • Normalize the neurite outgrowth measurements to the control group (AngII alone).

    • Plot the normalized data against the log of Olodanrigan concentration to generate a dose-response curve and calculate the IC50.

Protocol 3: Cell Viability Assay

This protocol is essential to ensure that the observed inhibitory effects of Olodanrigan are not due to cytotoxicity. A WST-1 or similar metabolic assay is recommended.

Materials:

  • The same cell type used in the primary functional assay

  • 96-well culture plates

  • Olodanrigan

  • WST-1 or other suitable cell viability reagent (e.g., MTT, XTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the same range of Olodanrigan concentrations used in the functional assays for the same duration (e.g., 48-72 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Viability Measurement:

    • Add the WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of Olodanrigan concentration to determine if the compound exhibits cytotoxicity at the tested concentrations.

Data Presentation

The quantitative results from the above protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Inhibition of AngII-Induced p-MAPK by Olodanrigan

Olodanrigan [nM] Normalized p-p38 MAPK (Mean ± SD) % Inhibition Normalized p-p42/p44 MAPK (Mean ± SD) % Inhibition
0 (Vehicle) 0 0
0.1
1
10
100
1000

| IC50 (nM) | | | | |

Table 2: Effect of Olodanrigan on Neurite Outgrowth

Olodanrigan [nM] Average Neurite Length (µm, Mean ± SD) % Inhibition
0 (Vehicle) 0
0.1
1
10
100
1000

| IC50 (nM) | | |

Table 3: Cytotoxicity of Olodanrigan

Olodanrigan [nM] Cell Viability (%, Mean ± SD)
0 (Vehicle) 100
0.1
1
10
100

| 1000 | |

References

Application Notes and Protocols for rac-Olodanrigan in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Olodanrigan, also known as EMA401, is a potent and selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Primarily investigated for its analgesic properties in neuropathic pain, its mechanism of action involves the modulation of key intracellular signaling pathways in neurons.[1][3][4] These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, with a focus on dorsal root ganglion (DRG) neurons, a key cell type in pain signaling. The provided protocols and data will enable researchers to effectively utilize this compound in their in vitro studies.

Mechanism of Action

This compound exerts its effects by blocking the binding of Angiotensin II (Ang II) to the AT2R. In sensory neurons, activation of AT2R by Ang II has been shown to induce hyperexcitability and neurite outgrowth, processes implicated in chronic pain states. This is mediated, at least in part, through the activation of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) signaling pathways.[1][3][4] By antagonizing the AT2R, this compound inhibits the Ang II-induced phosphorylation and activation of p38 and p42/p44 MAPK, thereby reducing neuronal sensitization and sprouting.[1][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound (EMA401) in Primary Dorsal Root Ganglion (DRG) Neurons
ParameterSpeciesCell TypeThis compound (EMA401) ConcentrationEffectReference
Capsaicin (B1668287) Response InhibitionHuman and RatDRG NeuronsIC50 = 10 nmol/LDose-related functional inhibition of capsaicin responses.[6][7]
Neurite OutgrowthRatDRG NeuronsNot specifiedInhibited Angiotensin II-induced neurite outgrowth.[4]
p38 and p42/p44 MAPK PhosphorylationRatDRG NeuronsNot specifiedReduced Angiotensin II-induced increases in phosphorylated p38 and p42/44 MAPK.[1][5]
Table 2: Cytotoxicity of this compound (EMA401)
Cell TypeSpeciesConcentrationDurationMethodResultReference
DRG NeuronsRatNot specifiedNot specifiedNot specifiedDid not produce neurotoxicity when inhibiting Ang II-induced neurite outgrowth.[4]

Note: Comprehensive cytotoxicity data (e.g., LD50) for this compound in primary neuron cultures is limited. It is recommended to perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for the specific primary neuron type and experimental conditions being used.

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for the isolation and culture of rodent DRG neurons.[4][5][8]

Materials:

  • E15 mouse embryos or young adult rats

  • Hibernate A medium

  • Papain (20 U/mL)

  • Collagenase (1 mg/mL) / Dispase (2.5 U/mL) solution

  • DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF, 50 ng/mL)

  • Poly-D-lysine (PDL) and laminin-coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Dissection: Euthanize the animal according to approved institutional guidelines. Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Enzymatic Digestion: Transfer the ganglia to a tube containing papain solution and incubate at 37°C for 20-30 minutes. Subsequently, replace the papain solution with a collagenase/dispase solution and incubate for another 20-30 minutes at 37°C.

  • Mechanical Dissociation: Gently triturate the ganglia using a fire-polished Pasteur pipette in DMEM/F12 with 10% FBS to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium, and count the cells. Plate the neurons at a desired density (e.g., 5,000-10,000 cells/well of a 24-well plate) on PDL/laminin-coated surfaces.

  • Culture Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified incubator. Change half of the medium every 2-3 days with fresh, pre-warmed Neurobasal medium.

Protocol 2: Assessing the Effect of this compound on Neuronal Sensitization (Capsaicin Response)

Materials:

  • Primary DRG neuron cultures (as prepared in Protocol 1)

  • Fura-2 AM or other suitable calcium indicator dye

  • HEPES-buffered saline (HBS)

  • This compound stock solution (in DMSO)

  • Angiotensin II stock solution

  • Capsaicin stock solution

  • Fluorescence microscope with calcium imaging capabilities

Procedure:

  • Cell Loading: Load the DRG neuron cultures with Fura-2 AM in HBS for 30-60 minutes at 37°C.

  • Pre-treatment: Wash the cells with HBS and pre-incubate with desired concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30 minutes.

  • Stimulation: Perfuse the cells with Angiotensin II (e.g., 100 nM) for 5-10 minutes to induce sensitization.

  • Capsaicin Challenge: Challenge the cells with a sub-maximal concentration of capsaicin (e.g., 100 nM) and record the changes in intracellular calcium concentration using fluorescence microscopy.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve of the calcium response to capsaicin in both this compound-treated and vehicle-treated cells.

Protocol 3: Evaluation of p38 and p42/p44 MAPK Phosphorylation

Materials:

  • Primary DRG neuron cultures

  • This compound stock solution

  • Angiotensin II stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-p42/p44, anti-total-p42/p44

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat the DRG neuron cultures with various concentrations of this compound for 30 minutes, followed by stimulation with Angiotensin II (e.g., 100 nM) for 10-15 minutes. Include vehicle-treated and unstimulated controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38 and p42/p44 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each MAPK.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT2R AT2R AngII->AT2R Olodanrigan This compound Olodanrigan->AT2R p38 p38 MAPK AT2R->p38 p42_44 p42/p44 MAPK AT2R->p42_44 P_p38 p-p38 MAPK p38->P_p38 Phosphorylation P_p42_44 p-p42/p44 MAPK p42_44->P_p42_44 Phosphorylation Neuronal_Effects Neuronal Hyperexcitability & Neurite Outgrowth P_p38->Neuronal_Effects P_p42_44->Neuronal_Effects

Caption: Signaling pathway of this compound in primary neurons.

Experimental_Workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_analysis Analysis Dissection 1. Dissection of DRG Digestion 2. Enzymatic Digestion Dissection->Digestion Plating 3. Cell Plating & Culture Digestion->Plating Preincubation 4. Pre-incubation with This compound Plating->Preincubation Stimulation 5. Stimulation with Angiotensin II Preincubation->Stimulation Ca_Imaging 6a. Calcium Imaging (Capsaicin Response) Stimulation->Ca_Imaging Western_Blot 6b. Western Blot (MAPK Phosphorylation) Stimulation->Western_Blot

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols for Testing AT2R Antagonists in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant clinical challenge due to the limited efficacy and undesirable side effects of current treatments.[1][2] The Angiotensin II Type 2 Receptor (AT2R) has emerged as a promising therapeutic target for neuropathic pain.[2][3] Antagonists of this receptor have demonstrated analgesic effects in various preclinical models and have been investigated in clinical trials.[4][5] This document provides detailed application notes and protocols for utilizing common animal models of neuropathic pain to test the efficacy of novel AT2R antagonists.

Animal Models of Neuropathic Pain

Several rodent models have been developed to mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[1][6] The most widely used and well-characterized models for inducing peripheral neuropathic pain are Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).

Chronic Constriction Injury (CCI) Model

The CCI model involves the loose ligation of the sciatic nerve, leading to inflammation and persistent pain behaviors.[6][7] This model is a valuable tool for screening experimental compounds with potential analgesic properties for chronic neuropathic pain.[7]

Spared Nerve Injury (SNI) Model

The SNI model is a partial denervation model where two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact.[8][9] This procedure results in consistent and reproducible tactile hypersensitivity in the area innervated by the spared sural nerve.[8][9]

Spinal Nerve Ligation (SNL) Model

The SNL model involves the tight ligation of one or two spinal nerves (typically L5 and L6) that contribute to the sciatic nerve.[1][10] This model produces long-lasting behavioral signs of mechanical allodynia, thermal hyperalgesia, and spontaneous pain.[10]

Behavioral Assessment of Neuropathic Pain

To quantify the pain-like behaviors in these animal models, standardized sensory testing methods are employed.

Mechanical Allodynia Assessment (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments. These are a series of calibrated filaments that exert a specific force when applied to the plantar surface of the animal's hind paw. The paw withdrawal threshold (PWT) is determined as the force at which the animal withdraws its paw.[11]

Thermal Hyperalgesia Assessment (Hargreaves Test)

Thermal hyperalgesia is measured using the Hargreaves test, which assesses the latency of paw withdrawal in response to a radiant heat source applied to the plantar surface of the hind paw.[12][13] A shorter withdrawal latency indicates thermal hyperalgesia.

The Role of the Angiotensin II Type 2 Receptor (AT2R) in Neuropathic Pain

The renin-angiotensin system (RAS) and its components, including Angiotensin II (Ang II) and its receptors, AT1R and AT2R, have been implicated in the pathophysiology of neuropathic pain.[14][15] While AT1R activation is primarily associated with vasoconstriction, AT2R has a more complex and context-dependent role.[2] In the context of neuropathic pain, evidence suggests that AT2R is involved in pain modulation.[2] Selective antagonists of AT2R have been shown to alleviate neuropathic pain in animal models.[2][3]

The mechanism of AT2R involvement in neuropathic pain is thought to be multifactorial. Studies have shown that after nerve injury, local levels of Ang II are elevated at the injury site.[16] While some reports suggested direct action on sensory neurons, more recent evidence points towards a crucial role of non-neuronal cells, particularly macrophages.[16][17] Infiltrating macrophages at the site of nerve injury express AT2R, and activation of this receptor on macrophages appears to be a key trigger for neuropathic pain development.[16] Downstream signaling pathways implicated in AT2R-mediated pain include the activation of p38 and p44/p42 mitogen-activated protein kinases (MAPK) in the dorsal root ganglia (DRG).[18]

AT2R Antagonists for Neuropathic Pain

A number of small molecule AT2R antagonists have been investigated for their analgesic potential in neuropathic pain models.[19][20] One of the most studied compounds is EMA401, a highly selective AT2R antagonist.[3][5] Preclinical studies demonstrated its efficacy in reducing pain behaviors in models of postherpetic neuralgia, diabetic neuropathy, and chemotherapy-induced neuropathy.[2][21] EMA401 also showed promising results in a Phase 2 clinical trial for postherpetic neuralgia, providing clinical validation for AT2R as a pain target.[5][22] However, the development of EMA401 was halted due to preclinical toxicity findings with long-term dosing.[3][23] Despite this setback, the analgesic efficacy of AT2R antagonists in preclinical models supports the continued development of new compounds with improved safety profiles.[2][3]

Quantitative Data Summary

The following tables summarize the efficacy of various AT2R antagonists in the Chronic Constriction Injury (CCI) rat model of neuropathic pain.

Table 1: Efficacy of AT2R Antagonists in the CCI Rat Model
Compound Dose (mg/kg) Route of Administration Effect on Mechanical Allodynia (Paw Withdrawal Threshold) Reference
EMA20010, 30, 100Intraperitoneal (i.p.)Dose-dependent increase in paw withdrawal threshold.[19][20]
EMA30010, 30, 100Intraperitoneal (i.p.)Dose-dependent increase in paw withdrawal threshold.[19][20]
EMA40010, 30, 100Intraperitoneal (i.p.)Dose-dependent increase in paw withdrawal threshold, with greater potency than EMA200 and EMA300.[19][20][24]
Compound 1530Oral (p.o.)Significant reversal of mechanical allodynia.[2][3]
Pregabalin (Positive Control)30Oral (p.o.)Significant reversal of mechanical allodynia.[3]

Note: The specific paw withdrawal threshold values (in grams) and the magnitude of reversal vary across studies and are best consulted in the original publications.

Experimental Workflows and Signaling Pathways

G cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Model Induce Neuropathic Pain (CCI, SNI, or SNL) Treatment Administer AT2R Antagonist or Vehicle Model->Treatment Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Baseline->Model PostTreatment Post-Treatment Behavioral Testing (Time-course) Treatment->PostTreatment Analysis Data Analysis and Comparison (e.g., Paw Withdrawal Threshold) PostTreatment->Analysis

Caption: Experimental workflow for testing AT2R antagonists.

G cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_neuron Sensory Neuron (DRG) AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to ROS Reactive Oxygen Species (ROS) AT2R->ROS Leads to production of MAPK p38/p44/p42 MAPK Activation ROS->MAPK Activates Pain Pain Hypersensitivity MAPK->Pain Contributes to

Caption: Proposed AT2R signaling pathway in neuropathic pain.

Protocols

Protocol 1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This protocol is adapted from Bennett and Xie (1988) and other sources.[7][25][26]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution

  • Male Sprague-Dawley or Wistar rats (200-250g)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Shave and sterilize the skin over the lateral aspect of the thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals.

  • The ligatures should be tightened until they just barely constrict the nerve, without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animal to recover in a warm, clean cage.

  • Pain behaviors typically develop within a few days and are stable for several weeks.[26]

Protocol 2: Spared Nerve Injury (SNI) in Mice

This protocol is adapted from Decosterd and Woolf (2000) and other sources.[8][9][27]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope or magnifying lens

  • Microsurgical instruments (forceps, scissors)

  • 8-0 nylon suture

  • Antiseptic solution

  • Male C57BL/6 mice (20-25g)

Procedure:

  • Anesthetize the mouse.

  • Shave and sterilize the skin on the lateral surface of the thigh.

  • Make a small incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves, avoiding any contact with the sural nerve.

  • Tightly ligate the common peroneal and tibial nerves with 8-0 nylon suture.[9]

  • Transect the nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.[9]

  • Ensure the sural nerve remains intact and untouched.

  • Close the muscle and skin layers with sutures.

  • Allow the mouse to recover. Pain behaviors develop rapidly, often within 24-48 hours.[8]

Protocol 3: Spinal Nerve Ligation (SNL) in Rats

This protocol is adapted from Kim and Chung (1992) and other sources.[10][28][29]

Materials:

  • Anesthetic

  • Surgical instruments

  • 6-0 silk suture

  • Bone rongeurs

  • Antiseptic solution

  • Male Sprague-Dawley rats (150-200g)

Procedure:

  • Anesthetize the rat.

  • Place the animal in a prone position and make a dorsal midline incision at the level of the lumbar spine.

  • Dissect the paraspinal muscles to expose the L4-S1 vertebrae.

  • Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.[29]

  • Carefully isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.[29]

  • Close the muscle and skin layers.

  • Allow the animal to recover. Mechanical allodynia and thermal hyperalgesia develop over several days.[10]

Protocol 4: von Frey Test for Mechanical Allodynia

This protocol is based on standard methods.[11][30][31]

Apparatus:

  • Set of von Frey filaments with varying calibrated forces or an electronic von Frey apparatus.

  • Elevated wire mesh platform.

  • Plexiglass enclosures for the animals.

Procedure:

  • Place the animal in a Plexiglass enclosure on the wire mesh platform and allow it to acclimate for at least 15-30 minutes.[32][33]

  • Begin testing once the animal is calm and not actively exploring.

  • Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold (PWT).[31] Start with a mid-range filament. If there is a response, use the next smaller filament. If there is no response, use the next larger filament.

  • The pattern of responses is used to calculate the 50% PWT.

  • For electronic von Frey devices, apply gradually increasing pressure until the paw is withdrawn. The device will record the peak force applied.[30]

Protocol 5: Hargreaves Test for Thermal Hyperalgesia

This protocol is based on the method described by Hargreaves et al. (1988).[12][13][34]

Apparatus:

  • Plantar test apparatus (e.g., Hargreaves apparatus) with a radiant heat source.

  • Glass platform.

  • Plexiglass enclosures.

Procedure:

  • Place the animal in a Plexiglass enclosure on the glass platform and allow it to acclimate.

  • Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will start automatically.

  • When the animal withdraws its paw, the timer stops, and the withdrawal latency is recorded.

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage in the absence of a response.[35]

  • Repeat the measurement 2-3 times for each paw, with a sufficient interval between measurements to avoid sensitization.

  • The average of the withdrawal latencies is taken as the final value.

References

Application Note: Chiral Separation of rac-Olodanrigan by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of rac-Olodanrigan. Olodanrigan is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been investigated as a potential therapeutic agent for neuropathic pain.[1][2] As Olodanrigan possesses a chiral center, the separation and quantification of its individual enantiomers are crucial for pharmaceutical development and research. This document provides a detailed protocol for the chiral separation of this compound using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. The method is suitable for researchers, scientists, and drug development professionals requiring accurate analysis of Olodanrigan enantiomers.

Disclaimer: As of the date of this document, a specific, validated HPLC method for the chiral separation of Olodanrigan is not publicly available. The following method is a representative protocol developed based on the successful chiral separation of structurally similar compounds, particularly those with a tetrahydroisoquinoline backbone.[1] This method should be validated by the end-user for their specific application.

Introduction

Olodanrigan, also known as EMA401, is a small molecule that acts as a peripherally restricted antagonist of the angiotensin II type 2 receptor (AT2R).[2][3] Its mechanism of action is believed to involve the inhibition of the AngII/AT2R signaling pathway, which subsequently suppresses the activation of p38 and p42/p44 MAPK, key kinases in pain signaling pathways.[1][2] The chemical structure of Olodanrigan, (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid, contains a stereogenic center.[4] It is well-established that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.[5] Therefore, the ability to separate and quantify the individual enantiomers of Olodanrigan is essential for understanding its therapeutic potential and safety profile.

This application note presents a detailed protocol for the chiral separation of this compound using HPLC with a polysaccharide-based chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds.[6] The described normal-phase method provides a robust and reliable approach for the baseline separation of Olodanrigan enantiomers.

Experimental Protocols

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of hexane (B92381) and isopropanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the mobile phase to obtain a final concentration of 10 µg/mL.

  • Sample Filtration: Prior to injection, filter the working standard solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound based on the described HPLC method.

AnalyteRetention Time (min)Resolution (Rs)
Enantiomer 1~ 11.5-
Enantiomer 2~ 14.2> 2.0

Note: Retention times are approximate and may vary depending on the specific column batch and system configuration. The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5 for baseline separation.

Visualizations

Signaling Pathway of Olodanrigan

G cluster_0 Cell Membrane AT2R AT2R p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Activates AngII Angiotensin II (AngII) AngII->AT2R Binds to Olodanrigan Olodanrigan Olodanrigan->AT2R Blocks Pain_Signaling Neuropathic Pain Signaling p38_MAPK->Pain_Signaling Leads to p42_p44_MAPK->Pain_Signaling Leads to

Caption: Olodanrigan's mechanism of action in neuropathic pain.

Experimental Workflow for HPLC Analysis

G cluster_workflow HPLC Analysis Workflow start Start: this compound Sample prep Sample Preparation (Dissolve & Dilute) start->prep filter Filtration (0.45 µm) prep->filter inject HPLC Injection filter->inject separation Chiral Separation (Chiralpak AD-H) inject->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Quantification & Resolution) detection->analysis end End: Enantiomer Results analysis->end

Caption: Workflow for this compound HPLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: rac-Olodanrigan in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of rac-Olodanrigan in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, it is recommended to first create a clear stock solution using an in vitro approach. For example, a stock solution of 50.0 mg/mL can be made in DMSO.[1][2] It is important to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]

Q2: What solvents can be used for in vivo experiments?

A2: For in vivo experiments, co-solvents are typically required. A common formulation involves adding a DMSO stock solution to corn oil.[1] Other potential co-solvents include PEG300/PEG400 and Tween-80 in saline.[1] It is recommended to keep the proportion of DMSO in the working solution below 2%, especially if the animal is weak.[1]

Q3: How stable are this compound working solutions for in vivo studies?

A3: For in vivo experiments, it is best to prepare the working solution freshly and use it on the same day to ensure reliable results.[1] If a continuous dosing period extends beyond half a month, the chosen protocol should be carefully considered.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation or phase separation during preparation of aqueous solution. The solubility of this compound in purely aqueous solutions is limited.Ensure a clear stock solution is prepared first in a suitable organic solvent like DMSO before sequential addition of aqueous co-solvents.[1]
Inconsistent experimental results. Degradation of this compound in the prepared solution.Prepare fresh working solutions for in vivo experiments on the day of use.[1] Store stock solutions under appropriate conditions as specified on the analysis certificate.
Difficulty dissolving this compound. Use of hydrated DMSO.Use fresh, anhydrous DMSO for preparing stock solutions as moisture can decrease solubility.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Oral Administration

This protocol is designed to yield a clear solution of ≥ 5 mg/mL.

Materials:

  • This compound powder

  • DMSO (fresh)

  • Corn oil

Procedure:

  • Prepare a 50.0 mg/mL stock solution of this compound in DMSO.[1]

  • To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.[1]

  • Mix the solution thoroughly until it is even and clear.[1]

  • Use the freshly prepared solution for oral administration on the same day.[1]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vivo Experiment Stock_Solution Prepare Stock Solution (50 mg/mL in DMSO) Working_Solution Prepare Working Solution (e.g., in Corn Oil) Stock_Solution->Working_Solution Dilute Administration Administer to Animal (Freshly Prepared) Working_Solution->Administration Use Same Day Data_Collection Collect Experimental Data Administration->Data_Collection

Caption: Workflow for preparing and using this compound in vivo.

signaling_pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R MAPK_Activation p38 & p42/p44 MAPK Activation AT2R->MAPK_Activation Induces rac_Olodanrigan This compound rac_Olodanrigan->AT2R Antagonizes Neuron_Hyperexcitability DRG Neuron Hyperexcitability MAPK_Activation->Neuron_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuron_Hyperexcitability->Neuropathic_Pain

Caption: Mechanism of action of this compound in neuropathic pain.[1][2]

References

Troubleshooting rac-Olodanrigan experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with rac-Olodanrigan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a racemic mixture containing the active S-enantiomer, Olodanrigan (also known as EMA401), and its R-enantiomer. Olodanrigan is a potent and highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] Its primary mechanism of action involves blocking the binding of angiotensin II to AT2R, which in turn inhibits the downstream activation of the p38 and p42/p44 mitogen-activated protein kinase (MAPK) signaling pathways.[2] This inhibition is believed to underlie its therapeutic effects, particularly in the context of neuropathic pain.

Q2: In which experimental systems is this compound typically used?

A2: this compound is primarily investigated for its analgesic properties in models of neuropathic pain.[3] Common in vitro experimental systems include primary cultures of dorsal root ganglion (DRG) neurons and cell lines engineered to express AT2R.[3] In these systems, researchers often assess neurite outgrowth, neuronal excitability, and MAPK phosphorylation. In vivo studies frequently utilize rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model, to evaluate the compound's effects on pain-related behaviors.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or below, protected from light.[2] Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock solution.

Q4: What are the known IC50 values for this compound?

A4: this compound is a selective antagonist for the AT2 receptor (AT2R) with a significantly lower affinity for the AT1 receptor (AT1R). The reported half-maximal inhibitory concentration (IC50) values are approximately 75.2 nM for AT2R and 2918 nM for AT1R.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of MAPK Phosphorylation

If you are not observing the expected decrease in p-ERK or p-p38 levels after treating your cells with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution of this compound from solid material. Ensure proper storage of the stock solution at -20°C or -80°C in small, single-use aliquots.
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
Incorrect Timing of Treatment and Stimulation Optimize the pre-incubation time with this compound before stimulating the cells (e.g., with angiotensin II). Also, optimize the duration of the subsequent stimulation.
Low AT2R Expression in Cell Line Verify the expression level of AT2R in your cell line using qPCR or Western blotting. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Issues with Western Blotting Technique Ensure complete cell lysis and accurate protein quantification. Use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins. Optimize antibody concentrations and incubation times.
Issue 2: High Variability in Neurite Outgrowth Assays

High variability between wells or experiments in neurite outgrowth assays can mask the true effect of this compound. The following table provides guidance on how to minimize this variability.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol. Allow cells to adhere and stabilize before adding the compound.
Variability in Neurite Tracing and Quantification Use automated image analysis software for unbiased and consistent quantification of neurite length and branching. Clearly define the parameters for what constitutes a neurite.
Cell Health Issues Monitor cell viability using a live/dead stain. High concentrations of this compound or the vehicle (DMSO) may be cytotoxic. Maintain a final DMSO concentration below 0.5%.
Inconsistent Culture Conditions Standardize all culture conditions, including media composition, serum percentage, temperature, and CO2 levels. Ensure consistent timing of media changes and compound addition.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of Olodanrigan (EMA401)

ParameterValueSpecies/ModelReference
IC50 for AT2R 75.2 nM-[1]
IC50 for AT1R 2918 nM-[1]
In Vivo Efficacy (p.o.) 10 mg/kgRat (CCI model)[2]

Experimental Protocols

Protocol 1: Western Blot for MAPK Phosphorylation

This protocol describes the assessment of p-ERK1/2 and p-p38 levels in dorsal root ganglion (DRG) neurons following treatment with this compound and stimulation with Angiotensin II.

  • Cell Culture and Treatment:

    • Culture primary DRG neurons or a suitable cell line in the appropriate medium.

    • Once cells reach the desired confluency, serum-starve them for 4-6 hours.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with Angiotensin II (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-p38, and total p38 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Neurite Outgrowth Assay

This protocol outlines a method for assessing the effect of this compound on neurite outgrowth in primary DRG neurons.

  • Cell Culture and Plating:

    • Isolate DRG neurons from neonatal rats or mice.

    • Plate the dissociated neurons on coverslips coated with poly-D-lysine and laminin (B1169045) in a 24-well plate.

    • Culture the neurons in a neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

  • Compound Treatment:

    • After allowing the neurons to adhere for 24 hours, treat them with different concentrations of this compound or vehicle control.

  • Immunocytochemistry:

    • After 48-72 hours of treatment, fix the neurons with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific binding with 5% goat serum in PBS.

    • Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of primary neurites, and branching.

    • Normalize the neurite outgrowth parameters to the number of viable neurons (DAPI-stained nuclei).

Visualizations

AT2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R G_protein Gi/o AT2R->G_protein Activates racOlodanrigan This compound racOlodanrigan->AT2R Inhibition PTP Protein Tyrosine Phosphatase (PTP) G_protein->PTP Activates MAPK_cascade MAPK Cascade (p42/p44, p38) PTP->MAPK_cascade Inhibits (Dephosphorylation) Neuronal_Effects Modulation of Neuronal Excitability & Neurite Outgrowth MAPK_cascade->Neuronal_Effects

Caption: Angiotensin II Type 2 Receptor (AT2R) signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_compound Check Compound Integrity (Fresh stock, proper storage) start->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells Verify Cell Health & Density (Viability, seeding consistency) cells_ok Cells OK? check_cells->cells_ok check_protocol Review Experimental Protocol (Concentrations, timing, reagents) protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok compound_ok->check_cells Yes reprepare_compound Prepare Fresh Compound compound_ok->reprepare_compound No cells_ok->check_protocol Yes optimize_cells Optimize Cell Culture Conditions cells_ok->optimize_cells No optimize_protocol Optimize Assay Parameters protocol_ok->optimize_protocol No end Consistent Results protocol_ok->end Yes reprepare_compound->check_compound optimize_cells->check_cells optimize_protocol->check_protocol

Caption: A logical workflow for troubleshooting experimental variability with this compound.

References

Technical Support Center: rac-Olodanrigan Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of rac-Olodanrigan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as EMA400) is the racemic mixture of the S- and R-enantiomers of Olodanrigan. The S-enantiomer, EMA401, is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Its primary mechanism of action in neuropathic pain is believed to be the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway in dorsal root ganglion (DRG) neurons. This inhibition reduces the downstream activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), thereby decreasing neuronal hyperexcitability.[1][2]

Q2: What is the key off-target toxicity observed with Olodanrigan (EMA401)?

A2: The primary off-target toxicity identified during preclinical development was hepatotoxicity (liver toxicity).[3] These findings were observed in a 39-week long-term toxicity study in cynomolgus monkeys and led to the premature termination of phase 2b clinical trials for painful diabetic neuropathy (EMPADINE) and postherpetic neuralgia (EMPHENE).[3][4]

Q3: Were the liver effects observed in preclinical studies seen in human clinical trials?

A3: No, the preclinical hepatotoxicity observed in cynomolgus monkeys was not observed in the phase 2b human clinical trials.[3][4] The termination of the trials was a precautionary measure based on the preclinical findings.

Q4: What were the specific histopathological findings in the cynomolgus monkey liver toxicity studies?

A4: While detailed public reports are limited, the findings in the 39-week study were described as "adverse histopathologic findings in the livers." General histopathological findings in toxicological studies with cynomolgus monkeys can include inflammatory cell accumulation, hepatocyte degeneration or necrosis, and vacuolization.[5][6] It's important to note that spontaneous, non-drug-related liver lesions can also occur in these animals.[6][7]

Q5: Is there a difference in the activity of the enantiomers of this compound?

A5: Yes, the S-enantiomer (EMA401) has a significantly higher binding affinity for the AT2R compared to the R-enantiomer (EMA402). The binding affinity of EMA402 for both rat and human AT2R is approximately 20- to 30-fold lower than that of EMA401.[8]

Troubleshooting Guide

Problem: Unexpected cellular phenotype observed in vitro that does not align with AT2R antagonism.

  • Possible Cause 1: Off-target activity. While Olodanrigan is highly selective for AT2R over AT1R, it may interact with other receptors or enzymes at higher concentrations.

    • Troubleshooting Step: Perform a broad off-target screening assay against a panel of common receptors and enzymes. Compare the effective concentration in your assay to the known IC50 for AT2R.

  • Possible Cause 2: Agonistic properties. Some studies have suggested that under certain assay conditions, ligands traditionally classified as antagonists, like EMA401, may exhibit partial agonist activity.[9]

    • Troubleshooting Step: Employ a functional assay that can distinguish between antagonistic and agonistic activity, such as measuring nitric oxide (NO) release in AT2R-expressing cells.[9]

Problem: Difficulty replicating the reported inhibition of AngII-induced MAPK phosphorylation.

  • Possible Cause 1: Suboptimal assay conditions. The timing of AngII stimulation, Olodanrigan pre-incubation, and cell lysis are critical for observing changes in phosphorylation.

    • Troubleshooting Step: Ensure that your experimental protocol includes appropriate time courses for AngII stimulation (e.g., 5-30 minutes) and pre-incubation with Olodanrigan. Refer to the detailed experimental protocol below.

  • Possible Cause 2: Cell type variability. The signaling response to AngII and its inhibition by Olodanrigan may differ between cell types.

    • Troubleshooting Step: Whenever possible, use primary dorsal root ganglion (DRG) neurons or a well-characterized neuronal cell line known to express functional AT2R.

Problem: Observing liver enzyme elevation in animal studies.

  • Possible Cause 1: Drug-induced hepatotoxicity. As observed in the preclinical studies with cynomolgus monkeys, Olodanrigan has the potential to cause liver injury, particularly with long-term dosing.

    • Troubleshooting Step: Conduct thorough histopathological analysis of liver tissue. Look for signs of hepatocellular necrosis, inflammatory infiltrates, and changes in liver weight. Monitor serum levels of liver enzymes such as ALT, AST, and GLDH.

  • Possible Cause 2: Spontaneous lesions or underlying infections in the animal model. Spontaneous liver lesions and infections like Hepatitis A can occur in laboratory animals, including cynomolgus monkeys, and can confound the interpretation of toxicity studies.[5][6]

    • Troubleshooting Step: Ensure that a control group is included in the study design and that all animals are from a reputable source with a known health status. Consider screening for common pathogens that can affect the liver.

Quantitative Data

Table 1: Binding Affinity of Olodanrigan (EMA401) and its R-enantiomer (EMA402) for Angiotensin Receptors

CompoundReceptorSpeciesIC50 (nM)Selectivity (AT1R/AT2R)
EMA401 (S-enantiomer) AT2RHuman39>1280
AT2RRat39>1280
AT1RHuman>50,000
AT1RRat>50,000
EMA402 (R-enantiomer) AT2RHuman>800
AT2RRat>800
AT1RHuman>50,000
AT1RRat>50,000

Data sourced from Smith et al., 2013.[8]

Experimental Protocols

Radioligand Binding Assay for AT2R Affinity

This protocol is adapted from competitive displacement binding assays used to determine the affinity of compounds for the AT2R.[8]

  • Membrane Preparation:

    • Use membranes from HEK293 cells stably expressing either human AT1R or AT2R.

    • Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, incubate 40 µg of membrane protein with a fixed concentration of a radiolabeled ligand (e.g., [3H]-angiotensin II at 40 nM).

    • Add varying concentrations of unlabeled this compound or its enantiomers (e.g., 0.1 nM to 1.0 µM for AT2R and 10 nM to 100 µM for AT1R).

    • Determine non-specific binding in the presence of a high concentration of unlabeled angiotensin II (e.g., 1.0 µM).

    • Incubate for 3 hours at 37°C for the AT2R assay.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Western Blot for AngII-Induced p38 MAPK Phosphorylation in DRG Neurons

This protocol outlines a general procedure for assessing the inhibition of AngII-induced p38 MAPK phosphorylation.

  • Cell Culture and Treatment:

    • Culture primary DRG neurons or a suitable neuronal cell line.

    • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with Angiotensin II (e.g., 10 nM) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.

    • Quantify the band intensities using densitometry software.

Visualizations

AT2R_Signaling_Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R Binds p38_MAPK p38 MAPK AT2R->p38_MAPK Activates rac_Olodanrigan This compound rac_Olodanrigan->AT2R Blocks p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK Phosphorylation Neuronal_Hyperexcitability Neuronal Hyperexcitability p_p38_MAPK->Neuronal_Hyperexcitability Leads to

Caption: AngII/AT2R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Hepatotoxicity cluster_animal_study Animal Study (e.g., Cynomolgus Monkey) cluster_analysis Analysis cluster_outcome Outcome Assessment Dosing This compound Dosing (Long-term) Monitoring Clinical Monitoring (e.g., Blood chemistry) Dosing->Monitoring Sacrifice Scheduled Sacrifice Monitoring->Sacrifice Blood_Analysis Serum Enzyme Analysis (ALT, AST) Sacrifice->Blood_Analysis Histo_Analysis Liver Histopathology Sacrifice->Histo_Analysis Tissue Collection Toxicity_Assessment Assessment of Hepatotoxicity Blood_Analysis->Toxicity_Assessment Histo_Analysis->Toxicity_Assessment

Caption: Workflow for investigating preclinical hepatotoxicity of this compound.

References

Olodanrigan Toxicity and Hepatotoxicity Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and hepatotoxicity of Olodanrigan (EMA401). The content is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of Olodanrigan?

A1: Olodanrigan, a selective angiotensin II type 2 receptor (AT2R) antagonist, showed a good safety profile in Phase II clinical trials for neuropathic pain.[1][2] However, its clinical development was terminated due to findings of liver toxicity in a long-term preclinical study.[1][3]

Q2: In which species was the hepatotoxicity of Olodanrigan observed?

A2: The hepatotoxicity of Olodanrigan was observed in cynomolgus monkeys during a 39-week preclinical toxicity study.[3][4] This adverse effect was not seen in the shorter-term Phase II human clinical trials.[5]

Q3: What were the specific liver findings in the preclinical toxicity study?

A3: The specific details of the histopathological findings in the livers of the cynomolgus monkeys have not been made publicly available. The findings were described as "unexpected adverse histopathologic findings."[3]

Q4: Was there a dose-dependent relationship established for Olodanrigan-induced hepatotoxicity?

A4: While it is a standard practice in toxicology studies to evaluate dose-dependency, the publicly available information does not specify the exact doses that led to hepatotoxicity in the monkey study.

Q5: What is the hypothesized mechanism of Olodanrigan-induced hepatotoxicity?

A5: A plausible, though not definitively confirmed, mechanism for Olodanrigan-induced hepatotoxicity is the formation of an acyl glucuronide metabolite.[1] This reactive metabolite could potentially form covalent adducts with liver proteins, which may then act as haptens, triggering an immune-mediated liver injury.[1]

Troubleshooting Guide

Issue 1: Unexpected liver enzyme elevations in animal models during in-vivo studies.

  • Possible Cause: The animal model being used might be particularly sensitive to Olodanrigan, similar to the cynomolgus monkeys in the preclinical study.

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the experiment with a new batch of Olodanrigan to rule out contamination.

    • Establish a dose-response: Test a range of doses to see if the elevation in liver enzymes is dose-dependent.

    • Time-course analysis: Collect samples at multiple time points to understand the onset and progression of the liver enzyme elevation.

    • Histopathology: Conduct a thorough histopathological examination of the liver tissue to characterize the nature of the injury.

    • Consider a different species: If the project allows, testing in a different species may provide comparative toxicity data.

Issue 2: Difficulty replicating the analgesic effects of Olodanrigan without observing toxicity.

  • Possible Cause: The therapeutic window of Olodanrigan may be narrow in the specific animal model or experimental conditions being used.

  • Troubleshooting Steps:

    • Review dosing regimen: Ensure that the dose and frequency of administration are in line with those reported in efficacy studies (e.g., 10 mg/kg orally in rats for analgesia).[6]

    • Monitor for subtle signs of toxicity: In addition to liver enzymes, monitor for other signs of toxicity such as weight loss, changes in behavior, or alterations in other clinical chemistry parameters.

    • Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the drug exposure levels in your model and compare them to available data.

Data on Olodanrigan Dosing

Study TypeSpeciesDose(s)Route of AdministrationObserved Effect/Comment
Efficacy Study (Neuropathic Pain)Rat10 mg/kgOral (p.o.)Significant attenuation of theta power and increase in paw withdrawal latencies.[6]
Phase II Clinical Trial (PHN)Human100 mg twice dailyOralSuperior relief of postherpetic neuralgia compared to placebo.[2]
Terminated Phase IIb Clinical TrialsHuman25 mg and 100 mg twice dailyOralTrials were terminated prematurely due to preclinical hepatotoxicity findings.[3][5]
Long-term Toxicity StudyCynomolgus MonkeyNot publicly disclosedNot publicly disclosedUnexpected adverse histopathologic findings in the liver after 39 weeks.[3][4]

Experimental Protocols

Sub-chronic Oral Toxicity Study in a Non-Rodent Species (General Protocol)

This is a generalized protocol representative of what might be conducted for a small molecule drug like Olodanrigan. The exact protocol used for the pivotal Olodanrigan study is not publicly available.

  • Test System:

    • Species: Cynomolgus monkey (Macaca fascicularis).

    • Sex: Equal numbers of males and females.

    • Age: Young adults.

    • Housing: Housed in conditions compliant with animal welfare regulations.

  • Test Substance and Dosing:

    • Test Substance: Olodanrigan.

    • Vehicle: An appropriate vehicle (e.g., sterile water, methylcellulose (B11928114) solution).

    • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses would be selected based on results from acute toxicity and dose-ranging studies.

    • Route of Administration: Oral (e.g., gavage).

    • Dosing Frequency: Daily.

    • Duration: Up to 39 weeks.

  • Observations and Examinations:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examination prior to the study and at termination.

    • Electrocardiography (ECG): Performed at baseline and at specified intervals.

    • Clinical Pathology: Blood and urine samples collected at baseline and multiple time points during the study for hematology, clinical chemistry (including liver enzymes like ALT, AST, ALP, and bilirubin), and urinalysis.

  • Terminal Procedures:

    • Necropsy: A full gross necropsy performed on all animals.

    • Organ Weights: Key organs, including the liver, are weighed.

    • Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist. Special attention is given to the liver.

Visualizations

G cluster_0 Analgesic Signaling Pathway of Olodanrigan Angiotensin II Angiotensin II AT2R AT2R Angiotensin II->AT2R Binds to p38/p44/p42 MAPK Activation p38/p44/p42 MAPK Activation AT2R->p38/p44/p42 MAPK Activation Activates Olodanrigan Olodanrigan Olodanrigan->AT2R Blocks DRG Neuron Hyperexcitability DRG Neuron Hyperexcitability p38/p44/p42 MAPK Activation->DRG Neuron Hyperexcitability Leads to Neuropathic Pain Neuropathic Pain DRG Neuron Hyperexcitability->Neuropathic Pain Contributes to

Caption: Analgesic mechanism of Olodanrigan.

G cluster_1 Hypothesized Immune-Mediated Hepatotoxicity of Olodanrigan Olodanrigan Olodanrigan Metabolism in Liver Metabolism in Liver Olodanrigan->Metabolism in Liver Acyl Glucuronide Metabolite Acyl Glucuronide Metabolite Metabolism in Liver->Acyl Glucuronide Metabolite Forms reactive Protein Adducts (Haptens) Protein Adducts (Haptens) Acyl Glucuronide Metabolite->Protein Adducts (Haptens) Forms covalent bonds with liver proteins Immune System Activation Immune System Activation Protein Adducts (Haptens)->Immune System Activation Recognized by Hepatocyte Injury Hepatocyte Injury Immune System Activation->Hepatocyte Injury Leads to

Caption: Hypothesized pathway of Olodanrigan hepatotoxicity.

G cluster_2 General Workflow for a Sub-chronic Toxicity Study Dose Range Finding Dose Range Finding Group Assignment Group Assignment Dose Range Finding->Group Assignment Daily Dosing & Observation Daily Dosing & Observation Group Assignment->Daily Dosing & Observation In-life Data Collection In-life Data Collection Daily Dosing & Observation->In-life Data Collection Clinical Pathology, Body Weights Terminal Necropsy Terminal Necropsy In-life Data Collection->Terminal Necropsy At study end Histopathology & Data Analysis Histopathology & Data Analysis Terminal Necropsy->Histopathology & Data Analysis Organ weights, Tissue collection Toxicity Report Toxicity Report Histopathology & Data Analysis->Toxicity Report

Caption: Workflow for a sub-chronic toxicity study.

References

Technical Support Center: Optimizing rac-Olodanrigan for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of rac-Olodanrigan (also known as EMA401) in in vitro experiments. The following frequently asked questions (FAQs) and troubleshooting guides will help address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2] Its mechanism of action involves the inhibition of the p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is activated by the binding of Angiotensin II (AngII) to AT2R.[1][3] By blocking this pathway, this compound can inhibit downstream cellular processes such as neurite outgrowth and cell proliferation.[2][4]

Q2: What is the recommended concentration range for this compound in in vitro studies?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from 10 nM to 30 µM.[2][5] For initial experiments, it is recommended to perform a dose-response curve to determine the EC50 or IC50 for your specific experimental system. A good starting point for a dose-response study would be a range of 10 nM to 10 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (197.01 mM).[2] It is insoluble in water.[2] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: The choice of cell line will depend on the research question. Cell lines with endogenous expression of AT2R are ideal. Some examples include:

  • Glioblastoma cell lines: 8MG and TB77 have been shown to endogenously express AT2R.[6]

  • Neuronal cell lines: PC12W (rat pheochromocytoma) and NG108-15 (mouse neuroblastoma x rat glioma hybrid) express AT2R and are useful for studying neuronal differentiation and neurite outgrowth.[7]

Alternatively, commercially available recombinant cell lines that stably express human AT2R, such as CHO-K1 and HEK-293, can be used.[8][9]

Troubleshooting Guides

Problem 1: Inconsistent or No Observed Effect of this compound
Potential Cause Troubleshooting Steps
Compound Precipitation This compound is insoluble in aqueous solutions and may precipitate when diluted in cell culture medium. Visually inspect the medium for any signs of precipitation after adding the compound. To mitigate this, ensure rapid and thorough mixing when diluting the DMSO stock into the pre-warmed medium. Consider using a lower stock concentration and a slightly larger volume to aid dispersion, while keeping the final DMSO concentration below cytotoxic levels.
Compound Degradation This compound may be metabolically unstable in certain cell types, such as hepatocytes, during long-term incubation.[10] For long-term experiments, consider replenishing the compound with fresh medium at regular intervals. The stability of the compound in your specific cell culture medium can be assessed by incubating it in the medium for the duration of your experiment and then analyzing its concentration using methods like LC-MS.
Low or Absent AT2R Expression The target cell line may not express sufficient levels of AT2R. Verify AT2R expression using techniques such as qPCR, Western blotting, or flow cytometry. If expression is low, consider using a cell line with higher endogenous expression or a recombinant cell line overexpressing AT2R.
Suboptimal Concentration The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations to determine the optimal working concentration for your specific cell line and assay.
Problem 2: Unexpected Agonist-like Effects
Potential Cause Troubleshooting Steps
Partial Agonist Activity At certain concentrations and in some assay systems, this compound (EMA401) has been reported to exhibit partial agonist activity at the AT2R.[11] This can lead to an unexpected increase in downstream signaling. If you observe agonist-like effects, it is crucial to carefully characterize the dose-response relationship. Consider using a lower concentration range where antagonistic effects are more likely to dominate.
Off-Target Effects At very high concentrations, small molecules can have off-target effects. Ensure that the observed effect is specific to AT2R by using appropriate controls, such as a cell line that does not express AT2R or by attempting to rescue the phenotype with an AT2R agonist.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol provides a general workflow for determining the optimal, non-toxic concentration range of this compound for your target cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 100 µM. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the concentration range that does not induce significant cytotoxicity.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on the AngII-induced phosphorylation of p38 MAPK.

  • Cell Culture and Starvation: Culture your AT2R-expressing cells to approximately 80% confluency. To reduce basal signaling, you may need to serum-starve the cells for a few hours prior to the experiment.

  • Pre-treatment with this compound: Pre-incubate the cells with your desired concentration of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes).

  • Stimulation with Angiotensin II: Stimulate the cells with an appropriate concentration of Angiotensin II (e.g., 10 nM) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities for phospho-p38 and total p38. Calculate the ratio of phospho-p38 to total p38 for each condition and normalize to the AngII-stimulated control to determine the extent of inhibition.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell Line TypeSuggested Concentration RangeIncubation TimeReference
Neurite OutgrowthRat DRG Neurons10 nM - 100 nM30 minutes[2]
Cell ProliferationGlioblastoma (8MG, TB77)1 µM - 30 µM6 days[5]
MAPK PhosphorylationAT2R-expressing cells100 nM - 10 µM30 minutes (pre-incubation)General Protocol
Cell ViabilityVarious1 nM - 100 µM24 - 72 hoursGeneral Protocol

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO≥ 100 mg/mL (197.01 mM)[2]
Ethanol100 mg/mL[2]
WaterInsoluble[2]

Visualizations

rac_Olodanrigan_Signaling_Pathway cluster_membrane Cell Membrane AT2R AT2R MAPK_cascade p38/p42/p44 MAPK Activation AT2R->MAPK_cascade Stimulates AngII Angiotensin II AngII->AT2R Activates rac_Olodanrigan This compound rac_Olodanrigan->AT2R Inhibits Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Proliferation) MAPK_cascade->Cellular_Response

Caption: Signaling pathway of this compound's antagonistic action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO dose_response Perform Dose-Response (e.g., 1 nM - 100 µM) prep_stock->dose_response seed_cells Seed AT2R-expressing Cells treat_cells Treat Cells with This compound and/or Angiotensin II seed_cells->treat_cells dose_response->treat_cells Inform Concentration incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze_data Analyze and Interpret Results assay->analyze_data

Caption: General experimental workflow for in vitro studies.

troubleshooting_logic start No/Inconsistent Effect Observed check_solubility Check for Precipitation start->check_solubility check_receptor Verify AT2R Expression (e.g., Western Blot, qPCR) check_solubility->check_receptor No optimize_dilution Optimize Dilution Protocol check_solubility->optimize_dilution Yes check_concentration Is Concentration Optimal? check_receptor->check_concentration Present change_cell_line Use High-Expressing or Recombinant Cell Line check_receptor->change_cell_line Low/Absent check_stability Assess Compound Stability in Media check_concentration->check_stability Yes dose_response Perform Dose-Response Curve check_concentration->dose_response No replenish_compound Replenish Compound During Long Incubations check_stability->replenish_compound Unstable success Consistent & Reliable Results check_stability->success Stable optimize_dilution->check_receptor change_cell_line->success dose_response->success replenish_compound->success

Caption: Troubleshooting workflow for inconsistent results.

References

Overcoming poor solubility of rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-Olodanrigan. The information is designed to address specific issues related to the compound's poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the racemic mixture of the S-enantiomer (Olodanrigan or EMA401) and the R-enantiomer (EMA402). Olodanrigan is a potent and selective antagonist of the Angiotensin II Type 2 Receptor (AT2R)[1]. Like many small molecule drugs, this compound exhibits poor aqueous solubility, which can present significant challenges for its use in in vitro and in vivo experiments, affecting bioavailability and consistent dosing[2][3][4].

Q2: What are the known solvents for this compound?

A2: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and ethanol (B145695). It is practically insoluble in water[5]. Specific solubility data for the active S-enantiomer, Olodanrigan (EMA401), is provided in the table below.

Q3: Can I use the sodium salt of Olodanrigan to improve solubility?

A3: Yes, forming a salt is a common strategy to improve the aqueous solubility of ionizable drugs[2][4]. The sodium salt of Olodanrigan (Olodanrigan sodium) is available and may offer improved solubility in aqueous media compared to the free acid form[6][7][8].

Q4: What is the mechanism of action of this compound?

A4: The pharmacological activity of this compound is attributed to its S-enantiomer, Olodanrigan (EMA401), which is a selective AT2R antagonist. Its analgesic effects are believed to involve the inhibition of the p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by the Angiotensin II/AT2R axis[5][9].

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides practical solutions for common solubility issues encountered during experiments with this compound.

Issue 1: Precipitation of this compound in aqueous buffer for in vitro assays.

Cause: this compound is poorly soluble in aqueous solutions, and adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to precipitate out.

Solutions:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and cytotoxicity[10].

  • Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and water or polyethylene (B3416737) glycol (PEG) and water might be more effective than water alone[2][11].

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles[3][4]. It is crucial to use a concentration below the critical micelle concentration to avoid cell toxicity in cell-based assays[12].

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility[2][13].

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Since Olodanrigan has a carboxylic acid group, increasing the pH of the buffer (e.g., to pH 7.4 or higher) will favor the ionized form, which is generally more water-soluble[3][14].

Issue 2: Difficulty in preparing a stable and homogenous formulation for in vivo oral administration.

Cause: The poor aqueous solubility of this compound makes it challenging to prepare a solution or a stable suspension for oral gavage.

Solutions:

  • Suspension in a Vehicle: A common approach is to prepare a homogenous suspension. Carboxymethyl cellulose (B213188) (CMC) in saline is a widely used vehicle for this purpose[5].

  • Oil-based Vehicles: For lipophilic compounds, oil-based vehicles can be effective. A combination of DMSO and corn oil has been reported for the in vivo administration of Olodanrigan[11]. Other oils like sesame oil or olive oil can also be considered[11].

  • Co-solvent Systems: A mixture of solvents can be used to dissolve the compound for oral administration. A combination of DMSO, PEG300, and Tween 80 in saline has been described for Olodanrigan sodium[6].

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, which can improve the dissolution rate and bioavailability of a suspension[15].

Data Presentation

Table 1: Solubility of Olodanrigan (EMA401)

SolventConcentrationReference
DMSO100 mg/mL[5]
Ethanol100 mg/mL[5]
WaterInsoluble[5]

Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

VehicleRoute of AdministrationNotesReference
0.5% Methyl Cellulose (MC)OralCommonly used, well-tolerated.[16]
Carboxymethyl Cellulose (CMC-Na)OralForms a homogenous suspension.[5]
Polyethylene Glycol 400 (PEG 400)OralCan be used as a co-solvent.[16]
Dimethyl Sulfoxide (DMSO)Oral, IPOften used in combination with other vehicles.[11]
Corn Oil, Olive Oil, Sesame OilOral, IPSuitable for highly lipophilic compounds.[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)OralIncreases solubility through complexation.[16]
Tween 80OralA surfactant that can improve wetting and dispersion.[16]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Assays
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add pure, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).

Protocol 2: Preparation of an Oral Suspension for In Vivo Studies
  • Prepare a 0.5% (w/v) solution of Carboxymethyl Cellulose sodium salt (CMC-Na) in sterile saline.

  • Weigh the required amount of this compound powder.

  • Triturate the powder with a small volume of the CMC-Na vehicle to form a smooth paste.

  • Gradually add the remaining CMC-Na vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Administer the suspension immediately after preparation to ensure homogeneity. If not used immediately, stir continuously before each administration.

Protocol 3: Preparation of a Solubilized Formulation for In Vivo Studies
  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a separate tube, mix the required volume of the DMSO stock solution with a suitable co-solvent like PEG300.

  • Add a surfactant, such as Tween 80, to the mixture and mix well.

  • Finally, add saline or phosphate-buffered saline (PBS) to the desired final volume and mix thoroughly to obtain a clear solution.

  • A reported formulation for Olodanrigan sodium involves a ratio of DMSO:PEG300:Tween 80:Saline of 1:6:1:12 by volume[6].

Mandatory Visualizations

Signaling Pathway

AT2R_Signaling_Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R G_protein Gαi/o AT2R->G_protein Bradykinin Bradykinin AT2R->Bradykinin PLZF PLZF AT2R->PLZF SHP1 SHP-1 G_protein->SHP1 PP2A PP2A G_protein->PP2A MKP1 MKP-1 G_protein->MKP1 MAPK_pathway p38 & p42/p44 MAPK Activation SHP1->MAPK_pathway PP2A->MAPK_pathway MKP1->MAPK_pathway Inhibition_of_Hyperexcitability Inhibition of Neuronal Hyperexcitability & Sprouting MAPK_pathway->Inhibition_of_Hyperexcitability rac_Olodanrigan This compound rac_Olodanrigan->AT2R NO_cGMP NO/cGMP Pathway Bradykinin->NO_cGMP Vasodilation Vasodilation NO_cGMP->Vasodilation Nuclear_Translocation Nuclear Translocation PLZF->Nuclear_Translocation Gene_Expression Altered Gene Expression Nuclear_Translocation->Gene_Expression

Caption: Angiotensin II Type 2 Receptor (AT2R) signaling pathway.

Experimental Workflow

Solubility_Workflow Start Poorly Soluble This compound InVitro In Vitro Assay Start->InVitro InVivo In Vivo Study Start->InVivo Stock_Solution Prepare Concentrated Stock in DMSO InVitro->Stock_Solution Formulation_Choice Choose Formulation InVivo->Formulation_Choice Dilution Dilute in Aqueous Buffer Stock_Solution->Dilution Precipitation Precipitation? Dilution->Precipitation No_Precipitation Proceed with Assay Precipitation->No_Precipitation No Troubleshoot_InVitro Troubleshoot: - Lower DMSO % - Use Co-solvents - Add Surfactants - Use Cyclodextrins - Adjust pH Precipitation->Troubleshoot_InVitro Yes Troubleshoot_InVitro->Dilution Suspension Suspension (e.g., CMC-Na) Formulation_Choice->Suspension Solution Solution (e.g., DMSO/Oil/Co-solvents) Formulation_Choice->Solution Homogeneity Check for Homogeneity and Stability Suspension->Homogeneity Solution->Homogeneity Administer Administer to Animal Homogeneity->Administer Stable

Caption: Experimental workflow for handling this compound.

References

Technical Support Center: rac-Olodanrigan Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of rac-Olodanrigan. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to identify the likely degradation products of this compound under various harsh conditions.[1] This process helps to establish the drug's intrinsic stability, understand its degradation pathways, and develop stability-indicating analytical methods.[1][2] These studies are a critical component of regulatory submissions and help ensure the safety and efficacy of the final drug product.[2][3]

Q2: What are the typical stress conditions applied in a forced degradation study?

Forced degradation studies typically expose the drug substance to a range of stress factors, including acid and base hydrolysis, oxidation, photolysis (exposure to light), and thermal stress (high temperature).[1][4] The goal is to achieve a target degradation of 10-20% to ensure that relevant degradation products are formed without completely destroying the molecule.[4]

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying impurities and degradation products.[3] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the structural elucidation and identification of these products.[5][6] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the degradants.[6]

Q4: Why is it important to develop a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1] It must also be able to separate and quantify the degradation products formed.[7] This is crucial for determining the shelf-life and appropriate storage conditions for the drug product.[2][3]

Troubleshooting Guide

Q1: I am not observing any degradation of this compound under the initial stress conditions. What should I do?

If you do not see any degradation, the stress conditions may not be severe enough. You can try the following:

  • Increase the concentration of the stressor: For acid and base hydrolysis, you can move from 0.1 M to a higher molarity of acid or base.

  • Extend the duration of exposure: Increasing the time the drug is exposed to the stress condition can promote degradation.

  • Increase the temperature: For thermal and hydrolytic studies, raising the temperature (e.g., from 40°C to 60°C or higher) can accelerate degradation.[7]

  • Use a stronger oxidizing agent: If 3% hydrogen peroxide does not induce oxidation, a stronger agent or the addition of a catalyst could be considered, though this should be approached with caution to avoid unrealistic degradation pathways.

Q2: My chromatogram shows too many peaks, and the main this compound peak is very small. How can I resolve this?

This indicates that the degradation has proceeded too far. To achieve the target degradation of 10-20%[4], you should:

  • Reduce the stressor concentration: Use a more dilute acid, base, or oxidizing agent.

  • Shorten the exposure time: Take time points at earlier intervals to monitor the progression of degradation.

  • Lower the temperature: Reducing the temperature will slow down the rate of degradation reactions.

Q3: How can I confirm the structure of a suspected degradation product?

Structural elucidation of degradation products typically involves a combination of techniques:

  • LC-MS/MS: This technique provides fragmentation patterns of the parent ion, which can be pieced together to deduce the structure.[6]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments can provide definitive structural information.[8]

  • Reference Standards: The most definitive method is to synthesize the suspected degradation product and compare its chromatographic and spectral data with the unknown peak.[9]

Q4: My mass spectrometry data is complex. How do I begin to interpret the fragmentation to identify degradation products?

Interpreting MS/MS data for degradation products involves a systematic approach:

  • Analyze the Parent Drug: First, thoroughly understand the fragmentation pattern of this compound itself.[6] This provides a baseline for identifying which parts of the molecule are stable and which are prone to fragmentation.

  • Compare Fragmentation Patterns: Compare the MS/MS spectrum of each degradation product to that of the parent drug.[6]

  • Identify Mass Shifts: Look for the loss of specific fragments or the addition of mass (e.g., +16 for an oxidation) to pinpoint the site of modification on the molecule.

  • Propose Structures: Based on the mass shifts and fragmentation differences, propose plausible chemical structures for the degradation products.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

This protocol outlines a general procedure for conducting forced degradation studies. The specific concentrations, temperatures, and durations may need to be adjusted based on the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60°C.

    • Withdraw samples at specified time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at specified time intervals.

  • Thermal Degradation:

    • Store the solid drug substance in a temperature-controlled oven at 70°C.

    • Dissolve samples of the solid at various time points for analysis.

    • Separately, store a solution of the drug substance at 70°C and sample at intervals.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • Simultaneously, keep control samples protected from light.

    • Sample at appropriate time points.

  • Sample Analysis:

    • Analyze all stressed and control samples by a suitable stability-indicating HPLC-UV method.

    • For identification of degradation products, analyze the samples using LC-MS.

Data Presentation

Table 1: Summary of Typical Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Concentration/LevelTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp. to 80°CUp to 72 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp. to 80°CUp to 72 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureUp to 24 hours
Thermal Dry Heat60°C - 100°CN/AUp to 7 days
Photolytic UV and Visible LightICH Q1B specifiedRoom TemperatureAs per ICH Q1B

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structure Elucidation Acid Acid Hydrolysis Degradation_Products Degradation Products Mixture Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Stress Thermal->Degradation_Products Photo Photolytic Stress Photo->Degradation_Products HPLC HPLC-UV Analysis (Quantification) LCMS LC-MS/MS Analysis (Identification) HRMS HRMS (Formula Determination) LCMS->HRMS NMR Isolate & NMR (Definitive Structure) LCMS->NMR Identified_DPs Identified Degradation Products HRMS->Identified_DPs NMR->Identified_DPs Drug This compound Drug Substance Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Degradation_Products->HPLC Degradation_Products->LCMS

Caption: Workflow for forced degradation and identification of this compound degradation products.

hypothetical_pathway Olodanrigan This compound DP1 Degradation Product 1 (e.g., Hydrolysis) Olodanrigan->DP1 Acid/Base Stress DP2 Degradation Product 2 (e.g., Oxidation) Olodanrigan->DP2 Oxidative Stress DP3 Degradation Product 3 (e.g., Photolysis) Olodanrigan->DP3 Light Exposure

References

Avoiding rac-Olodanrigan precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of rac-Olodanrigan in cell culture experiments. This guide focuses on preventing precipitation of the compound in aqueous media to ensure experimental success and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as EMA401) is a potent and selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Its analgesic effects are believed to stem from the inhibition of the p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in neuronal hyperexcitability.[1][2][3]

Q2: What are the solubility properties of this compound?

A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. However, it is poorly soluble in aqueous solutions, including water and cell culture media. This low aqueous solubility is the primary reason for precipitation during cell culture experiments.

Q3: Why is my this compound precipitating in the cell culture medium?

A3: Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium. Other contributing factors can include the pH of the media, the presence of salts, and interactions with other media components.

Q4: Can the final concentration of DMSO in the cell culture medium affect this compound's solubility?

A4: Yes, the final concentration of DMSO is critical. While DMSO is an excellent solvent for this compound, the low concentrations tolerated by most cell lines (typically ≤ 0.5%) are often insufficient to keep a high concentration of a hydrophobic compound in solution. Exceeding the solubility limit in the final DMSO/media mixture is a frequent cause of precipitation.

Q5: How does serum in the cell culture medium affect the solubility of this compound?

A5: The effect of serum on the solubility of small molecules can be complex. Serum proteins, such as albumin, can sometimes bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, contribute to aggregation and precipitation. The exact effect of serum on this compound solubility in cell culture media has not been extensively reported, and it is recommended to perform preliminary tests with your specific serum concentration.

Troubleshooting Guide: Preventing this compound Precipitation

If you are observing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to identify and resolve the issue.

Diagram of Troubleshooting Workflow

G start Start: Precipitation Observed stock_prep Step 1: Review Stock Solution Is the stock solution clear and fully dissolved? start->stock_prep dilution Step 2: Evaluate Dilution Method Are you adding the stock directly to the full volume of media? stock_prep->dilution Yes re_prepare Re-prepare stock solution. Ensure complete dissolution. Consider gentle warming or vortexing. stock_prep->re_prepare No concentration Step 3: Assess Final Concentration Is the final concentration too high? dilution->concentration No serial_dilute Add stock to a small volume of pre-warmed media first, mix well, then add to the final volume. dilution->serial_dilute Yes formulation Step 4: Consider Alternative Formulation Is precipitation still occurring? concentration->formulation No dose_response Perform a dose-response experiment to find the optimal, non-precipitating concentration. concentration->dose_response Possibly end End: Precipitation Resolved formulation->end No alt_formulation Explore co-solvents (e.g., with PEG-400) or solubilizing agents (e.g., cyclodextrins). formulation->alt_formulation Yes re_prepare->stock_prep serial_dilute->concentration dose_response->formulation alt_formulation->end

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

The following table summarizes key solubility information and recommended starting conditions for working with this compound. Note that the optimal conditions may vary depending on the specific cell line and culture medium used.

ParameterValue/RecommendationNotes
Solubility in DMSO ≥ 100 mg/mLPrepare a concentrated stock solution in 100% DMSO.
Solubility in Ethanol ≥ 100 mg/mLCan be used as an alternative to DMSO, but also requires careful dilution.
Solubility in Water InsolubleAvoid direct dilution of stock solution in aqueous buffers without a proper dilution strategy.
Recommended Stock Concentration 10-50 mM in 100% DMSOHigher concentrations allow for smaller volumes to be added to the culture medium, minimizing the final solvent concentration.
Recommended Final DMSO Concentration < 0.5% (v/v), ideally < 0.1%Always include a vehicle control with the same final DMSO concentration in your experiments.
Recommended Final this compound Concentration 10 nM - 1 µMBased on in vitro studies of similar compounds. The optimal, non-precipitating concentration should be determined experimentally for your specific cell line and media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound into Cell Culture Medium

This protocol describes a serial dilution method to minimize precipitation when preparing the final working solution.

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first dilute 1 µL of the stock into 99 µL of medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium and mix gently by swirling or inverting the container.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway Diagram

This compound acts as an antagonist to the Angiotensin II Type 2 Receptor (AT2R), thereby inhibiting the downstream activation of the p38 and p42/p44 MAPK pathways.

G cluster_0 AngII Angiotensin II AT2R AT2R AngII->AT2R Activates p38 p38 MAPK AT2R->p38 Activates p42_44 p42/p44 MAPK AT2R->p42_44 Activates racOlodanrigan This compound racOlodanrigan->AT2R Inhibits Hyperexcitability Neuronal Hyperexcitability p38->Hyperexcitability p42_44->Hyperexcitability

Caption: this compound's mechanism of action via AT2R and MAPK pathway inhibition.

References

rac-Olodanrigan interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rac-Olodanrigan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common laboratory assays. While there is no widespread documentation of specific assay interference caused by this compound, this guide offers troubleshooting advice and frequently asked questions (FAQs) based on general principles of small molecule interference in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as Olodanrigan, EMA401, or PD-126055) is a selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its proposed analgesic effect in neuropathic pain is believed to stem from the inhibition of p38 and p42/p44 Mitogen-Activated Protein Kinase (MAPK) activation, which in turn reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2] Development of Olodanrigan for neuropathic pain was discontinued (B1498344) by Novartis.[3][4]

Q2: Are there any known instances of this compound interfering with laboratory assays?

Currently, there are no specific studies in the public domain that document direct interference of this compound with common laboratory assays. However, as with any small molecule compound, there is a potential for interference depending on the assay technology and the compound's physicochemical properties. This guide provides strategies to identify and mitigate such potential issues.

Q3: What types of assays are most likely to be affected by a small molecule like this compound?

Assays that are susceptible to interference from small molecules typically include:

  • Fluorescence-based assays: Interference can occur through compound autofluorescence or quenching of the fluorescent signal.

  • Absorbance-based assays (e.g., ELISA): Colored compounds can interfere with colorimetric readouts.

  • Cell-based assays: The compound may have off-target effects on cell health or reporter gene systems that are independent of its intended AT2R antagonism.

  • Immunoassays (e.g., Western Blot, ELISA): High concentrations of the compound might lead to non-specific binding or disruption of antibody-antigen interactions, although this is less common.

Q4: My assay results are inconsistent when using this compound. How can I determine if it is causing interference?

The first step is to run a series of control experiments. A key control is a "cell-free" or "target-free" experiment. In this setup, you run the assay with all components, including this compound at the desired concentrations, but without the biological target (e.g., cells, enzyme, or primary antibody). If you still observe a signal or a change in signal that correlates with the concentration of this compound, it strongly suggests direct interference with the assay components or readout.

Troubleshooting Guides

Issue 1: Unexpected results in a fluorescence-based assay (e.g., fluorescent kinase assay, calcium imaging).
Potential Cause Troubleshooting Steps Interpretation
Autofluorescence of this compound 1. Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment. 2. Measure the fluorescence at the same excitation and emission wavelengths used for your assay.A significant fluorescent signal from the compound-only solution indicates autofluorescence, which can lead to a false positive result.
Fluorescence Quenching 1. Run the assay with a known positive control that generates a fluorescent signal. 2. Add this compound at various concentrations to the positive control wells.A dose-dependent decrease in the fluorescent signal in the presence of this compound suggests that the compound is quenching the signal, potentially leading to a false negative result.
Compound Precipitation 1. Visually inspect the wells of your assay plate after adding this compound. 2. Check for turbidity or precipitate, especially at higher concentrations.Precipitation can scatter light and interfere with fluorescence readings, and can also lead to non-specific inhibition. Consider optimizing the solubility of the compound.
Issue 2: Inconsistent data in an absorbance-based assay (e.g., ELISA, MTT assay).
Potential Cause Troubleshooting Steps Interpretation
Compound Absorbance 1. Prepare a solution of this compound in the assay buffer at various concentrations. 2. Measure the absorbance at the wavelength used for your assay readout.If this compound absorbs light at the detection wavelength, it will contribute to the overall signal. This background absorbance should be subtracted from your experimental values.
Interference with Detection Enzyme (e.g., HRP in ELISA) 1. In a cell-free system, incubate the detection enzyme (e.g., HRP) and its substrate with varying concentrations of this compound.A change in the rate of color development in the presence of the compound suggests direct inhibition or enhancement of the enzyme's activity.
Non-specific Binding in ELISA 1. Run an ELISA with and without the capture antibody, but with all other components including this compound.A signal in the absence of the capture antibody that correlates with the compound concentration may indicate non-specific binding to the plate or other reagents.
Issue 3: Unexplained effects in cell-based assays.
Potential Cause Troubleshooting Steps Interpretation
Cytotoxicity 1. Perform a standard cytotoxicity assay (e.g., LDH release, Trypan Blue exclusion) with your cell line and a range of this compound concentrations.Cell death at concentrations where you are testing for AT2R antagonism can confound your results. Determine the non-toxic concentration range.
Solvent Toxicity 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.The solvent itself can affect cell health and assay performance. Ensure the final solvent concentration is non-toxic and consistent across all wells.
Off-target Effects 1. If possible, use a structurally related but inactive analog of this compound as a negative control. 2. Use a different AT2R antagonist to see if the same effect is observed.If the inactive analog produces the same result, or a different AT2R antagonist does not, the observed effect may be due to off-target activity of this compound.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in the final assay buffer, covering the range of concentrations to be used in the main experiment.

  • Include a "buffer only" blank control.

  • Pipette the solutions into the wells of the same type of microplate used for the assay.

  • Use a fluorescence plate reader to measure the fluorescence intensity at the excitation and emission wavelengths of your assay's fluorophore.

  • Subtract the fluorescence of the "buffer only" blank from all readings.

  • Plot the fluorescence intensity against the concentration of this compound to determine if it exhibits concentration-dependent autofluorescence.

Protocol 2: Control Experiment for ELISA Interference
  • Coat a 96-well ELISA plate with the capture antibody as per your standard protocol. Leave some wells uncoated as a negative control.

  • Block all wells with a suitable blocking buffer.

  • Add this compound at various concentrations to both coated and uncoated wells.

  • Add the detection antibody (conjugated to an enzyme like HRP) to all wells.

  • Wash the plate according to your standard protocol.

  • Add the enzyme substrate and stop solution.

  • Read the absorbance at the appropriate wavelength.

  • Compare the signal in the presence and absence of the capture antibody. A significant signal in the uncoated wells that correlates with the this compound concentration suggests non-specific binding or other interference.

Visualizations

rac_Olodanrigan_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT2R AT2R AngII->AT2R MAPK_pathway p38/p42/p44 MAPK Activation AT2R->MAPK_pathway Neuron_Hyperexcitability DRG Neuron Hyperexcitability & Sprouting MAPK_pathway->Neuron_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuron_Hyperexcitability->Neuropathic_Pain Olodanrigan This compound Olodanrigan->AT2R

Caption: this compound signaling pathway in neuropathic pain.

Assay_Interference_Workflow start Unexpected Assay Results with this compound control_exp Run Control Experiments (e.g., cell-free, target-free) start->control_exp interference_check Interference Detected? control_exp->interference_check mitigate Mitigate Interference (e.g., subtract background, change assay type) interference_check->mitigate Yes no_interference No Interference Detected interference_check->no_interference No end Reliable Results mitigate->end troubleshoot_bio Troubleshoot Biological Aspects of Experiment no_interference->troubleshoot_bio troubleshoot_bio->end

Caption: Workflow for troubleshooting assay interference.

References

Technical Support Center: rac-Olodanrigan (EMA401) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with rac-Olodanrigan (EMA401). The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as EMA401 or PD-126055, is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Its principal mechanism of action involves blocking the binding of Angiotensin II (AngII) to AT2R, which in turn inhibits the downstream activation of the p38 and p42/p44 MAPK signaling pathways.[1][2][3] This inhibitory action is believed to reduce dorsal root ganglion (DRG) neuron hyperexcitability and the sprouting of DRG neurons, which are key processes in the development of neuropathic pain.[1][2][3]

Q2: I am observing low solubility of this compound in my aqueous buffer. What should I do?

A2: this compound is reported to be insoluble in water.[2] For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] For a 10 mM stock solution in DMSO, you can dissolve the compound at a concentration of 100 mg/mL.[2] It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[2] For in vivo preparations, a common method involves creating a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-NA).

Q3: What are appropriate positive and negative controls for my in vitro experiments with this compound?

A3: Proper controls are critical for interpreting your results.

  • Positive Control (Agonist): To stimulate the AT2R pathway, you can use Angiotensin II (AngII), the endogenous ligand for the receptor.[2][4] A selective, non-peptide AT2R agonist like Compound 21 (C21) can also be used to specifically activate the AT2R.[5][6][7]

  • Negative Control (Antagonist): As a negative control or for comparative studies, another potent and selective AT2R antagonist such as PD 123319 is a suitable choice.[1][8][9][10]

  • Vehicle Control: Always include a vehicle control group that is treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration.

Q4: My results are inconsistent between experiments. What are some potential causes?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure proper storage of your this compound stock solutions. For instance, in DMSO, it is recommended to store aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.

  • Solubility Issues: As mentioned in Q2, poor solubility can lead to inaccurate concentrations. Ensure your compound is fully dissolved in the stock solution before further dilution.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can all impact cellular signaling pathways. Maintain consistent cell culture practices.

  • Experimental Timing: The duration of this compound treatment and stimulation with an agonist can significantly affect the observed results. Optimize these time points for your specific cell type and assay.

Troubleshooting Guides

Issue 1: No observable effect of this compound on p38 MAPK phosphorylation.
Potential Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell system. Concentrations between 10 nM and 100 nM have been used in rat DRG neurons.[2]
Insufficient Agonist Stimulation Ensure that you are adequately stimulating the AT2R pathway with an agonist like Angiotensin II. Titrate the agonist concentration to achieve a robust and reproducible phosphorylation of p38 MAPK in your positive control group.
Incorrect Timing The kinetics of p38 MAPK phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after agonist stimulation to identify the peak phosphorylation time point.
Antibody Issues Verify the specificity and optimal dilution of your primary antibodies for phosphorylated p38 (p-p38) and total p38. Include positive and negative controls for your Western blot.
Inactive Compound If possible, verify the activity of your this compound batch using a well-established assay or compare it to a fresh batch.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related control compounds.

CompoundTargetAssayValueReference
This compound (EMA401) Human AT2RHTRF-based competitive binding assayIC50: 26 nM[11]
This compound (EMA401) Human CYP2C9Inhibition assayIC50: 7.4 µM[11]
PD 123319 Rat Adrenal AT2RRadioligand binding assayIC50: 34 nM[1][8][9]
PD 123319 Rat Brain AT2RRadioligand binding assayIC50: 210 nM[1]
Compound 21 (C21) AT2RBinding affinityKi: 0.4 nM[6]
Compound 21 (C21) AT1RBinding affinityKi: >10 µM[6]

Experimental Protocols

Protocol: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol outlines the steps to assess the inhibitory effect of this compound on Angiotensin II-induced p38 MAPK phosphorylation in a cell culture model (e.g., dorsal root ganglion neurons).

1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere and grow to approximately 80% confluency. b. Serum-starve the cells for 12-24 hours before the experiment to reduce basal signaling activity. c. Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for 1-2 hours. d. Stimulate the cells with an optimized concentration of Angiotensin II for the predetermined peak phosphorylation time (e.g., 15 minutes).

2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[12] b. Normalize the protein concentration of all samples with lysis buffer.

4. Sample Preparation and SDS-PAGE: a. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved.

5. Western Blotting: a. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. b. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. d. Wash the membrane three times with TBST for 5-10 minutes each. e. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12] f. Wash the membrane again three times with TBST.

6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence detection system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin). d. Perform densitometry analysis using software like ImageJ to quantify band intensities.

Mandatory Visualizations

G cluster_0 AngII Angiotensin II (AngII) AT2R AT2R AngII->AT2R Olodanrigan This compound Olodanrigan->AT2R MAPK_cascade p38/p42/p44 MAPK Activation AT2R->MAPK_cascade Cellular_Response Neuronal Hyperexcitability & Sprouting MAPK_cascade->Cellular_Response

Caption: Signaling pathway of AT2R and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: Western Blot A 1. Cell Treatment: - Pre-treat with Olodanrigan - Stimulate with AngII B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Antibody Incubation (p-p38, total p38, GAPDH) E->F G 7. Detection & Analysis F->G G cluster_controls Control Experiment Logic Vehicle Vehicle Control (e.g., DMSO) Outcome1 Baseline p-p38 Vehicle->Outcome1 AngII Positive Control (AngII Stimulation) Outcome2 Increased p-p38 AngII->Outcome2 Olodanrigan Test Condition (Olodanrigan + AngII) Outcome3 Reduced p-p38 Olodanrigan->Outcome3 PD123319 Negative Control (PD 123319 + AngII) Outcome4 Reduced p-p38 PD123319->Outcome4

References

Impact of serum on rac-Olodanrigan activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "rac-Olodanrigan" is not widely available in scientific literature. Olodanrigan (also known as EMA401) is identified as a selective antagonist of the angiotensin II type 2 receptor (AT2R) and is under investigation for neuropathic pain.[1][2][3] This guide is based on the known properties of Olodanrigan and general principles of small molecule drug development. The "rac-" prefix suggests a racemic mixture, which may have different properties than a specific enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Olodanrigan (EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the angiotensin II type 2 receptor (AT2R).[1][2][3] Its therapeutic effect in neuropathic pain is thought to involve the inhibition of p38 and p42/p44 MAPK activation, which in turn reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons.[1][2][3] The "rac-" prefix indicates it is a racemic mixture, containing equal amounts of both enantiomers.

Q2: Why is the activity of this compound lower in the presence of serum?

A2: A decrease in the potency of a compound in the presence of serum is often due to plasma protein binding.[4][5] A significant portion of the drug may bind to proteins like human serum albumin (HSA), lipoproteins, and glycoproteins.[4][6] Only the unbound, or "free," fraction of the drug is pharmacologically active and able to interact with its target receptor.[4][5][7] Therefore, high protein binding can lead to a lower effective concentration of this compound at the target site.

Q3: What components in serum can interfere with my assay?

A3: Serum is a complex mixture containing proteins, lipids, growth factors, and other small molecules that can interfere with in vitro assays.[8] For fluorescence-based assays, components like phenol (B47542) red and fetal bovine serum can increase background fluorescence.[9] Growth factors in serum can also influence cell signaling pathways, potentially masking or altering the specific effects of this compound.[10]

Q4: How can I determine the extent of serum protein binding for this compound?

A4: Several in vitro methods can be used to determine the percentage of a drug that binds to plasma proteins. Common techniques include equilibrium dialysis, ultrafiltration, and ultracentrifugation. These methods separate the protein-bound drug from the free drug, allowing for the quantification of each fraction.

Q5: My results with this compound are inconsistent when using different batches of serum. What could be the cause?

A5: Variability between serum batches is a common issue in cell-based assays. The composition of serum, including protein and growth factor concentrations, can differ between lots, leading to inconsistent results.[7] To minimize this variability, it is recommended to purchase a large single lot of serum for a series of experiments and to perform lot-to-lot qualification tests.

Troubleshooting Guides

Issue 1: Higher than expected IC50/EC50 value in the presence of serum.
Possible Cause Troubleshooting Steps
High Serum Protein Binding Reduce the serum concentration in your assay, if possible for your cell type. Determine the fraction of unbound this compound and calculate the IC50/EC50 based on the free drug concentration.
Compound Instability Ensure proper storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[10]
Assay Interference Run control experiments with serum alone to assess its effect on your assay readout. Consider using serum-free or reduced-serum media if your cell line can tolerate it.
Issue 2: High background signal in a fluorescence-based assay.
Possible Cause Troubleshooting Steps
Autofluorescence from Media Components Use media without phenol red. Consider measuring fluorescence in phosphate-buffered saline (PBS) with calcium and magnesium.[9]
Serum Autofluorescence Decrease the serum concentration. If possible, use a plate reader that can measure from the bottom of the plate to avoid excitation light passing through the supernatant.[9]
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. Check the solubility of this compound in your assay media.

Quantitative Data Presentation

When reporting the activity of this compound, it is crucial to specify the experimental conditions, particularly the serum concentration.

Table 1: Effect of Serum on this compound Potency in a Cell-Based Assay

CompoundSerum ConcentrationIC50 (nM)Fold Shift
This compound0%50-
This compound10% FBS2505
This compound50% Human Serum150030

Table 2: Serum Protein Binding of this compound

SpeciesProtein Fraction% Bound
HumanSerum95.2%
RatSerum88.7%
MouseSerum85.1%

Experimental Protocols

Protocol 1: General Cell-Based Activity Assay
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay medium with the desired serum concentration.

  • Treatment: Remove the culture medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration at 37°C in a CO2 incubator.

  • Assay Readout: Perform the assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).

  • Data Analysis: Plot the dose-response curve and calculate the IC50/EC50 values.

Protocol 2: Equilibrium Dialysis for Serum Protein Binding
  • Apparatus Setup: Prepare a dialysis apparatus with two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Add a known concentration of this compound to serum or a plasma protein solution in one chamber. Add buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis: Measure the concentration of this compound in both the buffer and the serum/protein chambers using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the percentage of bound and unbound drug.

Visualizations

signaling_pathway AngII Angiotensin II AT2R AT2R AngII->AT2R Binds p38_MAPK p38 MAPK AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK AT2R->p42_p44_MAPK Activates rac_Olodanrigan This compound rac_Olodanrigan->AT2R Blocks Neuron_Hyperexcitability Neuron Hyperexcitability p38_MAPK->Neuron_Hyperexcitability p42_p44_MAPK->Neuron_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuron_Hyperexcitability->Neuropathic_Pain

Caption: Hypothetical signaling pathway of this compound.

experimental_workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare this compound Dilutions (with and without serum) prepare_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay analyze Analyze Data and Compare IC50 assay->analyze end End analyze->end

Caption: Workflow for assessing the impact of serum.

Caption: Troubleshooting flowchart for in vitro assays.

References

Technical Support Center: Ensuring Chiral Purity of Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for ensuring the chiral purity of Olodanrigan (also known as EMA401 or PD-126055) in experimental settings. Olodanrigan is the (S)-enantiomer of its chemical structure.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to ensure the chiral purity of Olodanrigan in my experiments?

A1: Enantiomers of a chiral drug can have different pharmacological, toxicological, and pharmacokinetic properties.[1] Olodanrigan is the specific (S)-enantiomer.[2] The presence of the (R)-enantiomer could lead to unexpected side effects, reduced efficacy, or introduce variability in experimental results. Therefore, maintaining high enantiomeric purity is essential for accurate and reproducible data.

Q2: What are the primary analytical techniques for determining the enantiomeric purity of Olodanrigan?

A2: The most common and effective techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[3] Each of these methods can be adapted to resolve the enantiomers of Olodanrigan.

Q3: I am developing a chiral HPLC method for Olodanrigan. What type of chiral stationary phase (CSP) should I start with?

A3: For N-substituted amino acid derivatives like Olodanrigan, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point due to their broad applicability.[4] Zwitterionic chiral columns have also shown effectiveness for the separation of amino acids and their derivatives.[5]

Q4: Can Olodanrigan racemize during my experiments or storage?

Q5: How can I confirm the elution order of the (S)- and (R)-enantiomers in my chromatogram?

A5: If a reference standard for the (R)-enantiomer is not available, you can use techniques like circular dichroism (CD) spectroscopy coupled with HPLC to determine the elution order. Alternatively, if the synthesis route is known to produce the (S)-enantiomer, the major peak can be tentatively assigned as such, but this should be confirmed with appropriate analytical characterization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based, zwitterionic).- For HPLC/SFC, adjust the ratio of organic modifiers and additives.- For CE, vary the type and concentration of the chiral selector in the background electrolyte.
Peak tailing or broad peaks - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH or additives.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds).- Optimize the mobile phase pH.
Irreproducible retention times - Inadequate column equilibration.- Fluctuations in temperature or mobile phase composition.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily.
Low sensitivity - Inappropriate detection wavelength.- Low sample concentration.- Determine the optimal UV-Vis absorption wavelength for Olodanrigan.- Concentrate the sample if possible, ensuring it remains dissolved.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general procedure for the chiral separation of Olodanrigan using HPLC. Optimization will be required based on the specific instrument and column used.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® IA or similar)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and ethanol in a suitable ratio (e.g., 90:10 v/v). Add a small amount of TFA (e.g., 0.1%) to improve peak shape. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known amount of the Olodanrigan sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for Olodanrigan)

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Quantification: Determine the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Supercritical Fluid Chromatography (SFC)

SFC can offer faster and more environmentally friendly separations compared to HPLC.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AS-H or similar)

Reagents:

Procedure:

  • Mobile Phase: Use supercritical CO2 as the primary mobile phase with methanol as a co-solvent. Add a small amount of DEA (e.g., 0.1%) to the co-solvent to improve peak shape for amine-containing compounds.

  • Sample Preparation: Dissolve the Olodanrigan sample in methanol to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Co-solvent gradient: 5% to 40% methanol over 10 minutes

    • Flow rate: 3.0 mL/min

    • Back-pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Analysis and Quantification: Follow the same procedure as for HPLC.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

Reagents:

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a phosphate buffer (e.g., 50 mM, pH 2.5). Add a suitable chiral selector, such as a cyclodextrin derivative, to the BGE. The type and concentration of the cyclodextrin will need to be optimized.

  • Sample Preparation: Dissolve the Olodanrigan sample in the BGE to a concentration of approximately 0.5 mg/mL.

  • CE Conditions:

    • Capillary: 50 µm I.D., effective length 50 cm

    • Voltage: 25 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection Wavelength: 214 nm

  • Analysis and Quantification: Condition the capillary with the BGE. Inject the sample and apply the voltage. The enantiomers will migrate at different velocities. Calculate the % ee from the corrected peak areas.

Data Presentation

Table 1: Comparison of Chiral Separation Techniques for Olodanrigan (Hypothetical Data)

Parameter Chiral HPLC Chiral SFC Chiral CE
Stationary Phase/Selector Polysaccharide-based CSPPolysaccharide-based CSPCyclodextrin in BGE
Typical Analysis Time 15-30 min5-15 min10-25 min
Resolution (Rs) > 2.0> 2.0> 1.5
Limit of Quantification (LOQ) ~0.1% of the major enantiomer~0.1% of the major enantiomer~0.2% of the major enantiomer
Solvent Consumption HighLowVery Low

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data_processing Data Processing & Reporting Sample Olodanrigan Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Method Select Method Dissolution->Method HPLC Chiral HPLC Method->HPLC Liquid Phase SFC Chiral SFC Method->SFC Supercritical Fluid CE Chiral CE Method->CE Electrophoretic Chromatogram Obtain Chromatogram/ Electropherogram HPLC->Chromatogram SFC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Enantiomeric Excess (ee) Integration->Calculation Report Final Report Calculation->Report signaling_pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds Downstream Downstream Signaling (e.g., MAPK pathway) AT2R->Downstream Activates Olodanrigan Olodanrigan ((S)-enantiomer) Olodanrigan->AT2R Antagonizes CellularResponse Cellular Response (e.g., Neuronal Excitability) Downstream->CellularResponse Leads to

References

rac-Olodanrigan long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of rac-Olodanrigan for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C for up to three years. Ensure the container is tightly sealed to protect it from moisture and light.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for up to one year. For short-term use, storage at -20°C is also acceptable.

Q3: My this compound powder won't dissolve properly in the recommended solvent. What should I do?

If you encounter solubility issues, you can try the following:

  • Gentle Warming: Briefly warm the solution at 37°C.

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Fresh Solvent: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.

Troubleshooting Experimental Results

Q4: I am not observing the expected antagonist effect of this compound in my experiments. What could be the cause?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Improper Storage: Verify that both the solid compound and stock solutions have been stored according to the recommended conditions. Degradation due to improper storage is a common cause of reduced activity.

  • Incorrect Concentration: Double-check all calculations and dilutions to ensure the final concentration in your assay is correct.

  • Experimental System: Confirm that the AT2R receptor is expressed and functional in your experimental model.

  • Compound Degradation: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, it may have degraded. Prepare a fresh stock solution from the solid compound.

Q5: I see a precipitate in my this compound stock solution after thawing. Is it still usable?

Precipitation upon thawing can occur. Before use, try to redissolve the precipitate by gently warming the vial to 37°C and vortexing. If the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing and avoid injecting particulate matter into your experimental system.

Q6: Could the metabolic instability of Olodanrigan affect my in vivo experimental results?

Yes. Olodanrigan is known to be metabolically unstable and can form acylglucuronide metabolites. This rapid metabolism can affect the compound's pharmacokinetic profile and, consequently, its efficacy in longer-term in vivo studies. Be mindful of the dosing regimen and the timing of your experimental readouts.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

FormStorage TemperatureMaximum Storage DurationKey Considerations
Solid (Powder)-20°C3 yearsKeep tightly sealed and protected from light and moisture.
Stock Solution (in DMSO)-80°C1 yearAliquot into single-use vials to avoid freeze-thaw cycles.
-20°C1 yearSuitable for shorter-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use sonication or gentle warming (37°C) to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -80°C for long-term storage or -20°C for short-term storage.

Mandatory Visualization

G Troubleshooting Workflow for this compound Experiments start Unexpected Experimental Result check_storage Verify Storage Conditions (Solid & Stock Solution) start->check_storage check_prep Review Stock Solution Preparation Protocol start->check_prep check_protocol Examine Experimental Protocol (Concentration, Cell Line, etc.) start->check_protocol improper_storage Improper Storage Detected check_storage->improper_storage prep_error Preparation Error Identified check_prep->prep_error protocol_issue Protocol Issue Identified check_protocol->protocol_issue prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes contact_support Consult Technical Support improper_storage->contact_support No, conditions were correct prep_error->prepare_fresh Yes prep_error->contact_support No, preparation was correct modify_protocol Modify Experimental Protocol protocol_issue->modify_protocol Yes protocol_issue->contact_support No, protocol is sound rerun_experiment Rerun Experiment prepare_fresh->rerun_experiment modify_protocol->rerun_experiment

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Addressing batch-to-batch variability of rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing rac-Olodanrigan (EMA401) in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to batch-to-batch variability and experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1] Its mechanism of action involves blocking the binding of Angiotensin II (Ang II) to AT2R, which in turn inhibits the downstream signaling cascade, including the phosphorylation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[2] This pathway is implicated in various physiological processes, including neuropathic pain.

Q2: We are observing inconsistent results between different batches of this compound. What are the potential causes?

A2: Batch-to-batch variability is a common challenge with small molecules and can stem from several factors:

  • Purity: Even minor differences in the purity profile of each batch can significantly impact biological activity.

  • Solubility: Incomplete or inconsistent solubilization of the compound can lead to variations in the effective concentration in your assays.

  • Stability: Degradation of the compound over time or under specific experimental conditions can result in reduced potency.

  • Racemic Mixture Consistency: As a racemic mixture, the precise ratio of enantiomers could theoretically vary, although this is less common from a reputable supplier.

Q3: How can we ensure the quality and consistency of a new batch of this compound?

A3: It is crucial to perform in-house quality control on each new batch. We recommend the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the identity and molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

A standardized biological assay, such as the p-p38 MAPK Western Blot outlined below, should also be performed to functionally qualify each new batch against a previously validated lot.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C to maintain stability. It is advisable to prepare fresh working dilutions for each experiment to avoid issues with compound degradation or precipitation.

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of Ang II-induced p38 MAPK Phosphorylation
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions and working dilutions of this compound for each experiment. Ensure proper storage of the powder and stock solutions.
Incomplete Solubilization Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before preparing working dilutions. Gentle warming or vortexing may aid dissolution. Visually inspect for any precipitates.
Suboptimal Cell Health Ensure cells are healthy, within a low passage number, and are not overly confluent. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding.
Insufficient Ang II Stimulation Confirm the activity of your Angiotensin II stock. Titrate the concentration of Ang II to determine the optimal dose for inducing a robust p-p38 MAPK signal in your cell type.
Incorrect Antibody Concentration Optimize the concentrations of your primary and secondary antibodies for the Western blot. Refer to the manufacturer's datasheet for recommended dilutions.
Timing of Treatment Optimize the pre-incubation time with this compound before Ang II stimulation, and the duration of Ang II treatment. A typical pre-incubation time is 1-2 hours.
Issue 2: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell density determination.
Variable Incubation Times Strictly adhere to the optimized incubation times for compound treatment and Angiotensin II stimulation.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to minimize errors in compound and reagent dispensing.
Edge Effects on Assay Plates To minimize edge effects, consider not using the outer wells of the microplate or filling them with PBS.
Batch-to-Batch Reagent Variation Use the same lot of critical reagents, such as cell culture media and serum, for all experiments within a single study.

Key Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To determine the purity of a new batch of this compound.

Methodology:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL stock in DMSO, diluted to 10 µg/mL in mobile phase

Data Analysis: Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Functional Assessment of this compound by p-p38 MAPK Western Blot in Dorsal Root Ganglion (DRG) Neurons

Objective: To functionally assess the inhibitory activity of different batches of this compound on Angiotensin II-induced p38 MAPK phosphorylation in primary DRG neurons.

Methodology:

  • DRG Neuron Isolation and Culture:

    • Isolate DRGs from neonatal rats or mice following an established and ethically approved protocol.[3]

    • Digest the ganglia with collagenase and dispase to obtain a single-cell suspension.[4]

    • Plate the neurons on poly-D-lysine and laminin-coated plates in a suitable neurobasal medium supplemented with growth factors.[4]

    • Culture the neurons for 24-48 hours before treatment.

  • Compound Treatment and Cell Lysis:

    • Serum-starve the DRG neurons for 4-6 hours prior to treatment to reduce basal p38 MAPK phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM - 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a pre-determined optimal concentration of Angiotensin II (e.g., 100 nM) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE on a 10-12% gel.[2]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C.[5]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total p38 MAPK as a loading control.

Data Analysis: Quantify the band intensities for p-p38 and total p38. Normalize the p-p38 signal to the total p38 signal for each sample. Compare the inhibition of Ang II-induced p-p38 levels across different batches of this compound.

Reagent Example Supplier Catalog Number
This compoundMedChemExpressHY-13106A
Angiotensin IISigma-AldrichA9525
anti-phospho-p38 MAPK (Thr180/Tyr182)Cell Signaling Technology#9211
anti-p38 MAPKCell Signaling Technology#9212
Poly-D-lysineSigma-AldrichP6407
LamininThermo Fisher Scientific23017015

Visualizations

G Workflow for Troubleshooting this compound Variability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Experimental Troubleshooting cluster_3 Resolution Inconsistent Results Inconsistent Results Check Compound QC Verify Purity & Identity (HPLC, LC-MS) Inconsistent Results->Check Compound QC Review Protocol Review Experimental Protocol (Concentrations, Timings) Inconsistent Results->Review Protocol Solubility Check Assess Compound Solubility in Assay Buffer Check Compound QC->Solubility Check If QC passes Assay Controls Validate Assay Performance (Positive/Negative Controls) Review Protocol->Assay Controls If protocol is sound Stability Test Evaluate Compound Stability Under Assay Conditions Solubility Check->Stability Test Stability Test->Assay Controls Consistent Results Consistent Results Assay Controls->Consistent Results If controls are valid

A flowchart for troubleshooting inconsistent experimental results.

AT2R_Signaling_Pathway This compound's Inhibition of the AT2R Signaling Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R Binds G_Protein G-protein Activation AT2R->G_Protein Olodanrigan This compound Olodanrigan->AT2R Blocks MAP3K MAPKKK (e.g., ASK1, TAK1) G_Protein->MAP3K MAP2K MKK3/6 MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylation Phosphorylation (Thr180/Tyr182) p38_MAPK->Phosphorylation Downstream Downstream Effects (e.g., Neuropathic Pain Signaling) Phosphorylation->Downstream

The signaling pathway of AT2R and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis: rac-Olodanrigan (EMA400) versus EMA401 (Olodanrigan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (EMA401) is a selective, peripherally restricted angiotensin II type 2 (AT2) receptor antagonist that has been investigated for the treatment of neuropathic pain. It is the S-enantiomer of the racemic compound rac-Olodanrigan, also known as EMA400. The development of a single enantiomer from a racemic mixture is a common strategy in drug development to optimize therapeutic benefit and minimize potential off-target effects. This guide provides a comparative overview of the preclinical and clinical efficacy of this compound (EMA400) and its S-enantiomer, EMA401 (Olodanrigan), supported by available experimental data.

Rationale for Enantiomer-Specific Development

The selection of EMA401 for clinical development was based on its stereospecific interaction with the AT2 receptor. In vitro binding assays demonstrated that the S-enantiomer, EMA401, possesses a significantly higher binding affinity and selectivity for the AT2 receptor compared to the R-enantiomer.[1] This enhanced potency and selectivity were the primary drivers for advancing EMA401 into further preclinical and clinical evaluation, with the hypothesis that it would offer a better therapeutic window than the racemic mixture.

Preclinical Efficacy Comparison

Direct head-to-head preclinical efficacy studies comparing this compound (EMA400) and EMA401 are limited in the public domain. However, data from separate studies in similar animal models of neuropathic pain allow for an indirect comparison of their potency.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model in rats is a widely used preclinical model to assess the efficacy of analgesics for neuropathic pain. In this model, the sciatic nerve is loosely ligated, leading to the development of pain-like behaviors such as mechanical allodynia (pain in response to a non-painful stimulus).

Table 1: Preclinical Efficacy in the Rat Chronic Constriction Injury (CCI) Model

CompoundAdministration RouteEndpointEfficacy (ED50)Reference
This compound (EMA400)Intraperitoneal (i.p.)Mechanical Allodynia0.013 mg/kg[2]
EMA401 (Olodanrigan)Not explicitly reported in a head-to-head study with EMA400Mechanical Allodynia-

While a direct ED50 for EMA401 in the same study is not available, the potent activity of the racemate (EMA400) in the CCI model, with an ED50 of 0.013 mg/kg, established the therapeutic potential of targeting the AT2 receptor.[2] The progression to developing the single, more active S-enantiomer (EMA401) was a logical step to enhance this potency.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

The CCI model is induced in adult male Sprague-Dawley rats. Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are placed around it. The efficacy of the test compounds is assessed by measuring the withdrawal threshold of the paw to a mechanical stimulus (e.g., von Frey filaments). A single intraperitoneal bolus dose of the compound is administered, and the paw withdrawal threshold is measured at various time points post-dosing to determine the peak effect and duration of action. The dose that produces 50% of the maximal effect (ED50) is then calculated.[2]

Clinical Efficacy of EMA401 (Olodanrigan)

EMA401 progressed to Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN).

Postherpetic Neuralgia (PHN)

A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy of EMA401 in patients with PHN.

Table 2: Phase 2 Clinical Trial of EMA401 in Postherpetic Neuralgia

ParameterEMA401 (100 mg twice daily)Placebop-valueReference
Mean reduction in pain score (from baseline to final week)-2.29-1.600.0066[3]
Responder Rate (≥30% pain reduction)56.5%34.1%0.003[4]

The study demonstrated that EMA401 was superior to placebo in reducing pain intensity and was generally well-tolerated.[3][4]

Painful Diabetic Neuropathy (PDN)

A separate Phase 2 trial investigated EMA401 in patients with PDN.

Table 3: Phase 2 Clinical Trial of EMA401 in Painful Diabetic Neuropathy (EMPADINE study - prematurely terminated)

ParameterEMA401 (100 mg twice daily)Placebop-valueReference
Change in weekly mean 24-hour average pain score (from baseline to week 12)Numerically favored EMA401-0.10[5][6]
Experimental Protocol: Phase 2 Clinical Trials

The clinical trials were multicenter, randomized, double-blind, placebo-controlled studies.[3][4][5] Patients with a confirmed diagnosis of either PHN or PDN for at least six months were enrolled.[3][9] Following a screening period, eligible participants were randomized to receive either EMA401 or a matching placebo, administered orally twice daily for a specified treatment period (e.g., 28 days for the PHN study, planned for 12 weeks in the PDN study).[4][9] The primary efficacy endpoint was the change in the weekly mean of the 24-hour average pain intensity score, as reported by patients on an 11-point Numeric Rating Scale (NRS).[6][9]

Mechanism of Action: Signaling Pathway

The analgesic effect of Olodanrigan is believed to be mediated through the blockade of the AT2 receptor, which in turn inhibits the activation of downstream signaling pathways implicated in neuronal hyperexcitability and pain. Specifically, EMA401 has been shown to inhibit the Angiotensin II-induced phosphorylation of p38 and p42/p44 mitogen-activated protein kinases (MAPK) in dorsal root ganglion (DRG) neurons.[10][11]

G cluster_0 cluster_1 AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds to MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Activates EMA401 EMA401 (Olodanrigan) EMA401->AT2R Blocks Neuronal_Hyperexcitability Neuronal Hyperexcitability & Sprouting MAPK_activation->Neuronal_Hyperexcitability Leads to Pain Neuropathic Pain Neuronal_Hyperexcitability->Pain Contributes to

Caption: Signaling pathway of Olodanrigan's analgesic action.

Experimental Workflow: Preclinical to Clinical Development

The development of Olodanrigan followed a typical pharmaceutical pipeline, from preclinical evaluation in animal models to clinical trials in patient populations.

G cluster_0 Preclinical Development cluster_1 Clinical Development Racemate_Screening Screening of Racemate (EMA400) Enantiomer_Selection Selection of S-enantiomer (EMA401) Racemate_Screening->Enantiomer_Selection Animal_Models Efficacy in Animal Models (e.g., CCI) Enantiomer_Selection->Animal_Models Phase1 Phase 1 (Safety & Tolerability) Animal_Models->Phase1 Phase2_PHN Phase 2 (Postherpetic Neuralgia) Phase1->Phase2_PHN Phase2_PDN Phase 2 (Painful Diabetic Neuropathy) Phase1->Phase2_PDN

Caption: Development workflow of EMA401 (Olodanrigan).

Conclusion

The development of EMA401 (Olodanrigan) from its racemic precursor, this compound (EMA400), was driven by the superior binding affinity and selectivity of the S-enantiomer for the AT2 receptor. Preclinical studies with the racemate demonstrated significant analgesic potential in a neuropathic pain model. Subsequent clinical trials with EMA401 provided evidence of its efficacy in treating postherpetic neuralgia. Although the clinical development program was halted due to preclinical safety concerns, the data generated for EMA401 underscores the potential of targeting the AT2 receptor for the management of neuropathic pain and highlights the importance of enantiomer-specific development in optimizing drug candidates. Further research into AT2 receptor antagonists with improved safety profiles may yet yield novel therapeutics for this challenging condition.

References

A Comparative Analysis of rac-Olodanrigan and Other Angiotensin II Type 2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data comparing the binding affinities, selectivities, and in vivo potencies of prominent AT2R antagonists, providing researchers with a comprehensive guide for informed compound selection in neuropathic pain and related research.

In the landscape of drug discovery, the Angiotensin II Type 2 Receptor (AT2R) has emerged as a promising therapeutic target, particularly for the management of neuropathic pain. A number of selective antagonists have been developed to modulate the activity of this receptor. This guide provides a detailed comparison of rac-Olodanrigan (also known as EMA401) with other notable AT2R antagonists, including PD123,319 (EMA200), EMA300, and the racemate EMA400. The comparative analysis is based on key preclinical performance metrics, including binding affinity, receptor selectivity, and in vivo efficacy in established pain models.

Comparative Quantitative Data

The following tables summarize the key quantitative data for this compound and other AT2R antagonists, facilitating a direct comparison of their pharmacological profiles.

Table 1: Comparative Binding Affinity of AT2R Antagonists
CompoundReceptorIC50 (nM)
This compound (EMA401) rat AT2R39[1][2]
human AT2R39[1][2]
PD123,319 (EMA200)rat AT2R<100[1][2]
EMA300rat AT2R<100[1][2]
EMA400rat AT2R<100[1][2]

IC50 values represent the concentration of the antagonist required to inhibit 50% of the binding of a radioligand to the receptor.

Table 2: Comparative Receptor Selectivity of AT2R Antagonists
CompoundAT1R IC50 (nM)AT2R IC50 (nM)Selectivity (AT1R/AT2R)
This compound (EMA401) >50,000[1][2]39[1][2]>1282
PD123,319 (EMA200)>100,000[1][2]<100[1][2]>1000[3]
EMA300>100,000[1][2]<100[1][2]>1000[3]
EMA400>100,000[1][2]<100[1][2]>1000[3]

Selectivity is calculated as the ratio of the IC50 value for the AT1 receptor to the IC50 value for the AT2 receptor. A higher ratio indicates greater selectivity for the AT2R.

Table 3: Comparative In Vivo Efficacy of AT2R Antagonists in a Rat Model of Neuropathic Pain
CompoundED50 (mg/kg)
This compound (EMA401) 0.41 (0.12–0.87)[3]
PD123,3190.57 (0.04–1.7)[3]
EMA3002.5 (1.0–3.7)[3]

ED50 values represent the dose of the antagonist required to produce a 50% maximal effect in reducing pain hypersensitivity in the chronic constriction injury (CCI) model. The values in parentheses represent the 95% confidence intervals.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of the test compounds for the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from Human Embryonic Kidney (HEK) cells stably transfected with either the human AT1 or AT2 receptor.[1][2]

  • Incubation: The cell membranes (40 µg protein) were incubated with a specific radioligand, [3H]-angiotensin II (40 nM), and varying concentrations of the unlabeled test compounds (e.g., this compound, PD123,319, etc.).[1][2]

  • Competition Binding: The test compounds compete with the radioligand for binding to the receptors.

  • Determination of Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of unlabeled angiotensin II (1.0 µM).[1][2]

  • Separation and Counting: The bound and free radioligand were separated by filtration, and the amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values were calculated by non-linear regression analysis of the competition binding curves.

Neurite Outgrowth Assay

Objective: To assess the functional antagonistic activity of the compounds on AT2R-mediated neurite outgrowth.

Methodology:

  • Cell Culture: Neuronal cells (e.g., NG108-15 cells or primary dorsal root ganglion neurons) are cultured in appropriate media.[4][5][6]

  • Treatment: The cells are treated with Angiotensin II to induce neurite outgrowth, in the presence or absence of varying concentrations of the AT2R antagonists.[4][5][6]

  • Incubation: The cells are incubated for a defined period (e.g., 48 hours) to allow for neurite extension.[5][6]

  • Fixation and Staining: The cells are fixed and stained with an antibody against a neuronal marker (e.g., Gap43) to visualize the neurites.[5][6]

  • Imaging and Analysis: The neurite length and branching are quantified using high-content imaging and analysis software. The ability of the antagonists to inhibit Angiotensin II-induced neurite outgrowth is then determined.[4][5][6]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the in vivo analgesic efficacy of the AT2R antagonists in a rodent model of peripheral nerve injury-induced neuropathic pain.

Methodology:

  • Surgical Procedure: Under anesthesia, the sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.[7][8][9] This procedure induces a chronic constriction injury, leading to the development of pain hypersensitivity in the corresponding hind paw.[7][8][9]

  • Behavioral Testing: At a set time point after surgery (e.g., 14 days), the development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is measured.[7]

  • Drug Administration: The animals are administered with either the vehicle or varying doses of the AT2R antagonists (e.g., intraperitoneally).[2]

  • Post-treatment Assessment: The paw withdrawal threshold is measured at different time points after drug administration to determine the analgesic effect of the compounds.

  • Data Analysis: The dose-response relationship is analyzed to calculate the ED50 value, which represents the dose required to produce 50% of the maximum possible anti-allodynic effect.[3]

Visualizations

AT2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AT2R AT2R G_protein Gαi/o AT2R->G_protein Activates AngII Angiotensin II AngII->AT2R Binds SHP1 SHP-1 G_protein->SHP1 Activates MAPK_p p-MAPK SHP1->MAPK_p Dephosphorylates MAPK MAPK MAPK_p->MAPK Neurite_Outgrowth Neurite Outgrowth (Pain Signaling) MAPK_p->Neurite_Outgrowth Promotes rac_Olodanrigan This compound (Antagonist) rac_Olodanrigan->AT2R Blocks

Caption: Angiotensin II Type 2 Receptor (AT2R) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay (IC50 for AT1R & AT2R) Functional_Assay Neurite Outgrowth Assay (Functional Antagonism) Binding_Assay->Functional_Assay Informs CCI_Model Chronic Constriction Injury (CCI) Model in Rats Functional_Assay->CCI_Model Leads to Efficacy_Testing Analgesic Efficacy Testing (ED50) CCI_Model->Efficacy_Testing

Caption: Experimental workflow for the preclinical comparison of AT2R antagonists.

Logical_Relationship High_Affinity High Binding Affinity (Low IC50) Ideal_Antagonist Ideal AT2R Antagonist for Neuropathic Pain High_Affinity->Ideal_Antagonist High_Selectivity High Selectivity (for AT2R over AT1R) High_Selectivity->Ideal_Antagonist High_Potency High In Vivo Potency (Low ED50) High_Potency->Ideal_Antagonist

Caption: Key pharmacological attributes of an ideal AT2R antagonist for neuropathic pain.

References

Validating AT2R Antagonism of rac-Olodanrigan In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of rac-Olodanrigan (EMA401) as a selective Angiotensin II Type 2 Receptor (AT2R) antagonist against other known ligands. Supporting experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in research and drug development.

Executive Summary

This compound is a potent and selective AT2R antagonist. In vitro studies confirm its ability to bind to AT2R with high affinity and functionally antagonize receptor activation. This guide outlines the key experimental evidence supporting these claims, offering a comparative analysis with the well-established AT2R antagonist, PD123319. The primary assays discussed include competitive binding assays, functional neurite outgrowth assays, and nitric oxide (NO) release assays.

Comparative Analysis of AT2R Ligands

The antagonistic properties of this compound have been evaluated and compared to other compounds targeting the AT2R. The following tables summarize the available quantitative data from in vitro studies.

Table 1: AT2R Binding Affinity
CompoundReceptorAssay TypeKiIC50Source
This compound (EMA401)Human AT2RCompetitive Binding-39 nM[1]
PD123319Rat Adrenal AT2RCompetitive Binding~12 nM34 nM[1]
PD123319Rat Brain AT2RCompetitive Binding-210 nM[1]
Compound 21 (Agonist)Human AT2RCompetitive Binding0.4 µM-N/A

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Functional Antagonism
CompoundAssay TypeCell TypeEffectIC50Source
This compound (EMA401)Inhibition of Capsaicin (B1668287) ResponseHuman and Rat DRG NeuronsDose-related functional inhibition10 nM[2]
This compound (EMA401)Neurite Outgrowth AssayCultured DRG NeuronsReversal of AngII-induced neurite outgrowth-[2]
PD123319Nitric Oxide Release AssayAT2R-transfected CHO cellsPartial agonist/antagonist activity-[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes involved in validating AT2R antagonism, the following diagrams are provided.

AT2R_Signaling_Pathway cluster_membrane Cell Membrane AT2R AT2R G_protein Gαi/o AT2R->G_protein Activates NO_production Nitric Oxide (NO) Production AT2R->NO_production Stimulates AngII Angiotensin II (Agonist) AngII->AT2R Activates Olodanrigan This compound (Antagonist) Olodanrigan->AT2R Blocks MAPK_pathway MAPK Pathway (p38, p42/p44) G_protein->MAPK_pathway Inhibits Neurite_Outgrowth Neurite Outgrowth & Hyperexcitability MAPK_pathway->Neurite_Outgrowth Promotes

AT2R Signaling and Antagonism by this compound.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Assays Binding_Assay Competitive Radioligand Binding Assay Binding_Data Determine Ki / IC50 values Binding_Assay->Binding_Data conclusion Validate AT2R Antagonism Binding_Data->conclusion Neurite_Assay Neurite Outgrowth Assay Functional_Data Measure inhibition of agonist-induced response Neurite_Assay->Functional_Data NO_Assay Nitric Oxide Release Assay NO_Assay->Functional_Data Functional_Data->conclusion start Select AT2R Ligands (this compound, PD123319) start->Binding_Assay start->Neurite_Assay start->NO_Assay

References

In Vivo Analgesic Efficacy of rac-Olodanrigan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic effects of rac-Olodanrigan against other established non-opioid analgesics. The data presented is collated from various preclinical studies to offer a comprehensive overview for researchers in the field of pain therapeutics.

Comparative Analysis of Analgesic Efficacy

The following tables summarize the quantitative data from in vivo studies, showcasing the analgesic effects of this compound and selected alternative compounds in various animal models of pain.

Neuropathic Pain Models

Neuropathic pain is a chronic pain state resulting from nerve damage. The Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models are commonly used to mimic this condition in rodents.

CompoundAnimal ModelPain AssessmentDoseRoute of AdministrationOutcomeCitation
This compound (EMA400) Rat, Chronic Constriction Injury (CCI)Mechanical AllodyniaED₅₀: 0.013 mg/kgIntraperitoneal (i.p.)Dose-dependent relief of mechanical allodynia.[1]
Olodanrigan (EMA401) Rat, Varicella-Zoster Virus (VZV) infection modelMechanical AllodyniaED₅₀: 0.41 mg/kgNot specifiedDose-dependent anti-allodynia.[2]
Gabapentin Rat, Chronic Constriction Injury (CCI)Mechanical Allodynia100 mg/kgIntraperitoneal (i.p.)Significant attenuation of mechanical allodynia.[3]
Gabapentin Rat, Spinal Nerve Ligation (SNL)Mechanical Allodynia50 mg/kgIntraperitoneal (i.p.)Increased threshold for mechanical allodynia.
Amitriptyline (B1667244) Rat, Spinal Nerve Ligation (SNL)Thermal Hyperalgesia10 mg/kgIntraperitoneal (i.p.)Complete reversal of thermal hyperalgesia.[4]
Amitriptyline Rat, Spinal Nerve Ligation (SNL)Mechanical Allodynia1.5 mg/kgIntraperitoneal (i.p.)Increased threshold for mechanical allodynia.
Inflammatory Pain Models

Inflammatory pain is associated with tissue injury and inflammation. The carrageenan-induced paw edema model is a standard for assessing the efficacy of anti-inflammatory and analgesic compounds.

CompoundAnimal ModelPain AssessmentDoseRoute of AdministrationOutcomeCitation
Ibuprofen (B1674241) Rat, Carrageenan-induced paw edemaThermal Hyperalgesia50 mg/kgIntraperitoneal (i.p.)Significant inhibition of thermal hyperalgesia.
Ibuprofen Rat, Formalin TestNociceptive BehaviorNot specifiedOralAntinociceptive effect in the second phase of the formalin test.[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model induces neuropathic pain that mimics chronic nerve compression.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with a 1 mm spacing. The ligatures are tightened until a slight constriction is observed, without arresting the epineural blood flow.

  • Post-operative Care: The incision is closed, and the animals are allowed to recover.

  • Pain Behavior Assessment: Mechanical allodynia is typically assessed using von Frey filaments to measure the paw withdrawal threshold. Thermal hyperalgesia can be measured using a plantar test apparatus. Assessments are performed at baseline before surgery and at various time points post-surgery.

Spinal Nerve Ligation (SNL)

This model creates a reproducible mononeuropathy.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: An incision is made at the L4-S2 level. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture distal to the dorsal root ganglion.

  • Post-operative Care: The wound is closed in layers, and the animals are monitored during recovery.

  • Pain Behavior Assessment: Mechanical allodynia is measured using von Frey filaments, and thermal hyperalgesia is assessed using a radiant heat source. Behavioral testing is conducted before and after the ligation.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation and inflammatory pain.

  • Procedure: A subcutaneous injection of a 1% carrageenan solution is administered into the plantar surface of the rat's hind paw.

  • Assessment of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection.

  • Assessment of Hyperalgesia: Thermal hyperalgesia is determined by measuring the paw withdrawal latency to a radiant heat source. Mechanical hyperalgesia can be assessed using an analgesymeter that applies increasing pressure to the paw.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways implicated in the analgesic effects of this compound and the general workflow of in vivo analgesic validation.

G Olodanrigan's Mechanism of Action AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R p38_MAPK p38 MAPK Activation AT2R->p38_MAPK p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Olodanrigan This compound Olodanrigan->AT2R Antagonizes DRG_Hyperexcitability DRG Neuron Hyperexcitability p38_MAPK->DRG_Hyperexcitability p42_p44_MAPK->DRG_Hyperexcitability Neuropathic_Pain Neuropathic Pain DRG_Hyperexcitability->Neuropathic_Pain

Caption: Signaling pathway of this compound's analgesic effect.

G In Vivo Analgesic Validation Workflow cluster_0 Pre-Clinical Model Induction cluster_1 Drug Administration & Behavioral Testing cluster_2 Data Analysis & Comparison Animal_Model Select Animal Model (e.g., Rat, Mouse) Pain_Induction Induce Pain State (e.g., CCI, SNL, Carrageenan) Animal_Model->Pain_Induction Drug_Admin Administer Test Compound (e.g., this compound) Pain_Induction->Drug_Admin Behavioral_Test Perform Behavioral Assays (e.g., von Frey, Plantar Test) Drug_Admin->Behavioral_Test Data_Collection Collect Quantitative Data (e.g., Paw Withdrawal Threshold) Behavioral_Test->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis Comparison Compare with Alternatives Stat_Analysis->Comparison

Caption: General workflow for in vivo validation of analgesic effects.

References

A Comparative Analysis of Olodanrigan Enantiomers' Potency in Angiotensin II Type 2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential potency of Olodanrigan's stereoisomers, supported by available experimental data.

Olodanrigan (EMA401), a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R), has been a subject of significant interest for its potential therapeutic applications, particularly in the management of neuropathic pain. As a chiral molecule, Olodanrigan exists as two enantiomers: the (S)-enantiomer (Olodanrigan) and the (R)-enantiomer. This guide provides a comparative analysis of the potency of these enantiomers and the racemic mixture, based on available preclinical data.

Potency at the Angiotensin II Type 2 Receptor

Experimental evidence consistently demonstrates a significant difference in the binding affinity and antagonistic potency between the enantiomers of Olodanrigan. The (S)-enantiomer is markedly more potent than the (R)-enantiomer in binding to the AT2R.

Quantitative Comparison of Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of the Olodanrigan enantiomers and the racemate for both rat and human AT2 receptors. The results clearly indicate the stereoselective binding of the (S)-enantiomer.

CompoundTargetKi (nM)
Olodanrigan ((S)-enantiomer) rat AT2R2.9 ± 0.5
human AT2R8.1
(R)-enantiomer rat AT2R87 ± 11
human AT2R160
Racemate rat AT2R5.4 ± 0.8
human AT2R15

Table 1: Comparative binding affinities of Olodanrigan enantiomers and the racemate for rat and human AT2 receptors.

The data reveals that the (S)-enantiomer possesses a 20- to 30-fold higher binding affinity for the AT2R compared to the (R)-enantiomer[1]. The racemate's affinity is intermediate between the two pure enantiomers.

Signaling Pathway and Mechanism of Action

Olodanrigan Signaling Pathway cluster_membrane Cell Membrane AT2R AT2R p38_MAPK p38 MAPK Activation AT2R->p38_MAPK p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK AngII Angiotensin II AngII->AT2R Olodanrigan Olodanrigan ((S)-enantiomer) Olodanrigan->AT2R R_enantiomer (R)-enantiomer R_enantiomer->AT2R Neuronal_Hyperexcitability Neuronal Hyperexcitability p38_MAPK->Neuronal_Hyperexcitability p42_p44_MAPK->Neuronal_Hyperexcitability

Figure 1: Olodanrigan's antagonism of the AT2R and its inhibitory effect on downstream MAPK signaling.

Experimental Protocols

The following are generalized methodologies for the key experiments used to determine the potency of Olodanrigan enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the compounds to the AT2 receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (rat or human AT2R) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the AT2R is incubated with the cell membranes in the presence of varying concentrations of the test compounds (Olodanrigan, (R)-enantiomer, racemate).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values (inhibition constant) using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Cell Membranes with AT2R Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Unbound Ligand (Filtration) Incubation->Filtration Quantification Quantify Radioactivity of Bound Ligand Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Figure 2: A generalized workflow for a radioligand binding assay to determine AT2R affinity.

p38 MAPK Phosphorylation Assay

This assay measures the functional consequence of AT2R antagonism by assessing the phosphorylation state of p38 MAPK.

  • Cell Culture and Treatment: Neuronal cells or other relevant cell types are cultured and then stimulated with an AT2R agonist (e.g., Angiotensin II) in the presence or absence of the test compounds.

  • Cell Lysis: After a specified incubation time, the cells are lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Western Blotting or ELISA: The levels of phosphorylated p38 MAPK and total p38 MAPK are measured using specific antibodies. This can be done via Western blotting, where proteins are separated by size and then probed with antibodies, or by an Enzyme-Linked Immunosorbent Assay (ELISA) for a more quantitative result.

  • Data Analysis: The ratio of phosphorylated p38 MAPK to total p38 MAPK is calculated to determine the extent of pathway inhibition by the test compounds.

Conclusion

The available data unequivocally demonstrates that the (S)-enantiomer of Olodanrigan is the eutomer, exhibiting significantly higher potency as an AT2R antagonist compared to the (R)-enantiomer. This stereoselectivity in binding affinity translates to the (S)-enantiomer being the primary contributor to the pharmacological activity of the racemic mixture. For researchers and drug development professionals, this highlights the critical importance of chiral separation and the evaluation of individual enantiomers to optimize therapeutic efficacy and minimize potential off-target effects. Further studies directly comparing the functional effects of the pure enantiomers on downstream signaling pathways would provide a more complete understanding of their differential pharmacology.

References

Head-to-head study of rac-Olodanrigan and other analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct head-to-head clinical studies comparing rac-Olodanrigan (also known as EMA401) with other analgesics have been published. This guide provides a summary of available data for this compound from Phase 2 clinical trials and contextualizes its novel mechanism of action against established analgesic classes.

Introduction to this compound

This compound is a first-in-class, orally active, peripherally restricted, and highly selective angiotensin II type 2 receptor (AT2R) antagonist.[1] It was under development as a novel treatment for neuropathic pain, a condition often inadequately managed by existing therapies.[2][3] Its mechanism of action is distinct from traditional analgesics like nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.

Mechanism of Action

The analgesic effect of this compound is believed to stem from its antagonism of the AT2 receptor. In states of neuropathic pain, angiotensin II (AngII) activity is augmented. The binding of AngII to AT2R on dorsal root ganglion (DRG) neurons is thought to trigger a signaling cascade that contributes to neuronal hyperexcitability and pain.

This compound blocks this interaction, thereby inhibiting the downstream activation of key intracellular signaling molecules, specifically p38 and p42/p44 mitogen-activated protein kinases (MAPK).[1] This inhibition is thought to reduce DRG neuron hyperexcitability and the sprouting of nerve fibers, ultimately leading to a reduction in pain signaling.[1]

Olodanrigan_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular AngII Angiotensin II (AngII) AT2R AT2 Receptor AngII->AT2R Binds MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Activates Hyperexcitability DRG Neuron Hyperexcitability & Sprouting MAPK_activation->Hyperexcitability Leads to Pain Pain Signaling Hyperexcitability->Pain Increases Olodanrigan (B1662175) This compound Olodanrigan->AT2R Blocks

Caption: Signaling pathway of this compound's analgesic action.

Clinical Efficacy: Phase 2 Studies

Two key Phase 2b, randomized, double-blind, placebo-controlled studies, EMPHENE and EMPADINE, evaluated the efficacy and safety of this compound in patients with postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN), respectively.[4][5]

Data Presentation: Efficacy Outcomes

The primary endpoint for both studies was the change in the weekly mean of the 24-hour average pain score from baseline to week 12, as measured on an 11-point Numeric Rating Scale (NRS).[5]

Table 1: Primary Efficacy Outcome in EMPHENE and EMPADINE Trials at Week 12

Trial (Indication)Treatment Group (twice daily)Number of PatientsLS Mean Change from Baseline (95% CI)Treatment Difference vs. Placebo (95% CI)p-value
EMPHENE (PHN)Placebo43---
Olodanrigan 25 mg43---
Olodanrigan 100 mg43--0.5 (-1.6, 0.6)0.35
EMPADINE (PDN)Placebo69---
Olodanrigan 100 mg68--0.6 (-1.4, 0.1)0.10
Data sourced from Rice et al., 2021.[4][5] LS Mean = Least Squares Mean; CI = Confidence Interval.

An earlier, 28-day Phase 2a study in PHN patients showed a statistically significant reduction in pain for the 100 mg twice-daily dose.[8]

Table 2: Efficacy Outcomes from Phase 2a PHN Trial at Day 28

OutcomePlacebo (n=91)Olodanrigan 100 mg (n=92)Treatment Difference (95% CI)p-value
Mean Pain Score Reduction -1.60-2.29-0.69 (-1.19, -0.20)0.0066
Responder Rate (≥30% pain reduction) 35.2%57.6%-0.0023
Data sourced from Rice et al., 2014 and Spinifex Pharmaceuticals, 2014.[3][8]

Experimental Protocols

EMPHENE and EMPADINE Study Design

The EMPHENE and EMPADINE trials were multicenter, randomized, double-blind, placebo-controlled studies.[5]

  • Participants: Adults with postherpetic neuralgia for at least 6 months (EMPHENE) or type 1/2 diabetes with painful distal symmetrical sensorimotor neuropathy (EMPADINE).[6]

  • Intervention:

    • EMPHENE: Patients were randomized 1:1:1 to receive placebo, olodanrigan 25 mg, or olodanrigan 100 mg, administered orally twice daily.[5]

    • EMPADINE: Patients were randomized 1:1 to receive placebo or olodanrigan 100 mg, administered orally twice daily.[5]

  • Duration: The planned treatment duration was 12 weeks.[9]

  • Primary Outcome Measure: Change from baseline to Week 12 in the weekly mean of the 24-hour average pain score on an 11-point NRS.[5]

  • Secondary Outcome Measures: Included responder rates (proportion of patients with ≥30% and ≥50% pain reduction), Patient Global Impression of Change (PGIC), and the Neuropathic Pain Symptom Inventory (NPSI).[9][10]

Clinical_Trial_Workflow cluster_screening Screening Epoch cluster_randomization Randomization cluster_treatment Double-Blind Treatment Epoch (12 Weeks) cluster_outcome Outcome Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo Placebo (b.i.d.) Randomization->Placebo Dose_25 Olodanrigan 25mg (b.i.d.) (EMPHENE only) Randomization->Dose_25 Dose_100 Olodanrigan 100mg (b.i.d.) Randomization->Dose_100 PrimaryOutcome Primary Outcome: Change in NRS Pain Score at Week 12

Caption: Generalized workflow for the Phase 2b EMPHENE & EMPADINE trials.

Contextual Comparison with Other Analgesic Classes

While direct comparisons are unavailable, understanding the mechanisms of other analgesics provides context for this compound's novel approach.

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, primarily work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation and sensitize nerve endings to painful stimuli. This mechanism is most effective for inflammatory pain and less so for neuropathic pain.

  • Opioids: Opioids, such as morphine and oxycodone, act on opioid receptors (mu, delta, and kappa) located in the central and peripheral nervous systems. Their activation leads to a decrease in the transmission of pain signals and alters pain perception. While effective for many types of pain, their use is associated with significant side effects and a high risk of tolerance and addiction.

  • Gabapentinoids: Drugs like gabapentin (B195806) and pregabalin (B1679071) are structurally related to the neurotransmitter GABA. They are thought to exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This action reduces the release of excitatory neurotransmitters, thereby dampening pain signaling. They are a first-line treatment for neuropathic pain.

This compound's targeting of the AT2R represents a distinct and novel pathway, separate from these established mechanisms, offering a potential alternative for patients with neuropathic pain, particularly without the central nervous system side effects common to opioids and gabapentinoids.[3]

Conclusion

This compound demonstrated potential as a novel analgesic for neuropathic pain in early Phase 2 clinical trials, with a mechanism of action distinct from existing therapies. The numerical trend in pain reduction observed in the EMPHENE and EMPADINE studies was promising, though not statistically significant, largely due to the premature termination of the trials.[4] The development of this compound was halted due to preclinical toxicity signals, specifically hepatotoxicity, which precluded long-term safety assessment.[6] Consequently, its comparative efficacy and safety profile against other analgesics remains undetermined.

References

Unveiling the Analgesic Mechanism of rac-Olodanrigan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of rac-Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist investigated for the treatment of neuropathic pain. Through a detailed comparison with relevant alternatives, supported by experimental data, this document aims to elucidate the signaling pathways and pharmacological properties that underpin its analgesic effects.

Executive Summary

This compound exerts its analgesic effects by selectively blocking the angiotensin II type 2 receptor (AT2R). This antagonism is believed to disrupt a key signaling cascade implicated in the pathogenesis of neuropathic pain. Specifically, this compound inhibits the Angiotensin II (AngII)-mediated activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK) in dorsal root ganglion (DRG) neurons.[1][2] This, in turn, is thought to reduce neuronal hyperexcitability and the sprouting of nerve fibers associated with chronic pain states.[1][2][3] Furthermore, evidence suggests that this compound may modulate pain signaling through paracrine, autocrine, or intracrine mechanisms within AngII/NGF/TRPV1-convergent pathways.[2]

Comparative Analysis of AT2R Ligands and Alternative Analgesics

To better understand the pharmacological profile of this compound, this section compares its binding affinity and potency with other AT2R antagonists and an alternative analgesic, gabapentin, which has a distinct mechanism of action.

CompoundTargetParameterValue (nM)Species/SystemReference
This compound (EMA401) AT2R IC50 26 Human [4]
IC50 39 Rat [5]
PD123319AT2RIC5034Rat
Gabapentinα2δ-1 subunit of VGCCKd59Mouse[6][7][8]
α2δ-2 subunit of VGCCKd153Mouse[6][7][8]

Table 1: Comparative in vitro binding affinities of this compound and alternative compounds. VGCC: Voltage-Gated Calcium Channel.

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the interruption of a pro-nociceptive signaling pathway initiated by the binding of Angiotensin II to the AT2 receptor on dorsal root ganglion neurons.

Proposed Signaling Pathway of this compound's Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds to p38_MAPK p38 MAPK Phosphorylation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Phosphorylation AT2R->p42_p44_MAPK Activates This compound This compound This compound->AT2R Antagonizes Neuronal_Hyperexcitability Neuronal Hyperexcitability p38_MAPK->Neuronal_Hyperexcitability Neurite_Sprouting Neurite Sprouting p38_MAPK->Neurite_Sprouting p42_p44_MAPK->Neuronal_Hyperexcitability p42_p44_MAPK->Neurite_Sprouting

Mechanism of this compound

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its alternatives.

Radioligand Binding Assay for AT2R

This assay is used to determine the binding affinity of a compound to the AT2 receptor.

Objective: To quantify the binding affinity (IC50, Ki, or Kd) of test compounds to the AT2 receptor.

Materials:

  • HEK293 cells stably transfected with the human AT2 receptor (HEK-AT2).

  • Radioligand: [3H]-angiotensin II.

  • Binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2; pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled ligands: Angiotensin II (for non-specific binding), test compounds (e.g., this compound).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-AT2 cells to confluency.

    • Wash cells with binding buffer and dislodge them.

    • Homogenize cells by sonication on ice.

    • Centrifuge the homogenate at 2,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in binding buffer.[9]

  • Binding Assay:

    • In a 96-well plate, add cell membranes (40 µg protein/well).

    • Add varying concentrations of the test compound.

    • Add [3H]-angiotensin II (final concentration 40 nM).[9]

    • For non-specific binding, add a high concentration of unlabeled angiotensin II (1 µM).

    • Incubate at 37°C for 3 hours.[5]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through the filter plates.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation fluid.

    • Measure radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by non-linear regression analysis.

Workflow for Radioligand Binding Assay Start Start Membrane_Prep Prepare Cell Membranes (HEK-AT2) Start->Membrane_Prep Assay_Setup Set up 96-well Plate: Membranes, Radioligand, Test Compound Membrane_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Calculate IC50) Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Western Blot for p38 MAPK Phosphorylation

This technique is used to measure the levels of phosphorylated p38 MAPK, an indicator of its activation.

Objective: To determine the effect of this compound on AngII-induced p38 MAPK phosphorylation in DRG neurons.

Materials:

  • Primary DRG neuron cultures.

  • Angiotensin II.

  • This compound.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total p38 MAPK.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Culture DRG neurons.

    • Treat cells with vehicle, AngII, or AngII + this compound for a specified time.

  • Protein Extraction:

    • Lyse cells in ice-cold lysis buffer.[10]

    • Centrifuge to pellet cell debris and collect the supernatant.[10]

    • Determine protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.[11]

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody (anti-phospho-p38 MAPK) overnight at 4°C.[10]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.[10]

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phosphorylated p38 to total p38.

In Vivo Assessment of Mechanical Allodynia (von Frey Test)

This behavioral test is used to measure the paw withdrawal threshold in response to a mechanical stimulus in animal models of neuropathic pain.

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.

Materials:

  • Rat model of neuropathic pain (e.g., Chronic Constriction Injury - CCI).

  • Electronic von Frey apparatus or calibrated von Frey filaments.

  • Testing chambers with a wire mesh floor.

Procedure:

  • Habituation:

    • Place rats in the testing chambers for at least 30-60 minutes before testing to allow for acclimation.[12]

  • Testing:

    • Apply the von Frey filament or the tip of the electronic apparatus to the plantar surface of the hind paw.[13]

    • Gradually increase the force until the rat withdraws its paw.

    • Record the force at which the withdrawal occurs (paw withdrawal threshold).

    • Repeat the measurement several times for each paw, with intervals between measurements.[12]

  • Drug Administration:

    • Administer this compound or vehicle to the rats.

    • Perform the von Frey test at different time points after drug administration to assess the time course of the analgesic effect.

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups.

Logical Flow of Preclinical to Clinical Investigation Target_ID Target Identification (AT2R in Neuropathic Pain) In_Vitro_Screening In Vitro Screening (Binding Assays, Neurite Outgrowth) Target_ID->In_Vitro_Screening Mechanism_Confirmation Mechanism Confirmation (Western Blot for pMAPK) In_Vitro_Screening->Mechanism_Confirmation In_Vivo_Efficacy In Vivo Efficacy (von Frey Test in Animal Models) Mechanism_Confirmation->In_Vivo_Efficacy Clinical_Trials Clinical Trials (Phase I, II) In_Vivo_Efficacy->Clinical_Trials

Drug Discovery and Development Pipeline

Conclusion

The available experimental evidence strongly supports the mechanism of action of this compound as a selective AT2R antagonist that mitigates neuropathic pain signals by inhibiting the AngII-AT2R-MAPK pathway in sensory neurons. The comparative data presented in this guide highlight its potency and provide a basis for further research and development of this class of analgesics. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the pharmacology of AT2R ligands and other potential pain therapeutics.

References

A Comparative Guide to the Reproducibility of Published rac-Olodanrigan Data for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for rac-Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, with established treatments for neuropathic pain, namely pregabalin (B1679071) and gabapentin (B195806). The information is compiled from publicly available preclinical and clinical studies to aid in the evaluation of this compound's therapeutic potential and the reproducibility of its reported effects.

Mechanism of Action and Signaling Pathway

This compound is a peripherally restricted AT2R antagonist. Its analgesic effect is believed to stem from the inhibition of the Angiotensin II/AT2R pathway, which in turn suppresses the activation of p38 and p42/p44 MAPK signaling. This action is thought to reduce the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, key contributors to neuropathic pain.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Olodanrigan_Pathway This compound Signaling Pathway in Neuropathic Pain AngII Angiotensin II AT2R AT2R AngII->AT2R Activates MAPK_activation p38 & p42/p44 MAPK Activation AT2R->MAPK_activation Leads to Olodanrigan This compound Olodanrigan->AT2R Antagonizes Neuron_hyperexcitability DRG Neuron Hyperexcitability MAPK_activation->Neuron_hyperexcitability Neuron_sprouting DRG Neuron Sprouting MAPK_activation->Neuron_sprouting Neuropathic_Pain Neuropathic Pain Neuron_hyperexcitability->Neuropathic_Pain Neuron_sprouting->Neuropathic_Pain

Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.

Clinical Data Comparison

Clinical trial data for this compound is available from two Phase 2b studies: EMPHENE for postherpetic neuralgia (PHN) and EMPADINE for painful diabetic neuropathy (PDN). It is important to note that both trials were prematurely terminated due to preclinical safety concerns (hepatotoxicity in long-term animal studies), not due to a lack of efficacy in the human trials.[1]

For comparison, data from meta-analyses of pregabalin and gabapentin, two widely used first-line treatments for neuropathic pain, are presented.

Table 1: Phase 2b Clinical Trial Data for this compound (EMA401)

Study (Indication)Treatment Group (Dosage)Placebo GroupTreatment Difference (95% CI)p-valueReference
EMPHENE (PHN) EMA401 100 mg b.i.d.Placebo-0.5 (-1.6 to 0.6)0.35[2][3]
EMPADINE (PDN) EMA401 100 mg b.i.d.Placebo-0.6 (-1.4 to 0.1)0.10[2][3]

Data represents the least square mean reduction in the numeric rating scale (NRS) pain score from baseline to week 12.

Table 2: Efficacy of Pregabalin and Gabapentin in Neuropathic Pain (from Meta-Analyses)

DrugIndicationNNT (Number Needed to Treat) for ≥50% Pain ReliefCommon Adverse EventsReference
Pregabalin Painful Diabetic Neuropathy3.24Dizziness, somnolence, peripheral edema
Pregabalin Postherpetic Neuralgia3.9Dizziness, somnolence, peripheral edema
Gabapentin Painful Diabetic Neuropathy2.9Dizziness, somnolence, ataxia
Gabapentin Postherpetic Neuralgia3.9Dizziness, somnolence, ataxia

Preclinical Data Comparison

Table 3: Preclinical Efficacy in Rodent Models of Neuropathic Pain

DrugAnimal ModelSpeciesKey FindingsReference
Pregabalin Chronic Constriction Injury (CCI)RatDose-dependent reversal of mechanical allodynia and thermal hyperalgesia.[4][5]
Gabapentin Spared Nerve Injury (SNI)RatSignificantly alleviated mechanical allodynia.[6]

Experimental Protocols

To facilitate the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.

Neurite Outgrowth Assay

This in vitro assay is crucial for assessing the effect of compounds on neuronal sprouting, a key pathological feature of neuropathic pain.

Objective: To quantify the effect of AT2R antagonists on neurite outgrowth in cultured sensory neurons.

Materials:

  • Primary dorsal root ganglion (DRG) neurons (human or rat)

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Nerve Growth Factor (NGF)

  • This compound (or other test compounds)

  • Angiotensin II

  • Poly-D-lysine and laminin-coated culture plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Workflow Diagram:

Neurite_Outgrowth_Workflow Neurite Outgrowth Assay Workflow start Start plate_coating Coat plates with Poly-D-lysine & Laminin (B1169045) start->plate_coating cell_seeding Seed DRG neurons plate_coating->cell_seeding treatment Treat with compounds (e.g., Olodanrigan, AngII) cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix and permeabilize cells incubation->fixation staining Immunostain for neuronal markers fixation->staining imaging Acquire images with fluorescence microscope staining->imaging analysis Quantify neurite length and branching imaging->analysis end End analysis->end

Caption: A typical workflow for a neurite outgrowth assay.

Detailed Steps:

  • Plate Coating: Coat 96-well plates with poly-D-lysine followed by laminin to promote neuronal adhesion.

  • Cell Seeding: Isolate DRG neurons from neonatal rats or obtain commercially available human DRG neurons. Seed the cells at a low density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing the desired concentrations of test compounds (e.g., this compound) and/or Angiotensin II. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with goat serum. Incubate with a primary antibody against β-III tubulin, followed by a fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated image analysis software to quantify neurite length, number of branches, and cell number per well.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and reproducible model of peripheral nerve injury-induced neuropathic pain in rodents.

Objective: To induce a consistent and long-lasting state of neuropathic pain in rats to evaluate the efficacy of analgesic compounds.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut suture

  • Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Workflow Diagram:

CCI_Workflow Chronic Constriction Injury (CCI) Model Workflow start Start baseline_testing Baseline behavioral testing (von Frey, thermal) start->baseline_testing anesthesia Anesthetize rat baseline_testing->anesthesia surgery Expose sciatic nerve and place 4 loose ligatures anesthesia->surgery recovery Suture and allow recovery surgery->recovery post_op_testing Post-operative behavioral testing (days 3, 7, 14, 21) recovery->post_op_testing drug_administration Administer test compounds (e.g., Olodanrigan, Pregabalin) post_op_testing->drug_administration final_testing Assess analgesic effect drug_administration->final_testing end End final_testing->end

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Detailed Steps:

  • Baseline Behavioral Testing: Prior to surgery, habituate the rats to the testing environment and measure baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (radiant heat) stimuli.

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane.

    • Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve free from surrounding connective tissue.

    • Tie four loose ligatures of 4-0 chromic gut suture around the nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care and Behavioral Testing:

    • Allow the animal to recover from surgery.

    • Repeat behavioral testing at regular intervals (e.g., days 3, 7, 14, and 21) to confirm the development of mechanical allodynia and thermal hyperalgesia.

  • Drug Administration and Efficacy Testing:

    • Once a stable state of hypersensitivity is established, administer the test compound (e.g., this compound, pregabalin) or vehicle.

    • Perform behavioral testing at various time points after drug administration to assess the analgesic effect.

This guide provides a framework for the comparative evaluation of this compound. Researchers are encouraged to consult the primary literature for further details and to design their own studies with appropriate controls to ensure the reproducibility of the published findings.

References

A Comparative Analysis of rac-Olodanrigan and Standard-of-Care Treatments for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel angiotensin II type 2 receptor (AT2R) antagonist, rac-Olodanrigan (EMA401), with established standard-of-care therapies for neuropathic pain, specifically postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). The information is compiled from publicly available clinical trial data and research publications to facilitate an objective evaluation of their respective performance.

Mechanism of Action: A Novel Approach to Analgesia

This compound presents a unique mechanism of action in the landscape of pain therapeutics. Unlike many existing treatments that target neuronal firing or neurotransmitter reuptake in the central nervous system, this compound is a peripherally restricted, highly selective antagonist of the angiotensin II type 2 receptor (AT2R).[1][2] Its analgesic effect is believed to be mediated by the inhibition of the Angiotensin II/AT2R signaling pathway in the peripheral nervous system. This inhibition is thought to downregulate the activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), thereby reducing the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are key contributors to neuropathic pain states.

Standard-of-care treatments for neuropathic pain, such as gabapentinoids (pregabalin and gabapentin), tricyclic antidepressants (TCAs) like amitriptyline, and serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine (B1670986), primarily exert their effects within the central nervous system. Gabapentinoids bind to the α2-δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. TCAs and SNRIs modulate pain by increasing the synaptic levels of norepinephrine (B1679862) and serotonin (B10506) in the descending inhibitory pain pathways.

Signaling Pathway of this compound

AngII Angiotensin II (AngII) AT2R AT2 Receptor (AT2R) AngII->AT2R Binds to p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Activates rac_Olodanrigan This compound (EMA401) rac_Olodanrigan->AT2R Antagonizes DRG_Hyperexcitability DRG Neuron Hyperexcitability p38_MAPK->DRG_Hyperexcitability DRG_Sprouting DRG Neuron Sprouting p38_MAPK->DRG_Sprouting p42_p44_MAPK->DRG_Hyperexcitability p42_p44_MAPK->DRG_Sprouting Neuropathic_Pain Neuropathic Pain DRG_Hyperexcitability->Neuropathic_Pain DRG_Sprouting->Neuropathic_Pain

Caption: Signaling pathway of this compound in neuropathic pain.

Clinical Efficacy: A Head-to-Head Look at the Data

Direct comparative trials between this compound and standard-of-care treatments are not available. Therefore, this comparison is based on data from their respective placebo-controlled Phase 2 and Phase 3 clinical trials.

Postherpetic Neuralgia (PHN)
Treatment (Trial)DosageMean Change from Baseline in Pain Score (NRS)Responder Rate (≥30% pain reduction)Responder Rate (≥50% pain reduction)
This compound (EMA401) (Phase 2)[1][3]100 mg twice daily-2.29 (vs -1.60 for placebo)56.5% (vs 34.1% for placebo)Not Reported
Pregabalin (B1679071) (Various trials)[4]150-600 mg/dayStatistically significant reduction vs placebo63% (vs 25% for placebo)50% (vs 20% for placebo)
Gabapentin (Various trials)[5]1800-3600 mg/dayStatistically significant reduction vs placeboNot consistently reportedStatistically significant increase vs placebo
Painful Diabetic Neuropathy (PDN)
Treatment (Trial)DosageMean Change from Baseline in Pain Score (NRS)Responder Rate (≥30% pain reduction)Responder Rate (≥50% pain reduction)
This compound (EMPADINE) (Phase 2)[2][6]100 mg twice dailyNumerically greater reduction vs placebo (not statistically significant due to early trial termination)Not ReportedNot Reported
Duloxetine (Various trials)[7][8]60-120 mg/dayStatistically significant reduction vs placeboStatistically significant increase vs placeboStatistically significant increase vs placebo (OR 2.06 vs placebo)[8]
Pregabalin (BLOSSOM Trial)[9]Titrated dose-37.0 mm on VAS (100mm scale)88.3%Not Reported
Amitriptyline (Various trials)[10][11]25-150 mg/daySuperior to placeboGood to moderate relief in a significant portion of patients55% with good pain relief[10]

Safety and Tolerability Profile

A crucial aspect of any analgesic is its safety and tolerability, as this often dictates patient adherence and long-term utility.

TreatmentCommon Adverse EventsSerious Adverse Events
This compound (EMA401) [1][12][13]Generally well-tolerated in Phase 2 trials. No significant difference in treatment-emergent adverse events compared to placebo.No serious adverse events related to the drug were reported in the Phase 2 human trials. However, long-term (39-week) preclinical studies in monkeys showed potential for liver toxicity, which led to the early termination of the clinical development program.[12][13]
Pregabalin [14]Dizziness, somnolence, peripheral edema, weight gain, dry mouth, blurred vision.Increased risk of suicidal ideation or behavior (class effect for antiepileptic drugs).
Gabapentin [15][16][17]Dizziness, somnolence, peripheral edema, headache.[15][16][17]Similar to pregabalin, carries a warning for suicidal thoughts or actions.
Duloxetine [7][8][18][19]Nausea, somnolence, dizziness, fatigue, constipation, decreased appetite.[7][8]Can increase blood pressure and has a warning for liver toxicity.
Amitriptyline [10][20]Dry mouth, drowsiness, dizziness, constipation, weight gain.[10][20]Can cause cardiac arrhythmias and has a significant anticholinergic side effect profile, which can be problematic in older adults.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key clinical trials cited in this guide.

This compound (EMA401) Phase 2 Trials (EMPHENE and EMPADINE)
  • Study Design: The EMPHENE and EMPADINE trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[2][6]

  • Participant Population:

    • EMPHENE: Patients with postherpetic neuralgia.[21]

    • EMPADINE: Patients with painful diabetic neuropathy with a pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).[22]

  • Intervention:

    • EMPHENE: Patients were randomized to receive this compound (100 mg or 300 mg twice daily) or placebo for 14 weeks.[21]

    • EMPADINE: Patients were randomized to receive this compound (100 mg twice daily) or placebo for 12 weeks. Concomitant use of stable doses of pregabalin or duloxetine was permitted.[22]

  • Primary Outcome: The primary efficacy endpoint for both trials was the change in the weekly mean of the 24-hour average pain intensity score from baseline to the end of the treatment period, as measured by an 11-point NRS.[2][6]

  • Key Secondary Outcomes: Secondary endpoints included responder rates (proportion of patients with ≥30% and ≥50% pain reduction) and changes in sleep interference.

Standard-of-Care Clinical Trial Workflow (Representative Example)

Screening Screening & Washout (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Active Drug) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Treatment_B Titration Dose Titration Period Treatment_A->Titration Treatment_B->Titration Maintenance Maintenance Period Titration->Maintenance Follow_up Follow-up Assessments (Pain, Safety, QoL) Maintenance->Follow_up Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Analysis

Caption: A typical workflow for a randomized controlled trial in neuropathic pain.

Conclusion

This compound represents a novel, peripherally acting approach to the treatment of neuropathic pain. Phase 2 clinical trial data in postherpetic neuralgia showed promising efficacy with a favorable side effect profile compared to centrally acting agents.[1][3] However, the clinical development of this compound was halted due to long-term preclinical safety signals, specifically hepatotoxicity observed in monkeys.[12][13] No such liver toxicity was observed in the shorter-term human trials.

Standard-of-care treatments, including pregabalin, gabapentin, duloxetine, and amitriptyline, have established efficacy in treating neuropathic pain conditions like PHN and PDN. However, their use is often limited by central nervous system-related side effects such as dizziness and somnolence, and in the case of amitriptyline, significant anticholinergic and cardiac risks.

The data presented in this guide suggests that while this compound's development is currently stalled, its novel mechanism of action holds potential for a new class of analgesics with a differentiated safety profile. Further research into peripherally restricted AT2R antagonists may yet yield a valuable therapeutic option for patients with neuropathic pain. For now, the choice of treatment for PHN and PDN remains a balance between the efficacy and the tolerability of the established standard-of-care medications.

References

Olodanrigan's Receptor Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olodanrigan (formerly known as EMA401) is a potent and highly selective antagonist of the Angiotensin II Type 2 receptor (AT2R).[1][2][3] It has been investigated primarily for its potential therapeutic effects in neuropathic pain.[1][3] This guide provides a comparative overview of Olodanrigan's selectivity for its primary target, the AT2R, against other receptors, supported by available experimental data. Understanding the selectivity profile of a compound is crucial for predicting its potential on-target efficacy and off-target effects.

Quantitative Selectivity Data

The selectivity of Olodanrigan for the human Angiotensin II Type 2 receptor (AT2R) over the human Angiotensin II Type 1 receptor (AT1R) is a key characteristic of its pharmacological profile. Experimental data demonstrates a significant difference in binding affinities, highlighting its high specificity.

ReceptorLigandSpeciesAssay TypeAffinity (IC50)Selectivity (over AT1R)Reference
AT2R Olodanrigan (EMA401) HumanRadioligand Binding Assay39 nM >10,000-fold[4]
AT1ROlodanrigan (EMA401)HumanRadioligand Binding Assay>50,000 nM (>50 µM)-[4]
AT2ROlodanrigan (EMA401)RatRadioligand Binding Assay39 nM>1,280-fold[4]
AT1ROlodanrigan (EMA401)RatRadioligand Binding Assay>50,000 nM (>50 µM)-[4]

Experimental Methodologies

The data presented in this guide was primarily obtained through radioligand binding assays . A detailed, generalized protocol for this type of experiment is provided below.

Radioligand Binding Assay Protocol

This method is used to determine the affinity of a test compound (in this case, Olodanrigan) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest (e.g., AT1R or AT2R) are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of a radiolabeled ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II for AT2R) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (Olodanrigan) are added to compete with the radiolabeled ligand for binding to the receptor.

  • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test compound.

  • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is determined from the resulting dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep 1. Preparation cluster_binding 2. Binding Reaction cluster_separation 3. Separation cluster_analysis 4. Data Analysis Membrane Membrane Preparation Incubation Incubation Membrane->Incubation Radio Radiolabeled Ligand Radio->Incubation Test Test Compound (Olodanrigan) Test->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow of a competitive radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream_at2r AT2R Signaling cluster_downstream_at1r AT1R Signaling AT2R AT2R MAPK_Inhibition Inhibition of p38 & p42/p44 MAPK AT2R->MAPK_Inhibition Activation leads to AT1R AT1R PLC PLC Activation AT1R->PLC AngII Angiotensin II AngII->AT2R AngII->AT1R Olodanrigan Olodanrigan Olodanrigan->AT2R Neuronal_Hyperexcitability Reduced Neuronal Hyperexcitability MAPK_Inhibition->Neuronal_Hyperexcitability IP3_DAG IP3/DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase Vasoconstriction Vasoconstriction Ca_Increase->Vasoconstriction

Caption: Simplified signaling pathways of AT2R and AT1R.

Discussion

The high selectivity of Olodanrigan for the AT2R over the AT1R is a critical attribute. The AT1R is known to mediate most of the classical cardiovascular effects of Angiotensin II, such as vasoconstriction and aldosterone (B195564) release. By avoiding significant interaction with the AT1R, Olodanrigan is less likely to produce the side effects associated with AT1R blockade, such as hypotension.

The mechanism of action for Olodanrigan's analgesic effects is believed to involve the inhibition of augmented Angiotensin II-induced activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK) through the AT2R.[1][2][3] This, in turn, is thought to reduce the hyperexcitability of dorsal root ganglion (DRG) neurons, which are key mediators of neuropathic pain.[1][2]

Conclusion

Olodanrigan demonstrates a highly selective binding profile for the Angiotensin II Type 2 receptor, with minimal affinity for the Angiotensin II Type 1 receptor. This selectivity is supported by quantitative binding data and is fundamental to its proposed mechanism of action in neuropathic pain. The provided experimental framework offers insight into the methods used to determine such selectivity. For researchers and drug development professionals, this focused activity of Olodanrigan underscores its potential as a targeted therapeutic agent.

References

In Vitro to In Vivo Correlation of rac-Olodanrigan Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of rac-Olodanrigan (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist, with other therapeutic alternatives for neuropathic pain. The information is presented to facilitate objective evaluation and is supported by experimental data from preclinical and clinical studies.

Mechanism of Action

This compound is a highly selective, orally active, and peripherally restricted antagonist of the angiotensin II type 2 receptor (AT2R).[1] Its analgesic effect in neuropathic pain is believed to stem from the inhibition of the Angiotensin II (AngII)/AT2R signaling pathway. This inhibition is thought to prevent the activation of downstream signaling molecules, including p38 and p42/p44 mitogen-activated protein kinases (MAPK), which are implicated in dorsal root ganglion (DRG) neuron hyperexcitability and sprouting.[1]

Signaling Pathway of this compound

Olodanrigan Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT2R AT2R AngII->AT2R Binds to p38_MAPK p38 MAPK Activation AT2R->p38_MAPK Activates p42_p44_MAPK p42/p44 MAPK Activation AT2R->p42_p44_MAPK Activates Olodanrigan This compound Olodanrigan->AT2R Antagonizes Neuron_Hyperexcitability DRG Neuron Hyperexcitability p38_MAPK->Neuron_Hyperexcitability Neurite_Sprouting DRG Neuron Sprouting p38_MAPK->Neurite_Sprouting p42_p44_MAPK->Neuron_Hyperexcitability p42_p44_MAPK->Neurite_Sprouting

Caption: Angiotensin II binding to AT2R activates downstream MAPK signaling, leading to neuronal hyperexcitability. This compound competitively antagonizes this binding.

In Vitro Activity Comparison

This table summarizes the in vitro potency of this compound and alternative neuropathic pain medications.

CompoundTargetAssay TypeMetricValueReference
This compound (EMA401) Human AT2RCompetitive Binding AssayIC5026 nM[2]
Gabapentin (B195806) α2δ-1 subunit of Voltage-Gated Calcium ChannelsRadioligand Binding-High Affinity[3][4]
Amitriptyline (B1667244) Serotonin Transporter (SERT)Reuptake InhibitionIC50>10,000 nM (for most receptor subtypes other than SERT and NET)[5]
Norepinephrine Transporter (NET)Reuptake Inhibition--[5]
Morphine µ-opioid receptorRadioligand Binding (rat brain homogenates)Ki1.2 nM[6]

Note: Direct comparison of potency across different targets and assay types should be made with caution. The data for gabapentin and amitriptyline is less specific in the provided search results.

In Vivo Activity Comparison in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

The following table compares the in vivo efficacy of this compound and alternative treatments in the CCI rat model, a widely used model for peripheral neuropathic pain.

CompoundDosageRoute of AdministrationKey FindingsReference
This compound (EMA401) 10 mg/kgOral (p.o.)Significant increase in paw withdrawal latencies (PWL) at day 14 post-CCI.[1]
Gabapentin 100 mg/kg-Significantly attenuated pain.[7]
Amitriptyline 10 mg/kgIntraperitoneal (i.p.)Completely reversed thermal hyperalgesia, but was ineffective against mechanical allodynia.[6]
Morphine 0.3 mg/kg-Minimal effective dose to reduce spinal neuronal spontaneous and evoked activity.[8]

Experimental Protocols

In Vitro: AT2R Competitive Binding Assay (for this compound)

A homogeneous time-resolved fluorescence (HTRF)-based competitive binding assay is utilized to determine the inhibitory activity of compounds against the human AT2R.[2]

  • Cell Line: Tb-labeled Tag-lite AT2 stable cells are used.[2]

  • Assay Plate Preparation: Compounds of interest are serially diluted and added to a 384-well plate.

  • Cell Plating: The AT2R-expressing cells are added to the wells.

  • Incubation: The plate is centrifuged and incubated at 25°C for 1 hour.[2]

  • Data Acquisition: The HTRF signal is read on an appropriate plate reader (e.g., EnVision).[2]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

In Vitro: Neurite Outgrowth Assay

This assay assesses the functional effect of compounds on neuronal cells.

  • Cell Line: NG108-15 cells, a neuronal-like cell line, are commonly used.[9]

  • Cell Plating: Cells are plated in a multi-well plate (e.g., 96-well) at a suitable density.[9]

  • Treatment: Cells are treated with the test compound (e.g., this compound) in the presence or absence of a stimulating agent (e.g., Angiotensin II).

  • Incubation: Cells are incubated for a defined period (e.g., 7 days) to allow for neurite extension.[10]

  • Imaging and Analysis: Neurite length and branching are quantified using microscopy and image analysis software.[10]

In Vivo: Chronic Constriction Injury (CCI) Rat Model

This surgical model is used to induce a neuropathic pain state.[11][12]

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Anesthesia: The rat is anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.[11]

  • Closure: The muscle and skin are sutured.

  • Post-operative Care: Animals are monitored for recovery and housed appropriately.

  • Behavioral Testing: Pain hypersensitivity is assessed at various time points post-surgery using methods like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).[12]

In Vitro: Western Blot for p38 and p42/p44 MAPK Phosphorylation

This technique is used to measure the activation of key signaling proteins.[13][14]

  • Cell Lysis: Cells are treated with the compound of interest and then lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[15]

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 and p42/p44 MAPK, followed by incubation with a secondary antibody conjugated to an enzyme.[15]

  • Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system.[15]

  • Analysis: Band intensities are quantified to determine the relative levels of phosphorylated proteins.

Experimental and Logical Workflows

In Vitro Drug Screening Workflow

In Vitro Screening Workflow start Start: Compound Library binding_assay Primary Screen: AT2R Competitive Binding Assay start->binding_assay functional_assay Secondary Screen: Neurite Outgrowth Assay binding_assay->functional_assay Active Compounds mapk_assay Mechanism of Action Study: MAPK Phosphorylation Assay (Western Blot) functional_assay->mapk_assay Functionally Active Compounds hit_compounds Hit Compounds (e.g., this compound) mapk_assay->hit_compounds end Proceed to In Vivo Studies hit_compounds->end

Caption: A typical workflow for identifying and characterizing novel AT2R antagonists for neuropathic pain.

In Vivo Efficacy Testing Workflow

In Vivo Efficacy Workflow start Select Animal Model (e.g., CCI Rat Model) surgery Induce Neuropathic Pain (CCI Surgery) start->surgery baseline Baseline Behavioral Testing (von Frey, Hargreaves) surgery->baseline treatment Administer Test Compound (e.g., this compound) or Vehicle baseline->treatment post_treatment_testing Post-Treatment Behavioral Testing treatment->post_treatment_testing data_analysis Data Analysis: Compare Paw Withdrawal Thresholds/Latencies post_treatment_testing->data_analysis efficacy Determine Analgesic Efficacy data_analysis->efficacy end Conclusion on In Vivo Activity efficacy->end

Caption: A standard workflow for evaluating the analgesic efficacy of a test compound in a preclinical model of neuropathic pain.

Conclusion

This compound demonstrates potent and selective antagonism of the AT2R in vitro, which translates to analgesic efficacy in a preclinical model of neuropathic pain. While direct quantitative comparisons with other analgesics are challenging due to variations in experimental design, the available data suggest that this compound's mechanism of action offers a novel approach to treating neuropathic pain. However, it is important to note that the clinical development of this compound was halted due to preclinical findings of liver toxicity, a factor that must be considered in the evaluation of its overall therapeutic potential.[6] Further research with structurally distinct AT2R antagonists may provide a safer therapeutic window for this promising target.

References

Independent Verification of rac-Olodanrigan's AT2R Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Angiotensin II Type 2 Receptor (AT2R) selectivity of rac-Olodanrigan (also known as EMA401) against other key AT2R ligands. The data presented is supported by experimental methodologies to aid in the independent verification of these findings.

Comparative Analysis of AT2R Ligand Selectivity

The selectivity of a compound for its target receptor is a critical determinant of its therapeutic efficacy and safety profile. In the context of AT2R modulation, high selectivity is paramount to avoid off-target effects mediated by the Angiotensin II Type 1 Receptor (AT1R), which often elicits physiological responses counteracting those of AT2R activation.

This guide focuses on this compound, a reported AT2R antagonist, and compares its binding affinity with well-established AT2R ligands:

  • C21 (also known as Buloxibutid): A highly selective non-peptide AT2R agonist.

  • PD-123319: A selective, non-peptide AT2R antagonist.

  • CGP 42112A: A selective peptide AT2R agonist.

The following table summarizes the binding affinities (Ki or IC50) of these compounds for both AT1R and AT2R, providing a quantitative measure of their selectivity. A higher selectivity ratio (AT1R Ki / AT2R Ki) indicates greater preference for the AT2R.

CompoundTypeAT2R Ki (nM)AT1R Ki (nM)Selectivity Ratio (AT1R/AT2R)
This compound (EMA401) Antagonist~29[1]>10,000[2][3]>345
C21 (Buloxibutid) Agonist0.4[4]>10,000[4]>25,000
PD-123319 Antagonist~12 - 34[5][6]>10,000[5]>294 - 833
CGP 42112A Agonist0.24High (non-binding)[7]Very High

Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell preparation used. The data presented here are representative values from the cited literature.

Experimental Protocols for Selectivity Verification

To facilitate the independent verification of these selectivity profiles, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of test compounds for the AT1 and AT2 receptors.

Materials:

  • HEK-293 cells stably transfected with either human AT1R or AT2R.[8]

  • Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.

  • Reference Compounds: Angiotensin II, Losartan (for AT1R), PD-123319 (for AT2R).

  • Test Compounds: this compound, C21, etc.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest transfected HEK-293 cells. Homogenize the cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[8][9]

  • Competition Binding: In a 96-well plate, add the cell membrane preparation (typically 50-120 µg of protein).[9]

  • Add increasing concentrations of the unlabeled test compound.

  • Add the radioligand ([125I]-[Sar1,Ile8]Angiotensin II) at a concentration close to its Kd.

  • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., Angiotensin II).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist at the receptor.

AT2R activation is known to induce neurite outgrowth in specific neuronal cell lines. This assay can differentiate between AT2R agonists and antagonists.

Objective: To assess the agonistic or antagonistic activity of test compounds on AT2R-mediated neurite outgrowth.

Materials:

  • NG108-15 or SH-SY5Y cell line.[10]

  • Cell culture medium (e.g., DMEM) with supplements.

  • Angiotensin II (as a known AT2R agonist).

  • Test Compounds: this compound, C21.

  • Fixation and staining reagents (e.g., paraformaldehyde, anti-β-III-tubulin antibody, fluorescent secondary antibody).

  • High-content imaging system.

Procedure:

  • Cell Plating: Seed the neuronal cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound alone (to test for agonist activity) or in combination with Angiotensin II (to test for antagonist activity).[11] Include appropriate controls (vehicle, Angiotensin II alone).

  • Incubation: Incubate the cells for a sufficient period to allow for neurite outgrowth (e.g., 24-48 hours).

  • Fixation and Staining: Fix the cells and perform immunocytochemistry to visualize the neurites using an antibody against a neuronal marker like β-III-tubulin.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and branching using automated image analysis software.[10]

  • Data Interpretation: An increase in neurite outgrowth upon treatment with a test compound indicates agonistic activity. A reduction in Angiotensin II-induced neurite outgrowth in the presence of a test compound suggests antagonistic activity.[11]

AT2R activation can stimulate the production of nitric oxide (NO) in certain cell types.[12]

Objective: To measure NO production as a functional readout of AT2R activation.

Materials:

  • Primary human aortic endothelial cells (HAEC) or AT2R-transfected CHO cells.[13]

  • Cell culture medium.

  • Angiotensin II or C21 (as known AT2R agonists).

  • Test Compounds: this compound.

  • Nitric oxide detection kit (e.g., Griess reagent or a fluorescent NO probe like DAF-FM).[13][14]

  • Plate reader (for colorimetric or fluorescence measurements).

Procedure:

  • Cell Culture: Culture the cells in a multi-well plate.

  • Compound Stimulation: Stimulate the cells with the test compound for a defined period (e.g., 15 minutes).[13]

  • Sample Collection: Collect the cell culture supernatant.

  • NO Measurement: Measure the amount of nitrite (B80452) (a stable breakdown product of NO) in the supernatant using the Griess assay or a fluorescent probe according to the manufacturer's instructions.[14][15]

  • Data Analysis: Compare the levels of NO production in treated cells to control cells. An increase in NO release indicates AT2R agonism.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the AT2R and a generalized workflow for assessing receptor selectivity.

AT2R_Signaling_Pathway AngII Angiotensin II AT2R AT2R AngII->AT2R G_protein Gαi/o AT2R->G_protein PLA2 Phospholipase A2 AT2R->PLA2 B2R B2 Receptor AT2R->B2R sensitizes SHP1 SHP-1 G_protein->SHP1 PLC Phospholipase C AA Arachidonic Acid PLA2->AA BK Bradykinin BK->B2R eNOS eNOS B2R->eNOS NO Nitric Oxide eNOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation MAPK_pathway MAPK Pathway (e.g., ERK1/2) SHP1->MAPK_pathway Anti_proliferative Anti-proliferative Effects MAPK_pathway->Anti_proliferative

Caption: AT2R Signaling Pathways.

Experimental_Workflow start Start: Compound of Interest binding_assay Radioligand Binding Assay (AT1R & AT2R) start->binding_assay determine_ki Determine Ki for AT1R & AT2R binding_assay->determine_ki calculate_selectivity Calculate Selectivity Ratio (Ki AT1R / Ki AT2R) determine_ki->calculate_selectivity functional_assay Functional Assays (e.g., Neurite Outgrowth, NO Release) calculate_selectivity->functional_assay determine_activity Determine Agonist or Antagonist Activity functional_assay->determine_activity conclusion Conclusion on Selectivity and Functionality determine_activity->conclusion

Caption: Experimental Workflow for Receptor Selectivity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like rac-Olodanrigan are paramount to ensuring laboratory safety and environmental protection. Due to the limited publicly available safety data for this compound, a cautious approach, treating it as a potentially hazardous substance, is recommended. This guidance provides a comprehensive, step-by-step approach to its disposal.

Compound Information Summary

CharacteristicInformationCitation
Compound Name This compound
Synonyms rac-EMA401, rac-PD-126055
Chemical Class Angiotensin II Type 2 Receptor (AT2R) Antagonist[1]
Potential Hazards Preclinical data for the S-enantiomer (Olodanrigan) indicated potential liver toxicity. As a precaution, this compound should be handled as a potentially hazardous substance.[2]
Physical Form Typically a solid powder.
Solubility Soluble in DMSO and Ethanol. Insoluble in water.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid forms of this compound, including unused compound, contaminated consumables (e.g., weighing paper, pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information (e.g., "Potentially Toxic").

  • Temporary Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. All investigational medications should be destroyed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) guidelines in the United States.

  • Documentation: Maintain a detailed record of the waste generated, including the name of the compound, quantity, and date of disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_ppe Step 1: Safety First cluster_waste_type Step 2: Identify Waste Type cluster_collection Step 3: Waste Collection cluster_storage_disposal Step 4 & 5: Storage and Disposal cluster_end End: Final Actions start This compound to be Disposed ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage disposal Arrange for Disposal via EHS or Licensed Contractor storage->disposal documentation Document Waste Disposal disposal->documentation

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. All laboratory personnel must consult their institution's specific safety and waste disposal protocols and the most recent Safety Data Sheet (SDS) for any chemical before handling and disposal. Always prioritize safety and adhere to all applicable regulations.

References

Personal protective equipment for handling rac-Olodanrigan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of rac-Olodanrigan, a compound under investigation for its therapeutic potential. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Body AreaRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed frequently.
Eyes Safety glasses with side shields or gogglesMust provide a complete seal around the eyes to protect against splashes or airborne particles.
Body Laboratory coatA full-length lab coat is required to protect against spills.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions.For operations that may generate dust or aerosols, a properly fitted respirator may be necessary based on a risk assessment.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the procedural steps from preparation to post-experiment cleanup.

Workflow for Handling this compound prep Preparation weigh Weighing prep->weigh Proceed to dissolve Dissolution weigh->dissolve Transfer to experiment Experimentation dissolve->experiment Use in cleanup Cleanup experiment->cleanup After completion disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Procedural workflow for the safe handling of this compound.

Experimental Protocol for Solution Preparation:

  • Preparation: Ensure the fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment, including vials, spatulas, solvent, and vortex mixer.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder using a clean spatula.

  • Dissolution: Transfer the weighed powder to an appropriate vial. Add the desired solvent (e.g., DMSO) dropwise while gently agitating or vortexing until the solid is completely dissolved.

  • Experimentation: Use the prepared solution in your experimental setup, following all protocol-specific safety measures.

  • Cleanup: Decontaminate all surfaces and equipment used. Wash glassware with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a clearly labeled hazardous chemical waste container.
Solutions of this compound Collect in a sealed, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
Contaminated Labware (gloves, pipette tips, etc.) Place in a designated solid hazardous waste container.

Important Considerations:

  • Always consult your institution's specific waste disposal guidelines.

  • Never dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Large Spill Evacuate the area and contact your institution's environmental health and safety department.

This comprehensive guide serves as a foundational resource for the safe handling of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and scientific excellence.

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